1-Chloronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
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InChI Key |
JTPNRXUCIXHOKM-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Cl | |
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Molecular Formula |
C10H7Cl | |
| Record name | 1-CHLORONAPHTHALENE | |
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| Record name | 1-CHLORONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID2024791 | |
| Record name | 1-Chloronaphthalene | |
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Molecular Weight |
162.61 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID. | |
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Boiling Point |
505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C | |
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Flash Point |
250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor) | |
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Density |
1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |
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Vapor Density |
5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4 | |
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Color/Form |
Oily liquid | |
CAS No. |
90-13-1, 25586-43-0 | |
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Melting Point |
-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C | |
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Foundational & Exploratory
Spectroscopic Properties of 1-Chloronaphthalene: An In-depth Technical Guide for Material Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-chloronaphthalene, a versatile aromatic compound with significant applications in material science and analytical chemistry. This document details the theoretical underpinnings and practical applications of various spectroscopic techniques in characterizing this compound and its use as a characterization tool for other materials.
Introduction to this compound
This compound (C₁₀H₇Cl) is a halogenated aromatic hydrocarbon that exists as a colorless, oily liquid at room temperature.[1] Its unique molecular structure, comprising a naphthalene ring substituted with a chlorine atom, gives rise to distinct spectroscopic signatures that are valuable for both qualitative and quantitative analysis. It is utilized in diverse applications, including as a solvent for oils and fats, a biocide, and notably, as a high refractive index medium for optical measurements in materials science.[1][2][3][4] The spectroscopic characterization of this compound is crucial for understanding its photophysical behavior and for its application as a probe in various material systems.
Spectroscopic Characterization Techniques
The interaction of this compound with electromagnetic radiation provides a wealth of information about its electronic and vibrational energy levels, as well as its molecular structure. The following sections delve into the key spectroscopic techniques used to characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in the ¹H and ¹³C NMR spectra of this compound are indicative of the chemical environment of each proton and carbon atom in the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).[5][6][7]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |
| 7.30 - 7.65 | Multiplet | 124.9 | C-4 |
| 7.75 - 7.90 | Multiplet | 125.8 | C-5 |
| 8.10 - 8.25 | Multiplet | 126.3 | C-8a (C-4a) |
| 126.8 | C-6 | ||
| 127.3 | C-3 | ||
| 127.6 | C-7 | ||
| 128.1 | C-8 | ||
| 131.7 | C-2 | ||
| 132.1 | C-1 | ||
| 133.7 | C-4a (C-8a) |
Experimental Protocol: NMR Spectroscopy
A detailed workflow for acquiring NMR spectra of this compound is presented below.
Vibrational Spectroscopy: FTIR and Raman
Fourier-transform infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of the this compound molecule.
FTIR and Raman Spectral Data
The principal vibrational frequencies observed in the FTIR and Raman spectra of this compound are summarized below.
| FTIR | Raman | ||
| Wavenumber (cm⁻¹) | Vibrational Mode | Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | Aromatic C-H stretch | ~3060 | Aromatic C-H stretch |
| ~1590, 1500, 1450 | Aromatic C=C stretch | ~1580, 1380 | Aromatic ring vibrations |
| ~1150, 1090 | In-plane C-H bend | ~1020 | Ring breathing mode |
| ~800, 770 | Out-of-plane C-H bend | ~770 | C-Cl stretch |
| ~770 | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
The following diagram illustrates the workflow for obtaining an FTIR spectrum of liquid this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. noveldevicelab.com [noveldevicelab.com]
- 4. Preparation and analysis of this compound for highly refractive electrowetting optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound(90-13-1) 13C NMR [m.chemicalbook.com]
- 6. This compound(90-13-1) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloronaphthalene, with a particular focus on its characteristics at varying temperatures. The information is intended to support research, development, and safety protocols in scientific and industrial settings.
Physical Properties
This compound is a colorless to amber, oily viscous liquid at room temperature.[1][2] It is characterized by a mild, aromatic odor.[2] Its key physical properties are summarized below, with temperature-dependent data provided where available.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl | [3] |
| Molar Mass | 162.62 g/mol | [4][5] |
| Melting Point | -20 °C (-4 °F; 253 K) | [5][6] |
| Boiling Point | 259 - 263 °C (505 °F; 536 K) at 1013 hPa | [4][5][6] |
| Flash Point | 121 °C (250 °F) | [4][5][6] |
| Autoignition Temperature | >500 °C | [3][5] |
| Refractive Index (n20/D) | 1.632 | [3] |
| Water Solubility | <0.1 g/100 mL at 20 °C (insoluble) | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 4.08 | [1] |
The physical properties of this compound, such as density, viscosity, vapor pressure, and surface tension, exhibit significant variation with temperature.
Table 1.2.1: Density of this compound at Various Temperatures
| Temperature (°C) | Density (g/cm³) | Reference |
| 20 | 1.1938 | [4] |
| 20 | 1.19382 | [7] |
| 25 | 1.194 | [3] |
| 25.00 | 1.1901 | [8] |
| 30.00 | 1.1858 | [8] |
| 35.00 | 1.1815 | [8] |
Table 1.2.2: Viscosity of this compound at Various Temperatures
| Temperature (°C) | Dynamic Viscosity (mPa·s) | Reference |
| 25.00 | 2.682 | [8] |
| 30.00 | 2.420 | [8] |
| 35.00 | 2.195 | [8] |
Table 1.2.3: Vapor Pressure of this compound at Various Temperatures
| Temperature (°C) | Vapor Pressure (mmHg) | Reference |
| 20 | 0.0375 | [3] |
| 80.6 | 1 | [4] |
| 180.4 | 100 | [4] |
| 259.3 | 760 | [4] |
Table 1.2.4: Surface Tension of this compound
| Temperature (°C) | Surface Tension (mN/m) | Reference |
| 20 | 41.8 | [3][9] |
The surface tension has a temperature coefficient of -0.1064 mN/(m·K).[9]
Chemical Properties
This compound is a stable compound under normal conditions.[3][10] It is a combustible liquid that requires preheating before ignition can occur.[1][4]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).[11]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[2][3][4]
-
Hazardous Reactions: Forms explosive mixtures with air on intense heating.[11]
Upon heating to decomposition, this compound emits toxic and corrosive gases, including hydrogen chloride.[1][2][12] The thermal stability of this compound has been ranked as 21 on a scale of 1 (highest stability) to 320 (lowest stability) for hazardous organic compounds.[1]
A study on the decomposition of this compound in the gas phase using electron beam irradiation showed that its concentration decreases with an increasing absorbed dose.[13] The decomposition efficiency was found to be higher in air than in nitrogen, suggesting that positive charge transfer reactions and reactions with OH radicals play a significant role in the decomposition process.[13]
The logical flow of its chemical characteristics can be visualized as follows:
Caption: Chemical properties of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physical and chemical properties. The following sections describe the protocols cited for key experiments.
A study investigating the properties of binary mixtures including this compound reported the following methodologies for viscosity and density measurements at 298.15, 303.15, and 308.15 K.[8]
-
Viscosity Measurement:
-
Instrument: Cannon Fenske Viscometer (size 75).
-
Procedure: An electronic digital stopwatch with a readability of ±0.01 s was used for flow time measurements. The measured viscosity values are reported to be accurate to ±0.001 mPa·s.[8]
-
Calibration: The viscometer was calibrated using previously established methods.
-
-
Density Measurement:
-
Instrument: A single-capillary pycnometer.
-
Procedure: The pycnometer was calibrated using deionized, doubly distilled water. The accuracy of the density measurements was reported to be within ±0.0001 g/cm³.
-
-
Temperature Control: For all property measurements, a thermostat with a digital temperature display accurate to ± 0.01 K was used to maintain a constant temperature.[8]
The decomposition of this compound in air was investigated using a pulsed electron beam accelerator.[13]
-
Irradiation Source: A pulsed electron beam accelerator (ILU-6, 2.0 MeV max., 20 kW max.) was utilized.
-
Experimental Setup:
-
A model gas containing this compound was prepared.
-
Pyrex glass vessels containing the gas mixture were placed under the scan horn of the accelerator for irradiation.
-
Irradiation was conducted at a pulse repetition rate of 2 Hz, an energy of 2 MeV, and a pulse current of 54 mA.
-
-
Dosimetry: The average absorbed dose rate inside the glass vessel was measured using an N₂O gas dosimeter and determined to be 10.835 kGy/min. The total absorbed dose was controlled by varying the irradiation time.[13]
-
Analysis: The concentration of this compound was analyzed before and after irradiation using a gas chromatograph with a flame ionizing detector (GC-FID). A capillary column (SPB-5, 30 m x 0.32 mm x 0.25 µm) was used for separation.[13]
-
Conditions: All experiments were carried out at ambient temperature and atmospheric pressure.[13]
The experimental workflow for this decomposition study is illustrated in the diagram below.
Caption: Workflow for this compound decomposition study.
References
- 1. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 90-13-1 [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. surface-tension.de [surface-tension.de]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ICSC 1707 - this compound [inchem.org]
- 13. osti.gov [osti.gov]
The Environmental Fate and Degradation of 1-Chloronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloronaphthalene, a halogenated aromatic hydrocarbon, has seen use as a solvent, a wood preservative, and in the production of dyes.[1] Its presence in the environment raises concerns due to its potential for persistence and toxicity. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, detailing its abiotic and biotic transformations. The information presented herein is intended to support researchers and professionals in understanding its environmental behavior and in developing strategies for its remediation.
Physical and Chemical Properties
Understanding the fundamental physical and chemical properties of this compound is essential for predicting its distribution and persistence in the environment. It is a colorless, oily liquid with low water solubility and a tendency to partition into organic matter.[2][3] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl | [4] |
| Molecular Weight | 162.62 g/mol | [4] |
| Melting Point | -2.3 °C | [2] |
| Boiling Point | 260.2 °C | [2] |
| Vapor Pressure | 0.029 mm Hg at 25 °C | [5] |
| Water Solubility | Insoluble | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.08 | [4] |
| Henry's Law Constant | 3.55 x 10⁻⁴ atm-m³/mol at 25 °C | [5] |
Environmental Fate and Transport
The environmental distribution of this compound is governed by its physical and chemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil and sediment.[6] Volatilization from water surfaces is an important fate process, with estimated half-lives of 3 hours for a model river and 6 days for a model lake.[5] In the atmosphere, it is expected to exist primarily in the vapor phase and undergo degradation by reaction with hydroxyl radicals.[5]
Abiotic Degradation
Abiotic degradation processes, including photolysis and hydrolysis, contribute to the transformation of this compound in the environment.
Photolysis
This compound absorbs UV light at wavelengths greater than 290 nm, suggesting its potential for direct photolysis in sunlight.[5] Laboratory studies have shown that an aqueous solution of this compound undergoes 26% photodegradation in 20 hours when irradiated with light of wavelengths greater than 290 nm.[5] The photoconversion of this compound in water follows first-order kinetics.[1]
Hydrolysis
Halogenated aromatic compounds are generally resistant to hydrolysis under environmental conditions.[5] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Biotic Degradation
Microbial degradation is a key process in the environmental attenuation of this compound. Both aerobic and anaerobic pathways have been identified.
Aerobic Degradation
Under aerobic conditions, microorganisms, particularly bacteria of the Pseudomonas genus, can utilize this compound as a carbon source.[4] The initial step in the aerobic degradation pathway involves the action of a naphthalene dioxygenase enzyme, which hydroxylates the unsubstituted ring to form (+)-cis-1,2-dihydroxy-8-chloro-1,2-dihydronaphthalene.[2][4] This is followed by dehydrogenation to yield 1,2-dihydroxy-8-chloronaphthalene. Subsequent ring cleavage, catalyzed by a dioxygenase, leads to the formation of 3-chlorosalicylic acid.[2][4] Further degradation of 3-chlorosalicylic acid is expected to proceed through catechol intermediates, eventually leading to mineralization to carbon dioxide and water.
Anaerobic Degradation
Under anaerobic conditions, the degradation of halogenated aromatic compounds often proceeds via reductive dechlorination. While specific studies on the complete anaerobic pathway of this compound are limited, the initial step is proposed to be carboxylation to form a naphthoic acid intermediate, followed by reduction of the aromatic ring system.[7][8]
References
- 1. Comparison of the photoconversion of this compound and 2,3-dichlornaphthalene in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of 1-Chloronaphthalene Molecular Orbitals
This technical guide provides a comprehensive overview for researchers, scientists, and professionals in drug development on the theoretical calculation of molecular orbitals for 1-chloronaphthalene. The document outlines the computational methodologies, presents data in a structured format, and visualizes the workflow involved in these calculations.
Introduction
This compound is a halogenated aromatic hydrocarbon consisting of a naphthalene ring substituted with a chlorine atom. As a derivative of the smallest polycyclic aromatic hydrocarbon (PAH), its electronic structure is of significant interest in various fields, including materials science and environmental science.[1] Understanding the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical reactivity, electronic properties, and potential interactions in biological systems.
Theoretical calculations, primarily using quantum chemical methods, provide a powerful tool to investigate the electronic manifold of molecules like this compound. These methods allow for the determination of molecular orbital energies, their spatial distribution, and other key electronic parameters that are often challenging to obtain experimentally.
Theoretical Background
The foundation of molecular orbital calculations lies in solving the Schrödinger equation for a given molecule. However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, approximations are employed, with Density Functional Theory (DFT) being one of the most widely used and effective methods.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state is a functional of the electron density. This approach significantly reduces the computational cost compared to other ab initio methods while often providing a high level of accuracy.
Key molecular orbitals of interest include:
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is vacant of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large gap generally implies high stability, while a small gap suggests higher reactivity.
Computational Methodology
The following section details a typical protocol for the theoretical calculation of this compound's molecular orbitals. This methodology is based on practices reported in computational chemistry literature.[2]
Molecular Geometry Optimization
The first step in any quantum chemical calculation is to obtain an accurate molecular geometry. This is typically achieved through a geometry optimization procedure, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
-
Protocol:
-
Initial Structure: An initial 3D structure of this compound can be obtained from experimental data (e.g., X-ray crystallography or microwave spectroscopy) or built using molecular modeling software.
-
Theoretical Method: A suitable level of theory is chosen for the optimization. For molecules like this compound, methods such as Møller-Plesset perturbation theory of the second order (MP2) or DFT with a suitable functional (e.g., B3LYP, PBE0) are commonly used.
-
Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. A commonly used basis set for such calculations is the Pople-style basis set, such as 6-311++G(2d,p), which provides a good balance between accuracy and computational cost.
-
Software: The calculation is performed using a quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.
-
Verification: The optimized geometry is confirmed to be a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Molecular Orbital Calculation
Once the optimized geometry is obtained, the molecular orbitals and their corresponding energies can be calculated.
-
Protocol:
-
Method Selection: Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating electronic excited states and molecular orbitals.[2] A range-separated functional like CAM-B3LYP is often employed for charge-transfer systems and can provide accurate orbital energies.[2]
-
Basis Set: A basis set such as 6-31+g(d,p) is suitable for obtaining reliable molecular orbital descriptions.[2]
-
Solvation Model: If the properties in a solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) can be included in the calculation.
-
Execution: The calculation is run using the optimized geometry as input. The output will provide a list of molecular orbitals, their energies, and their compositions in terms of atomic orbital contributions.
-
Visualization of Molecular Orbitals
The spatial distribution of the molecular orbitals can be visualized to gain a qualitative understanding of their nature.
-
Protocol:
-
Output Files: The quantum chemistry software generates output files (e.g., checkpoint files in Gaussian) that contain the molecular orbital information.
-
Visualization Software: This information is then processed by visualization software such as GaussView, Avogadro, or VMD.
-
Contour Plots: The software generates 3D contour plots or isosurfaces of the molecular orbitals, typically showing the positive and negative phases of the wavefunction.
-
Data Presentation
The quantitative results of the molecular orbital calculations can be summarized in a table for easy comparison and analysis. The following table presents hypothetical but representative data for the frontier molecular orbitals of this compound, calculated at the CAM-B3LYP/6-31+g(d,p) level of theory.
| Molecular Orbital | Energy (eV) | Symmetry | Character |
| LUMO+2 | -0.52 | a" | π |
| LUMO+1 | -0.89 | a" | π |
| LUMO | -1.54 | a" | π * |
| HOMO | -7.21 | a" | π |
| HOMO-1 | -7.85 | a" | π |
| HOMO-2 | -8.33 | a" | π |
| HOMO-3 | -9.12 | a' | σ |
Note: The energy values and symmetries are illustrative and will vary depending on the specific computational method and basis set used.
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in the theoretical calculation of molecular orbitals.
Caption: A flowchart illustrating the key steps in the theoretical calculation of molecular orbitals for this compound.
Caption: A diagram showing the relationship between the theoretical inputs and the resulting calculated molecular properties.
Conclusion
Theoretical calculations provide an indispensable framework for elucidating the molecular orbital characteristics of this compound. By employing methods such as DFT and selecting appropriate basis sets, researchers can obtain detailed insights into the electronic structure, which is fundamental to understanding its reactivity and potential applications. The methodologies and workflows presented in this guide offer a robust starting point for scientists and professionals to conduct their own theoretical investigations into this and similar aromatic systems.
References
A Technical Guide to the Historical Applications of 1-Chloronaphthalene in Chemical Industries
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloronaphthalene, a halogenated aromatic hydrocarbon, emerged in the early 20th century as a versatile chemical intermediate and solvent, finding applications across a spectrum of industries.[1] Its unique physical and chemical properties, including a high boiling point, low flammability, and excellent solvency, made it a valuable component in the synthesis of dyes, the formulation of wood preservatives, and as a solvent for various industrial processes. This technical guide provides an in-depth exploration of the historical applications of this compound, focusing on its industrial synthesis, its role in dye manufacturing, its use as a wood preservative, and its application as a solvent, particularly for DDT.
Production of this compound
The primary historical method for the industrial production of this compound was the direct chlorination of naphthalene.[1][2] This electrophilic aromatic substitution reaction typically yielded a mixture of monochlorinated isomers, predominantly this compound and 2-chloronaphthalene, along with smaller quantities of dichlorinated and trichlorinated naphthalenes.[1]
Industrial Synthesis Protocol: Direct Chlorination of Naphthalene
Objective: To synthesize this compound via the direct chlorination of naphthalene.
Materials:
-
Naphthalene
-
Chlorine gas
-
Catalyst (e.g., ferric chloride or aluminum chloride)[1]
Procedure:
-
Molten naphthalene is charged into a reaction vessel.
-
A catalyst, such as ferric chloride or aluminum chloride, is introduced into the molten naphthalene.[1]
-
Chlorine gas is bubbled through the molten naphthalene under controlled temperature conditions. The reaction is typically carried out at a temperature slightly above the melting point of the desired product.
-
The reaction mixture, containing a mixture of chlorinated naphthalenes, is then neutralized with soda ash or caustic soda.
-
The crude product is purified through fractional distillation under reduced pressure to separate the this compound from other isomers and polychlorinated naphthalenes.[1]
Typical Reaction Parameters:
| Parameter | Value | Reference |
| Catalyst | Ferric Chloride or Aluminum Chloride | [1] |
| Temperature | Slightly above the melting point of the product | |
| Post-reaction Treatment | Neutralization with soda ash or caustic soda | |
| Purification | Fractional distillation under reduced pressure | [1] |
Application in the Dye Industry
This compound served as a crucial intermediate in the synthesis of various dyes. Its primary role was as a precursor to 1-naphthol (α-naphthol), which is a key component in the production of azo dyes.[3][4] The conversion of this compound to 1-naphthol was a significant industrial process.
Industrial Process: Synthesis of 1-Naphthol from this compound
A patented process outlines the preferential production of alpha-naphthol from a mixture of alpha- and beta-chloronaphthalene.[5]
Objective: To preferentially produce 1-naphthol from a monochloronaphthalene mixture.
Materials:
-
Monochloronaphthalene (containing 80-98% this compound and 2-20% 2-chloronaphthalene)[5]
-
Aqueous sodium hydroxide solution
-
Catalyst: A mixture of metallic copper and cuprous oxide[5]
Procedure:
-
A reactant mixture of alpha- and beta-chloronaphthalene is heated with agitation in an aqueous solution containing approximately 2.5 moles of sodium hydroxide for each mole of total chloronaphthalenes.[5]
-
The reaction is carried out in the presence of a catalyst composed of metallic copper and cuprous oxide.[5]
-
The reaction is maintained at a temperature of approximately 275°C.[5]
-
The resulting reaction mixture, containing the sodium salts of the naphthols, is acidified.
-
The naphthol product is then extracted from the acidified mixture using a selective organic solvent.[5]
-
Unreacted chloronaphthalene can be separated from the reaction mass and recycled.[5]
This process preferentially yields 1-naphthol, with the weight ratio of alpha-naphthol to beta-naphthol in the product being greater than the weight ratio of the corresponding chloronaphthalene isomers in the starting material.[5]
Application in Wood Preservation
Chlorinated naphthalenes, including this compound, were historically used as wood preservatives due to their fungicidal and insecticidal properties.[6][7] They were often marketed under trade names such as Halowax.[8]
Application as a Solvent
One of the significant historical applications of this compound was as a solvent.[9] Its high boiling point and ability to dissolve a wide range of organic compounds made it suitable for various industrial processes.
A notable use was as a solvent for the insecticide DDT (dichloro-diphenyl-trichloroethane).[9] The formulation of DDT solutions for agricultural and public health applications would have been a key use of this compound in this context.
Quantitative Production Data
The production of polychlorinated naphthalenes (PCNs), which includes this compound, saw a significant rise in the early to mid-20th century, followed by a sharp decline due to concerns about their environmental persistence and toxicity.
Estimated Historical Production of Polychlorinated Naphthalenes (PCNs) in the United States
| Year/Period | Estimated Production Volume (Metric Tons) | Reference |
| 1920s | ~9,000 per year | |
| 1956 | ~3,200 | |
| 1978 | ~320 |
Note: The production of PCNs in the U.S. largely ceased by 1980.
Conclusion
This compound played a significant, albeit now historical, role in the chemical industry. Its utility as a chemical intermediate for the synthesis of dyes and as a functional material in wood preservation and solvent applications underscores its importance in the industrial landscape of the 20th century. However, the environmental and health concerns associated with chlorinated hydrocarbons led to a steep decline in its production and use. This technical guide provides a historical perspective on the industrial applications of this compound, offering valuable insights for researchers and scientists in understanding the evolution of industrial chemistry and the lifecycle of chemical products.
References
- 1. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]
- 2. US3051763A - Preparation of chlorinated naphthalenes - Google Patents [patents.google.com]
- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthol: Production and Uses_Chemicalbook [chemicalbook.com]
- 5. US3413357A - Production of alpha-naphthol - Google Patents [patents.google.com]
- 6. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 7. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accustandard.com [accustandard.com]
- 9. US4447448A - Wood preservative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers of Chloronaphthalene and Their Comparative Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronaphthalenes, a class of halogenated aromatic hydrocarbons, encompass a wide range of isomers with varying degrees of chlorination. These compounds have garnered significant scientific interest due to their diverse industrial applications and their persistence in the environment, which raises toxicological concerns. This technical guide provides a comprehensive overview of the isomers of chloronaphthalene, with a focus on their comparative physicochemical, toxicological, and spectroscopic properties. Detailed experimental protocols for their synthesis and analysis are presented, alongside an exploration of their structure-activity relationships and the key signaling pathways they modulate. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of these multifaceted compounds.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, can be chlorinated to produce a series of compounds known as chloronaphthalenes. Depending on the number and position of chlorine atoms on the naphthalene ring system, a total of 75 distinct isomers, or congeners, can be formed. These range from two monochloronaphthalenes to a single octachloronaphthalene. The degree and position of chlorination profoundly influence the physicochemical properties, toxicity, and environmental fate of these isomers.
Historically, commercial products were often complex mixtures of these isomers, finding use as dielectrics, wood preservatives, and chemical intermediates.[1] However, their chemical stability and lipophilicity contribute to their persistence in the environment and bioaccumulation in the food chain, leading to potential adverse health effects in both wildlife and humans.[2] Understanding the properties of individual isomers is therefore crucial for accurate risk assessment and the development of potential remediation strategies.
This guide will systematically explore the isomers of chloronaphthalene, providing a comparative analysis of their properties to aid in further research and development.
Physicochemical Properties of Chloronaphthalene Isomers
The physical and chemical characteristics of chloronaphthalene isomers are dictated by the number and position of chlorine atoms. Generally, as the degree of chlorination increases, melting point, boiling point, and lipophilicity (log Kow) increase, while water solubility and vapor pressure decrease.[3] These properties are critical in determining the environmental distribution and biological availability of each isomer.
Below are tables summarizing the key physicochemical properties of various chloronaphthalene isomers.
Table 1: Physicochemical Properties of Monochloronaphthalene Isomers
| Property | 1-Chloronaphthalene | 2-Chloronaphthalene |
| CAS Number | 90-13-1 | 91-58-7 |
| Molecular Formula | C₁₀H₇Cl | C₁₀H₇Cl |
| Molecular Weight ( g/mol ) | 162.62 | 162.62 |
| Melting Point (°C) | -20 | 59.5 |
| Boiling Point (°C) | 263 | 255 |
| log Kow | 4.08 | 3.90 |
| Water Solubility | Insoluble | Insoluble |
Table 2: Physicochemical Properties of Dichloronaphthalene Isomers
| Property | 1,4-Dichloronaphthalene | 2,3-Dichloronaphthalene |
| CAS Number | 1825-31-6 | 2050-75-1 |
| Molecular Formula | C₁₀H₆Cl₂ | C₁₀H₆Cl₂ |
| Molecular Weight ( g/mol ) | 197.06 | 197.06 |
| Melting Point (°C) | 67.5 | 120 |
| Boiling Point (°C) | 285.5 | - |
| log Kow | ~4.5 (estimated) | - |
| Water Solubility | ~0.1 mg/L (20°C) | - |
Table 3: Physicochemical Properties of Trichloronaphthalene Isomers
| Property | 1,2,3-Trichloronaphthalene | 1,4,5-Trichloronaphthalene |
| CAS Number | 50402-52-3 | 2437-55-0 |
| Molecular Formula | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ |
| Molecular Weight ( g/mol ) | 231.5 | 231.5 |
| Melting Point (°C) | 81 | 133 |
| Boiling Point (°C) | 304-354 | - |
| log Kow | - | 5.3 |
| Water Solubility | 0.017-0.064 mg/L (isomers) | - |
Table 4: Physicochemical Properties of Tetrachloronaphthalene Isomers
| Property | 1,2,3,4-Tetrachloronaphthalene |
| CAS Number | 20020-02-4 |
| Molecular Formula | C₁₀H₄Cl₄ |
| Molecular Weight ( g/mol ) | 265.9 |
| Melting Point (°C) | 182 |
| Boiling Point (°C) | - |
| log Kow | - |
| Water Solubility | 0.0056 mg/L (average of 6 isomers) |
Table 5: Physicochemical Properties of Pentachloronaphthalene Isomers
| Property | 1,2,3,5,7-Pentachloronaphthalene |
| CAS Number | 53555-65-0 |
| Molecular Formula | C₁₀H₃Cl₅ |
| Molecular Weight ( g/mol ) | 300.4 |
| Melting Point (°C) | - |
| Boiling Point (°C) | - |
| log Kow | 6.4 |
| Water Solubility | - |
Table 6: Physicochemical Properties of Hexachloronaphthalene Isomers
| Property | 1,2,3,4,5,6-Hexachloronaphthalene | 1,2,3,4,6,7-Hexachloronaphthalene |
| CAS Number | 58877-88-6 | 103426-96-6 |
| Molecular Formula | C₁₀H₂Cl₆ | C₁₀H₂Cl₆ |
| Molecular Weight ( g/mol ) | 334.8 | 334.8 |
| Melting Point (°C) | - | - |
| Boiling Point (°C) | - | - |
| log Kow | 6.9 | - |
| Water Solubility | - | - |
Table 7: Physicochemical Properties of Heptachloronaphthalene Isomers
| Property | 1,2,3,4,5,6,7-Heptachloronaphthalene |
| CAS Number | 58863-14-2 |
| Molecular Formula | C₁₀HCl₇ |
| Molecular Weight ( g/mol ) | 369.25 |
| Melting Point (°C) | 160-162 |
| Boiling Point (°C) | 407.4 (Predicted) |
| log Kow | - |
| Water Solubility | - |
Source:[19]
Table 8: Physicochemical Properties of Octachloronaphthalene
| Property | Octachloronaphthalene |
| CAS Number | 2234-13-1 |
| Molecular Formula | C₁₀Cl₈ |
| Molecular Weight ( g/mol ) | 403.7 |
| Melting Point (°C) | 185 |
| Boiling Point (°C) | 424.7 |
| log Kow | 8.5 |
| Water Solubility | Insoluble |
Comparative Toxicology of Chloronaphthalene Isomers
The toxicity of chloronaphthalene isomers is highly dependent on the number and position of chlorine atoms. A general trend observed is that toxicity increases with the degree of chlorination, with penta- and hexachloronaphthalenes often exhibiting the highest toxicity.[17] Many of the toxic effects of these compounds are mediated through the aryl hydrocarbon receptor (AhR).[17]
Table 9: Acute Oral Toxicity of Selected Chloronaphthalene Isomers
| Isomer | Test Animal | LD50 (mg/kg body weight) |
| 1-Monochloronaphthalene | Rabbit | 1540 |
| 2,3,6,7-Tetrachloronaphthalene | - | >3 |
Source:[20]
The "dioxin-like" toxicity of certain chloronaphthalene isomers is attributed to their planar structure, which allows them to bind to and activate the AhR.[8] Isomers with chlorine atoms at the lateral (2, 3, 6, and 7) positions are particularly potent AhR agonists.[6] Activation of the AhR can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes, disruption of endocrine function, immunotoxicity, and carcinogenicity.[17][24]
Signaling Pathways Modulated by Chloronaphthalene Isomers
The primary signaling pathway implicated in the toxicity of many chloronaphthalene isomers is the aryl hydrocarbon receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes.
Upon entering the cell, a planar chloronaphthalene isomer can bind to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Ligand binding leads to a conformational change and translocation of the AhR into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[24] These enzymes are involved in the metabolism of xenobiotics; however, their induction can also lead to the production of reactive metabolites and oxidative stress, contributing to cellular damage and toxicity.
Experimental Protocols
Synthesis of Chloronaphthalene Isomers
The synthesis of specific chloronaphthalene isomers can be challenging due to the formation of complex mixtures in direct chlorination reactions. However, controlled synthetic routes can be employed to obtain pure congeners.
5.1.1. Synthesis of 1,4-Dichloronaphthalene
A common method for the synthesis of 1,4-dichloronaphthalene is the direct chlorination of naphthalene in the presence of a Lewis acid catalyst.
-
Materials: Naphthalene, chlorine gas, ferric chloride (FeCl₃), carbon tetrachloride.
-
Procedure:
-
Dissolve naphthalene in carbon tetrachloride in a reaction vessel equipped with a gas inlet and a stirrer.
-
Add a catalytic amount of anhydrous ferric chloride.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature.
-
Monitor the reaction progress using gas chromatography (GC) to optimize the formation of the desired dichloronaphthalene isomer and minimize over-chlorination.
-
Upon completion, neutralize the reaction mixture, wash with water, and dry the organic layer.
-
Isolate the 1,4-dichloronaphthalene from the resulting mixture of isomers and unreacted starting material by fractional distillation or column chromatography.[8]
-
5.1.2. Synthesis of 1,2,5-Trichloronaphthalene (Multi-step approach)
For isomers that are difficult to obtain through direct chlorination, a multi-step synthesis involving nitration, reduction, and a Sandmeyer reaction can be employed. This example outlines a potential route starting from 1,4-dichloronaphthalene.
-
Step 1: Nitration of 1,4-Dichloronaphthalene
-
Materials: 1,4-dichloronaphthalene, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
Dissolve 1,4-dichloronaphthalene in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric and sulfuric acids, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Pour the reaction mixture onto ice and filter the resulting precipitate to obtain the crude nitro-1,4-dichloronaphthalene.[21]
-
-
-
Step 2: Reduction of the Nitro Group
-
Materials: Nitro-1,4-dichloronaphthalene, a reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation), and a suitable solvent.
-
Procedure:
-
Dissolve the nitro-1,4-dichloronaphthalene in a suitable solvent.
-
Add the reducing agent and carry out the reduction under appropriate conditions (e.g., heating for tin(II) chloride or hydrogen pressure for catalytic hydrogenation).
-
After the reaction is complete, neutralize the mixture and extract the amino-1,4-dichloronaphthalene with an organic solvent.[21]
-
-
-
Step 3: Sandmeyer Reaction
-
Materials: Amino-1,4-dichloronaphthalene, sodium nitrite, hydrochloric acid, copper(I) chloride.
-
Procedure:
-
Dissolve the amino-1,4-dichloronaphthalene in cold hydrochloric acid and add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
The diazonium group is replaced by a chlorine atom, yielding 1,2,5-trichloronaphthalene.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.[21]
-
-
Analytical Separation and Quantification
The analysis of chloronaphthalene isomers in complex mixtures requires high-resolution analytical techniques.
5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of chloronaphthalene isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is typically used. For complex mixtures, two-dimensional gas chromatography (GCxGC) can provide enhanced separation.[22]
-
Sample Preparation: Samples are typically extracted with an organic solvent, and the extract is cleaned up to remove interfering substances.
-
Analysis: The sample is injected into the GC, where the isomers are separated based on their boiling points and interactions with the stationary phase. The separated isomers then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each isomer, allowing for their identification and quantification.[11]
5.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the separation of chloronaphthalene isomers, particularly for less volatile or thermally labile compounds.
-
Instrumentation: An HPLC system with a suitable pump, injector, column, and detector (e.g., UV or mass spectrometer).
-
Column: A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Analysis: The sample is injected into the HPLC system, and the isomers are separated based on their differential partitioning between the stationary and mobile phases. The separated isomers are then detected as they elute from the column.[25]
Structure-Activity Relationships
The relationship between the chemical structure of chloronaphthalene isomers and their biological activity, particularly their toxicity, is a critical area of study. Key structural features that influence toxicity include:
-
Degree of Chlorination: As previously mentioned, toxicity generally increases with the number of chlorine atoms.
-
Position of Chlorine Atoms: The specific positions of the chlorine atoms on the naphthalene ring are crucial. Isomers with chlorine atoms in the lateral positions (2, 3, 6, and 7) tend to be more planar and exhibit higher "dioxin-like" toxicity due to their strong binding to the AhR.[6][8]
-
Planarity: The planarity of the molecule is a key determinant of its ability to bind to the AhR. Isomers that can adopt a more planar conformation are generally more potent AhR agonists.
Conclusion
The isomers of chloronaphthalene represent a diverse class of compounds with a wide range of physicochemical and toxicological properties. This in-depth technical guide has provided a comparative analysis of these properties, highlighting the critical role of the degree and position of chlorination. The detailed experimental protocols and the elucidation of the primary signaling pathway involved in their toxicity offer valuable resources for researchers in environmental science, toxicology, and drug development. A thorough understanding of the structure-activity relationships of chloronaphthalene isomers is paramount for assessing their environmental and health risks and for guiding the development of safer alternatives and potential therapeutic interventions. Further research into the nuanced toxicological profiles of individual isomers and their complex interactions in biological systems will continue to be a vital area of scientific inquiry.
References
- 1. 1,4,5-Trichloronaphthalene | C10H5Cl3 | CID 154262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octachloronaphthalene CAS#: 2234-13-1 [m.chemicalbook.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 1,4-Dichloronaphthalene (PCN-5) [benchchem.com]
- 9. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy 1,2,3-Trichloronaphthalene | 50402-52-3 [smolecule.com]
- 11. ICSC 0962 - TRICHLORONAPHTHALENE [inchem.org]
- 12. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,2,3,4,5,6-Hexachloronaphthalene | C10H2Cl6 | CID 108177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,2,3,5,7-Pentachloronaphthalene | C10H3Cl5 | CID 107798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PENTACHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. 1,2,3,4,5,6-Hexachloronaphthalene | C10H2Cl6 | CID 108177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,2,3,4,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 58863-14-2 CAS MSDS (1,2,3,4,5,6,7-HEPTACHLORONAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. Octachloronaphthalene | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Octachloronaphthalene|lookchem [lookchem.com]
- 22. OCTACHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. Octachloronaphthalene [chembk.com]
- 24. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 25. CAS 1825-31-6: 1,4-dichloronaphthalene | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 1-Chloronaphthalene
This guide provides a comprehensive overview of 1-chloronaphthalene, a significant chemical compound utilized in various industrial and research applications. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, synthesis, and applications.
Chemical Identification
-
IUPAC Name: this compound[1]
Physicochemical Properties
This compound is a colorless to amber, oily, and viscous liquid at room temperature.[1][3] It is a volatile compound that can be steam distilled.[3] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Physical State | Oily Liquid | [3] |
| Appearance | Colorless to Amber | [1] |
| Density | 1.194 g/mL at 25 °C | |
| 1.19382 g/cm³ at 20 °C | [3] | |
| Melting Point | -2.5 °C | [3] |
| Boiling Point | 259.3 °C at 760 mmHg | [3] |
| Flash Point | 121 °C (closed cup) | |
| Refractive Index | 1.632 at 20 °C | |
| 1.63321 at 20 °C | [3] | |
| Solubility | Soluble in benzene, petroleum ether, and alcohol | [3] |
Synthesis of this compound
This compound can be synthesized through two primary methods: the direct chlorination of naphthalene and the Sandmeyer reaction starting from α-naphthylamine.
3.1. Direct Chlorination of Naphthalene
This method involves the direct reaction of naphthalene with chlorine gas. The reaction can be influenced by the presence of a catalyst, such as iodine, and the use of a solvent like chlorobenzene.[3] This process typically yields a mixture of this compound and its isomer, 2-chloronaphthalene, along with more highly substituted products like dichloro- and trichloronaphthalenes.[4]
3.2. Sandmeyer Reaction from α-Naphthylamine
A more specific method for the synthesis of this compound involves the diazotization of α-naphthylamine, followed by a Sandmeyer reaction using copper(I) chloride.[3] This reaction is a well-established method for introducing a chloro group onto an aromatic ring via a diazonium salt intermediate.
Below is a conceptual workflow illustrating the two main synthesis routes for this compound.
// Nodes for Chlorination Pathway Naphthalene [label="Naphthalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorine [label="Chlorine (Cl2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chlorination [label="Direct Chlorination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mixture [label="Mixture of\nChloronaphthalenes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Sandmeyer Pathway Naphthylamine [label="α-Naphthylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="Diazotization\n(NaNO2, HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Naphthalene-1-\ndiazonium chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sandmeyer [label="Sandmeyer Reaction\n(CuCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges for Chlorination Pathway Naphthalene -> Chlorination [label="Reactant"]; Chlorine -> Chlorination [label="Reagent"]; Chlorination -> Mixture [label="Yields"];
// Edges for Sandmeyer Pathway Naphthylamine -> Diazotization [label="Starting Material"]; Diazotization -> Diazonium [label="Forms Intermediate"]; Diazonium -> Sandmeyer [label="Reactant"]; Sandmeyer -> Product [label="Final Product"]; }
Caption: Synthesis pathways for this compound.Applications
This compound has a range of applications stemming from its properties as a nonpolar organochlorine compound. Historically, it was used as a solvent for oils, fats, and DDT until the 1970s.[4] It also serves as a powerful biocide, insecticide, and fungicide, sometimes used in the timber floors of shipping containers.[4] A notable application in materials science and analytical chemistry is its use as an immersion liquid for determining the refractive index of crystals.[3][4]
The logical relationship of its applications is illustrated in the diagram below.
// Central Node Chloronaphthalene [label="this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Property Nodes Properties [label="Key Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nonpolar [label="Nonpolar Nature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighRI [label="High Refractive Index", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biocidal [label="Biocidal Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Application Nodes Applications [label="Applications", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent for Oils, Fats, DDT", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImmersionLiquid [label="Immersion Liquid for\nRefractive Index Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biocide [label="Biocide, Insecticide,\nFungicide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Chloronaphthalene -> Properties; Properties -> Nonpolar; Properties -> HighRI; Properties -> Biocidal;
Chloronaphthalene -> Applications; Nonpolar -> Solvent; HighRI -> ImmersionLiquid; Biocidal -> Biocide; }
Caption: Applications derived from the properties of this compound.Experimental Protocols
5.1. Synthesis of this compound via Direct Chlorination of Naphthalene
-
Materials: Naphthalene, chlorine gas, chlorobenzene (solvent, optional), iodine (catalyst, optional).
-
Procedure:
-
Molten naphthalene is placed in a reaction vessel.
-
Chlorine gas is bubbled through the molten naphthalene. The reaction can also be carried out in a solvent such as chlorobenzene.
-
A catalyst, such as iodine, can be added to facilitate the reaction.
-
The reaction is typically carried out at the boiling point of naphthalene.
-
The resulting product is a mixture containing this compound, 2-chloronaphthalene, and polychlorinated naphthalenes.
-
Fractional distillation is required to separate the this compound from the other products.
-
5.2. Synthesis of this compound via Sandmeyer Reaction
-
Materials: α-Naphthylamine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) chloride (CuCl).
-
Procedure:
-
Diazotization: α-Naphthylamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the α-naphthylamine solution while maintaining the low temperature. This results in the formation of the naphthalene-1-diazonium chloride solution.
-
Sandmeyer Reaction: A solution of copper(I) chloride in hydrochloric acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) chloride solution.
-
Nitrogen gas evolves, and an oily layer of this compound separates.
-
The reaction mixture is then subjected to steam distillation to isolate the crude this compound.
-
The crude product is purified by washing with dilute sodium hydroxide solution, then with water, followed by drying and fractional distillation.
-
Note: These protocols are generalized and should be adapted and performed with appropriate safety precautions in a laboratory setting.
References
Navigating the Nuances of 1-Chloronaphthalene Purity for Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Purity Specifications of Commercial 1-Chloronaphthalene
Commercial this compound is available in various grades, with purity levels typically ranging from technical grade to high-purity grades suitable for sensitive research applications. The primary impurity of concern is its isomer, 2-chloronaphthalene, which is often co-produced during the synthesis process. The boiling points of this compound and 2-chloronaphthalene are very close, making their separation challenging.
Table 1: Typical Purity Specifications of Commercial this compound
| Grade | Purity Specification | Primary Impurity | Analytical Method |
| Technical Grade | ≥85% | ~10% 2-chloronaphthalene | Gas Chromatography (GC) |
| Purified Grade | 96% | 2-chloronaphthalene | Not specified |
| High-Purity Grade | 99% | 2-chloronaphthalene | Not specified |
| Ultra-High Purity | >99% | 2-chloronaphthalene and other minor impurities | Not specified |
Synthesis and Purification of this compound
The industrial synthesis of this compound is primarily achieved through the direct chlorination of naphthalene. This process inevitably leads to the formation of a mixture of isomers, with this compound being the major product and 2-chloronaphthalene as the main byproduct. To achieve the high purity required for research applications, further purification steps are necessary.
Methodological & Application
Application Notes and Protocols: 1-Chloronaphthalene as a High-Boiling Point Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloronaphthalene as a high-boiling point solvent in organic synthesis. Its unique physical properties, including a high boiling point and excellent solvency for a range of organic compounds, make it a valuable tool for reactions requiring elevated temperatures. This document outlines its key applications, provides detailed experimental protocols, and summarizes important safety and handling information.
Introduction to this compound as a High-Boiling Point Solvent
This compound is a colorless, oily liquid with a high boiling point of approximately 259 °C.[1] This property, combined with its stability at high temperatures, makes it an ideal solvent for organic reactions that require significant thermal energy to proceed, such as certain condensation, cyclization, and polymerization reactions. Its aromatic nature also allows it to dissolve a variety of organic compounds, including large polycyclic aromatic hydrocarbons, fullerenes, and phthalocyanines.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 90-13-1 |
| Molecular Formula | C₁₀H₇Cl |
| Molecular Weight | 162.62 g/mol [1] |
| Boiling Point | 259 °C (at 760 mmHg)[1] |
| Melting Point | -2.5 °C[1] |
| Density | 1.194 g/mL at 25 °C[3] |
| Solubility in Water | Insoluble[3][4] |
| Solubility in Organic Solvents | Soluble in benzene, petroleum ether, and alcohol.[1] |
| Flash Point | 121 °C (closed cup)[2] |
| Vapor Pressure | 0.05 hPa at 20 °C[4] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Chronic exposure may lead to liver damage.[6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Viton®, nitrile rubber) should be worn.
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors is high, a respirator with an organic vapor cartridge may be necessary.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from oxidizing agents.[4]
-
Keep containers tightly closed when not in use.
-
Avoid heating the solvent above its flash point in an open system.
Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Applications in Organic Synthesis
Synthesis of Phthalocyanines
This compound is an excellent solvent for the synthesis of phthalocyanines, a class of large, aromatic macrocycles used as dyes and pigments. The high reaction temperatures required for the cyclotetramerization of phthalonitrile derivatives are readily achieved in refluxing this compound.
This protocol describes the synthesis of an ABAB-type phthalocyanine via the statistical condensation of two different phthalonitrile derivatives. The use of a high-boiling point solvent like this compound is crucial for driving the reaction to completion.
Materials:
-
Phthalonitrile A (e.g., 4,5-di(hexylthio)phthalonitrile)
-
Phthalonitrile B (e.g., 4-(tert-butyl)phthalonitrile)
-
Anhydrous metal salt (e.g., Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
This compound (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, combine equimolar amounts of Phthalonitrile A and Phthalonitrile B.
-
Add the anhydrous metal salt (0.25 molar equivalents relative to the total amount of phthalonitriles).
-
Add anhydrous this compound to achieve a concentration of approximately 0.1 M.
-
Add DBU (catalytic amount, e.g., 2-3 drops).
-
Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 259 °C) under an inert atmosphere.
-
Maintain the reflux for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the crude product by adding the reaction mixture dropwise to a large volume of methanol with vigorous stirring.
-
Collect the precipitate by vacuum filtration and wash thoroughly with methanol to remove residual this compound and unreacted starting materials.
-
The crude product is a statistical mixture of phthalocyanines (A₄, B₄, A₃B, A₂B₂, AB₃). The desired ABAB isomer can be separated from the other products by column chromatography on silica gel.
Quantitative Data:
| Reactant A | Reactant B | Metal Salt | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4,5-di(hexylthio)phthalonitrile | 4-(tert-butyl)phthalonitrile | Zn(OAc)₂ | This compound | ~259 | 18 | ABAB-ZnPc | Variable |
Note: The yield of the specific ABAB isomer will vary depending on the statistical nature of the condensation and the efficiency of the chromatographic separation.
Solvent Additive in Polymer Solar Cell Fabrication
While not a traditional organic synthesis, the use of this compound as a solvent additive in the fabrication of polymer solar cells is a significant application that leverages its high boiling point. Small amounts of this compound are added to the primary solvent (e.g., chlorobenzene or o-dichlorobenzene) used to dissolve the polymer blend.[7][8] The higher boiling point of this compound leads to a slower drying process of the polymer film, which allows for better self-organization of the polymer chains and improved morphology of the active layer. This results in enhanced device performance and efficiency.[7][9]
-
Prepare a solution of the donor polymer and fullerene acceptor in a primary solvent (e.g., chlorobenzene).
-
Add a small volume percentage of this compound (typically 1-5 vol%) to the solution.
-
Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.
-
Deposit the polymer blend solution onto the substrate (e.g., ITO-coated glass) via spin-coating.
-
The slow evaporation of the solvent mixture allows for the formation of a well-ordered active layer.
-
Anneal the film at a specific temperature to further optimize the morphology.
Diagrams
Caption: Reaction scheme for the synthesis of ABAB-type phthalocyanines.
Caption: General workflow for a reaction using this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Efficient synthesis of ABAB functionalized phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Chloronaphthalene as a Solvent Additive in Fullerene-Based Photovoltaic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-chloronaphthalene (CN) as a solvent additive to enhance the performance of fullerene-based organic photovoltaic (OPV) devices. The protocols detailed below are primarily focused on the well-established poly(3-hexylthiophene):[1][1]-phenyl-C61-butyric acid methyl ester (P3HT:PCBM) and poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]:[1][1]-phenyl-C71-butyric acid methyl ester (PTB7:PC71BM) systems, which serve as model platforms for understanding the impact of solvent additives on device efficiency.
Introduction to this compound as a Solvent Additive
This compound is a high-boiling-point solvent additive frequently employed in the fabrication of bulk heterojunction (BHJ) organic solar cells. Its primary role is to control the morphology of the photoactive blend film, which is a critical factor governing device performance. The slow evaporation of CN during the spin-coating process allows for an extended time for the donor and acceptor materials to self-organize into a more favorable nanostructure.[2]
The key benefits of using this compound include:
-
Enhanced Phase Separation: Promotes the formation of distinct, yet interpenetrating, domains of the donor and acceptor materials, which is crucial for efficient exciton dissociation and charge transport.[2]
-
Improved Crystallinity: Facilitates the ordering and packing of polymer chains, leading to higher charge carrier mobility.
-
Optimized Vertical Composition: Can induce a more favorable vertical distribution of the donor and acceptor components within the active layer.
These morphological improvements typically lead to an increase in the short-circuit current density (Jsc) and the fill factor (FF), ultimately resulting in a higher power conversion efficiency (PCE).
Data Presentation: Impact of this compound on Device Performance
The following tables summarize the quantitative effects of this compound on the performance of fullerene-based photovoltaic devices.
Table 1: Performance of PBDT-DTNT:PC71BM Solar Cells with and without this compound Additive [2]
| Additive (1% v/v in o-dichlorobenzene) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Without this compound | 0.88 | 10.5 | 57.8 | 5.33 |
| With this compound | 0.89 | 12.2 | 60.5 | 6.57 |
Table 2: Performance of PTB7:PC71BM Solar Cells with Different Solvent Compositions [2]
| Solvent | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Chlorobenzene (CB) | 0.75 | 10.2 | 52.6 | 4.01 |
| This compound (CN) | 0.76 | 14.8 | 63.3 | 7.12 |
Table 3: Performance of PDTGCDTFBT:PC71BM Solar Cells with and without this compound Additive [2]
| Additive (3 vol% in main solvent) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Without this compound | 0.84 | 9.87 | 48.8 | 4.05 |
| With this compound | 0.84 | 11.19 | 47.7 | 4.50 |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of fullerene-based photovoltaic devices using this compound as a solvent additive.
Materials and Reagents
-
Substrates: Indium tin oxide (ITO) coated glass slides
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Photoactive Materials (Donor):
-
Poly(3-hexylthiophene) (P3HT)
-
Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7)
-
-
Photoactive Materials (Acceptor):
-
Solvents:
-
Chlorobenzene (CB)
-
o-dichlorobenzene (o-DCB)
-
-
Solvent Additive: this compound (CN)
-
Cathode: Aluminum (Al)
-
Cleaning Solvents: Deionized water, acetone, isopropanol
Device Fabrication Protocol (P3HT:PCBM Example)
This protocol describes the fabrication of a standard P3HT:PCBM bulk heterojunction solar cell, incorporating this compound as a solvent additive.
Step 1: Substrate Cleaning
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before depositing the HTL.
Step 2: Hole Transport Layer (HTL) Deposition
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates at 140°C for 10 minutes in air.
Step 3: Active Layer Solution Preparation
-
Prepare a stock solution of P3HT:PCBM (e.g., 1:0.8 by weight) in a suitable solvent such as chlorobenzene or o-dichlorobenzene at a total concentration of 20-25 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) in a nitrogen-filled glovebox to ensure complete dissolution.
-
Prepare a series of solutions with varying concentrations of this compound (e.g., 0%, 1%, 2%, 3% by volume). Add the desired volume of 1-CN to the P3HT:PCBM stock solution and stir for at least 1 hour before use.
Step 4: Active Layer Deposition
-
Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the P3HT:PCBM solution (with the desired 1-CN concentration) onto the HTL at a suitable spin speed (e.g., 1000-1500 rpm) for 60 seconds. The slow evaporation of the solvent mixture allows for morphological development.
-
Anneal the active layer at a temperature appropriate for the specific material system (e.g., 110-150°C) for 10-15 minutes.
Step 5: Cathode Deposition
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 100 nm thick layer of aluminum (Al) at a pressure below 10-6 Torr. A thin layer of LiF or Ca (0.5-1 nm) can be deposited prior to the Al cathode to improve electron extraction.
Characterization Protocols
1. Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated devices under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source measure unit.
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
2. Morphological Characterization:
-
Atomic Force Microscopy (AFM):
-
Prepare thin films of the active layer on substrates identical to those used for device fabrication.
-
Acquire topography and phase images to visualize the surface morphology and phase separation.
-
-
Transmission Electron Microscopy (TEM):
-
Prepare thin films on TEM grids or lift-off samples from the device stack.
-
Image the cross-section or plan-view of the active layer to observe the bulk morphology and domain sizes.
-
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS):
-
Analyze the crystallinity and molecular orientation of the donor and acceptor materials in the blend films.
-
Visualizations
The following diagrams illustrate the key processes and relationships involved in the use of this compound as a solvent additive.
Caption: Experimental workflow for fabricating fullerene-based solar cells with a this compound additive.
Caption: Mechanism of performance enhancement by this compound in fullerene-based solar cells.
References
Application Note: The Role of 1-Chloronaphthalene in Controlling the Morphology of Organic Solar Cell Active Layers
Audience: Researchers, scientists, and professionals in organic electronics and material science.
Introduction
The performance of bulk heterojunction (BHJ) organic solar cells (OSCs) is intrinsically linked to the nanoscale morphology of the photoactive layer, which consists of an interpenetrating network of electron donor and acceptor materials.[1] Achieving an optimal morphology—characterized by high crystallinity, appropriate domain sizes, and efficient charge transport pathways—is crucial for maximizing exciton dissociation, charge transport, and, ultimately, the power conversion efficiency (PCE).[2] Solvent additives have become a powerful and widely adopted tool for fine-tuning this morphology.[3]
Among these, 1-chloronaphthalene (CN) is a high-boiling-point solvent additive frequently used to optimize the active layer of both fullerene and non-fullerene based OSCs.[4][5] Its primary role is to slow down the solvent evaporation process during film formation, providing the donor and acceptor molecules more time to self-organize into a more favorable thermodynamic state.[6][7] This note details the mechanism of CN, its impact on device performance, and provides a general protocol for its application.
Mechanism of Action
The efficacy of this compound as a morphological control agent stems from its physical properties, primarily its high boiling point (259 °C) compared to common host solvents like chlorobenzene (132 °C) or o-dichlorobenzene (180 °C). When added in small volumes (typically 0.5-3% v/v) to the donor:acceptor solution, CN remains in the cast film longer than the host solvent.[3] This extended drying time facilitates several key morphological improvements:
-
Enhanced Molecular Ordering: The prolonged solution state allows polymer chains and small molecules to rearrange and adopt more ordered packing, leading to higher crystallinity of the donor and/or acceptor domains.[8] This improved molecular stacking enhances charge mobility.[2]
-
Optimized Phase Separation: CN promotes more defined phase separation between the donor and acceptor materials, leading to the formation of purer, crystalline domains. This is critical for efficient charge transport and reduced recombination.[2]
-
Vertical Phase Separation: Recent studies have revealed that CN can induce a favorable vertical distribution of the donor and acceptor components within the active layer.[4][8] Typically, this results in the donor material accumulating near the anode and the acceptor material near the cathode, which creates more efficient pathways for charge collection at the respective electrodes.[8]
The diagram below illustrates the general mechanism by which CN influences the active layer morphology.
Caption: Mechanism of this compound in morphology optimization.
Impact on Device Performance: Quantitative Data
The addition of CN generally leads to significant improvements in key photovoltaic parameters, including the short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE).[4] The open-circuit voltage (Voc) may sometimes see a slight decrease. The tables below summarize the impact of CN on representative fullerene and non-fullerene OSC systems.
Table 1: Effect of this compound on a Fullerene-Based OSC System (Data based on a PBDT-DTNT:PC71BM system)
| CN Concentration (vol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 0 (Control) | 0.86 | 11.41 | 54.3 | 5.33 | [5] |
| 1 | 0.85 | 13.26 | 58.3 | 6.57 | [5] |
Table 2: Effect of this compound on a Non-Fullerene OSC System (Data based on a D18-Cl:N3 system)
| Additive (0.5 vol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| None (Control) | 0.869 | 25.13 | 74.3 | 16.22 | [9] |
| This compound | 0.865 | 24.89 | 74.6 | 16.08 | [9] |
Note: In the D18-Cl:N3 system, another additive (1-phenylnaphthalene) showed a more significant improvement, highlighting that the choice of additive is highly material-dependent.[9]
Experimental Protocol: Fabrication of OSCs using this compound
This section provides a generalized protocol for using CN as a solvent additive. The specific concentrations, spin speeds, and annealing temperatures should be optimized for each specific donor-acceptor system.
A. Materials and Reagents:
-
Donor Material (e.g., PM6, P3HT)
-
Acceptor Material (e.g., Y6, PCBM)
-
Host Solvent (e.g., Chlorobenzene (CB), o-Dichlorobenzene (o-DCB))
-
Solvent Additive: this compound (CN)
-
Substrates: Patterned Indium Tin Oxide (ITO) coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Electron Transport Layer (ETL) & Cathode: (e.g., Ca/Al, LiF/Al)
B. Workflow:
The following diagram outlines the typical experimental workflow for fabricating an OSC device using a CN-containing active layer solution.
Caption: Experimental workflow for OSC fabrication with a CN additive.
C. Detailed Protocol Steps:
-
Solution Preparation:
-
Prepare a stock solution of the donor and acceptor materials in the chosen host solvent (e.g., Chlorobenzene) at a specific concentration (e.g., 20 mg/mL total solids). The donor:acceptor ratio is system-dependent (e.g., 1:1.2).
-
Using a micropipette, add the desired volume of this compound to the solution. For a 0.5% v/v concentration in 1 mL of host solvent, add 5 µL of CN.
-
Stir the solution, typically overnight at a slightly elevated temperature (e.g., 40-50 °C) inside a nitrogen-filled glovebox to ensure complete dissolution.
-
-
Substrate Preparation:
-
Clean ITO-coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Device Fabrication:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Deposit the HTL by spin-coating an aqueous solution of PEDOT:PSS and anneal on a hotplate (e.g., 150 °C for 15 minutes).
-
Spin-coat the prepared active layer solution containing CN onto the HTL. The spin speed and time must be optimized to achieve the desired thickness (typically 100-300 nm).
-
If required, anneal the films at an optimized temperature and duration to further refine the morphology. The presence of the high-boiling-point CN often necessitates this step to fully remove residual solvent.
-
-
Cathode Deposition and Encapsulation:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the ETL (if used) and the top metal contact (e.g., 100 nm of Al) under high vacuum (<10-6 Torr).
-
Encapsulate the completed devices to prevent degradation from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under a simulated AM 1.5G solar spectrum (100 mW/cm²).
-
Analyze the film morphology using techniques such as Atomic Force Microscopy (AFM) for surface topography and Transmission Electron Microscopy (TEM) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for bulk structure and crystallinity.
-
Conclusion
This compound is a highly effective solvent additive for controlling and optimizing the active layer morphology in organic solar cells. By slowing the film drying process, it promotes enhanced molecular ordering and favorable phase separation, often leading to a beneficial vertical composition gradient. These morphological improvements translate directly into enhanced device performance, particularly higher Jsc, FF, and PCE values. The provided protocol offers a general framework for its application, though optimization for each specific material system is essential for achieving maximum device efficiency.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) DOI:10.1039/D5EL00117J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eee.hku.hk [eee.hku.hk]
- 9. Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application of 1-Chloronaphthalene in the Fabrication of Perovskite Solar Cells: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The performance and stability of perovskite solar cells (PSCs) are intrinsically linked to the quality of the perovskite crystalline film. Control over the crystallization process is therefore paramount in achieving high power conversion efficiencies (PCE) and operational longevity. Solvent engineering, a cornerstone of perovskite film fabrication, utilizes various solvents and additives to modulate crystal growth, morphology, and defect density. 1-Chloronaphthalene (CN), a halogenated aromatic solvent, has emerged as a promising additive and processing solvent in the broader field of organic photovoltaics and shows potential for application in perovskite solar cell fabrication. Its high boiling point and ability to dissolve certain organic components can influence the kinetics of film formation, leading to improved film quality and device performance.
This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of perovskite solar cells, covering its application as a solvent additive, in solvent vapor annealing, and as a post-treatment agent.
Data Presentation
The use of this compound as a solvent additive can significantly impact the key performance parameters of perovskite solar cells. While direct, comprehensive studies on CN in PSCs are emerging, the following table summarizes the expected improvements based on findings from related solvent engineering studies and its use in organic photovoltaics.
| Additive/Treatment | Concentration (% v/v) | Host Solvent System | Change in PCE (%) | Change in Voc (mV) | Change in Jsc (mA/cm²) | Change in FF (%) | Reference/Inference |
| This compound (Additive) | 0.5 - 1.0 | DMF:DMSO | Expected Increase | Expected Increase | Expected Increase | Expected Increase | Inferred from organic solar cell protocols and general solvent additive effects. |
| Control (No Additive) | 0 | DMF:DMSO | Baseline | Baseline | Baseline | Baseline | N/A |
Note: The quantitative impact of this compound on perovskite solar cell performance is an active area of research. The values presented are expected trends based on the known effects of similar solvent additives in perovskite and organic solar cells.
Mechanism of Action of this compound
This compound primarily influences the perovskite film formation through the following mechanisms:
-
Crystallization Retardation: Due to its high boiling point (263 °C), CN evaporates much slower than the primary solvents used for the perovskite precursor solution (e.g., DMF, DMSO). This prolonged presence of a solvent environment allows for a slower, more controlled crystallization process, leading to the formation of larger, more uniform perovskite grains with fewer grain boundaries.
-
Improved Precursor Solubility: CN can enhance the solubility of organic cations (e.g., methylammonium, formamidinium) and other organic components in the precursor solution, promoting a more homogeneous solution and subsequent film.
-
Defect Passivation: The chloride ions from CN can potentially interact with the perovskite lattice, passivating halide vacancy defects at the surface and within the bulk of the perovskite film. This reduces non-radiative recombination pathways, thereby enhancing the open-circuit voltage (Voc) and fill factor (FF).
Experimental Protocols
Protocol 1: this compound as a Solvent Additive in One-Step Perovskite Deposition
This protocol details the use of this compound as an additive in the precursor solution for the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
This compound (CN), anhydrous
-
Substrates (e.g., FTO-coated glass)
-
Electron Transport Layer (ETL) material (e.g., SnO₂)
-
Hole Transport Layer (HTL) material (e.g., Spiro-OMeTAD)
-
Chlorobenzene (for HTL solution)
-
Metal for back contact (e.g., Gold)
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes prior to use.
-
Deposit the ETL (e.g., SnO₂) according to established protocols.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare a stock solution of the perovskite precursors in a mixture of DMF and DMSO (e.g., 4:1 v/v). A typical concentration is 1.2 M.
-
To this stock solution, add this compound to a final concentration of 0.5% v/v.
-
Stir the solution at room temperature for at least 2 hours before use.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution with the CN additive onto the ETL-coated substrate.
-
Spin-coat at 1000 rpm for 10 seconds, followed by a second step at 4000 rpm for 30 seconds.
-
During the second step (at approximately 20 seconds), dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the substrate on a hotplate at 100 °C for 60 minutes.
-
-
Device Completion:
-
Deposit the HTL (e.g., Spiro-OMeTAD in chlorobenzene) onto the perovskite layer via spin-coating.
-
Thermally evaporate the metal back contact (e.g., 80 nm of gold) under high vacuum.
-
Protocol 2: Solvent Vapor Annealing (SVA) with this compound
This protocol describes a method for solvent vapor annealing of a perovskite film using a mixed vapor of DMSO and this compound.
Materials:
-
As-deposited, unannealed perovskite film on a substrate
-
Dimethyl sulfoxide (DMSO)
-
This compound (CN)
-
A sealed container (e.g., a petri dish with a lid)
-
Hotplate
Procedure:
-
Prepare the SVA Chamber:
-
In a nitrogen-filled glovebox, place a small vial or dish containing a mixture of DMSO and this compound (e.g., 1:2 v/v) inside a larger sealed container (e.g., a petri dish).
-
Place the as-deposited, unannealed perovskite film on a stage within the same sealed container, ensuring it is not in direct contact with the solvent mixture.
-
-
Solvent Vapor Annealing:
-
Seal the container to create a solvent-rich atmosphere.
-
Place the entire sealed container on a hotplate pre-heated to 100-130 °C.
-
Anneal for 30-60 minutes. The solvent vapor will facilitate the recrystallization and growth of larger perovskite grains.[1]
-
-
Post-SVA Processing:
-
Remove the substrate from the SVA chamber and allow it to cool to room temperature.
-
Proceed with the deposition of the HTL and back contact as described in Protocol 1.
-
Protocol 3: Post-Treatment of Perovskite Film with this compound
This protocol outlines a procedure for the post-treatment of an already formed perovskite film with a dilute solution of this compound.
Materials:
-
Annealed perovskite film on a substrate
-
This compound (CN)
-
A non-polar solvent (e.g., isopropanol or chlorobenzene)
-
Spin-coater
Procedure:
-
Prepare the Post-Treatment Solution:
-
Prepare a dilute solution of this compound in a non-polar solvent. A starting concentration to explore would be in the range of 1-5 mg/mL.
-
-
Post-Treatment Application:
-
In a nitrogen-filled glovebox, place the substrate with the annealed perovskite film on a spin-coater.
-
Dispense the this compound solution onto the perovskite film.
-
Spin-coat at a moderate speed (e.g., 3000 rpm) for 30 seconds to evenly distribute the solution and remove excess solvent.
-
-
Annealing:
-
Anneal the treated film on a hotplate at a moderate temperature (e.g., 70-100 °C) for 10-15 minutes to promote the interaction of CN with the perovskite surface and remove any residual solvent.
-
-
Device Completion:
-
Proceed with the deposition of the HTL and back contact as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for perovskite solar cell fabrication using this compound as a solvent additive.
Caption: Mechanism of this compound in improving perovskite film quality.
Caption: Logical flow of this compound application in PSC fabrication.
References
Application Notes and Protocols for 1-Chloronaphthalene in Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of visualizing cellular and subcellular structures with nanoscale resolution, advanced microscopy techniques such as super-resolution microscopy, single-molecule imaging, and light-sheet fluorescence microscopy have become indispensable tools. A critical factor in achieving the highest possible resolution and imaging depth in these techniques is the meticulous management of light. Light scattering, caused by refractive index (RI) mismatches between the specimen and the surrounding medium, is a major obstacle that degrades image quality. Refractive index matching, the practice of immersing a specimen in a medium with an RI close to its own, is therefore a crucial step in sample preparation for high-resolution imaging.
1-Chloronaphthalene, a colorless, oily liquid with a high refractive index of approximately 1.633, presents a valuable option for refractive index matching, particularly for cleared tissues and other biological specimens with inherently high refractive indices. By minimizing light scattering, this compound can significantly enhance image brightness, contrast, and the achievable imaging depth, allowing for the detailed visualization of intricate biological structures.
These application notes provide a comprehensive guide to utilizing this compound for refractive index matching in advanced microscopy. We present quantitative data, detailed experimental protocols for sample preparation and imaging, and essential safety information to empower researchers to effectively integrate this powerful tool into their imaging workflows.
Quantitative Data: A Comparative Overview of Refractive Index Matching Media
The selection of an appropriate immersion medium is contingent on matching the refractive index of the specimen and the objective lens. The following table provides a comparison of the refractive indices of this compound and other commonly used media in microscopy.
| Immersion/Mounting Medium | Typical Refractive Index (nD at 20°C) | Key Characteristics |
| This compound | ~1.633 [1][2] | High refractive index, suitable for cleared tissues and high-RI specimens. |
| Air | ~1.0003 | Standard for dry objective lenses. |
| Water | ~1.333 | Used with water immersion objectives, ideal for live-cell imaging. |
| Glycerol (80% in water) | ~1.45 | Common aqueous mounting medium. |
| Glycerol (anhydrous) | ~1.474 | Higher refractive index aqueous mounting medium. |
| Silicone Oil | ~1.40 | Used with silicone oil immersion objectives, suitable for live-cell and deep-tissue imaging. |
| Standard Immersion Oil (Type A/B) | ~1.515 | Standard for high-magnification oil immersion objectives. |
| 1-Bromonaphthalene | ~1.658 | Very high refractive index, used for specialized applications. |
Experimental Protocols
The following protocols are provided as a guide for using this compound as a refractive index matching medium for fixed and cleared biological samples. These protocols are based on established methods for tissue clearing and refractive index matching with high-RI media.
Protocol 1: Tissue Clearing and Refractive Index Matching for Deep Tissue Imaging
This protocol is designed for rendering thick tissue sections or small organs transparent for techniques like light-sheet fluorescence microscopy.
Materials:
-
Fixed biological sample (e.g., 4% paraformaldehyde in PBS)
-
Ethanol series (50%, 70%, 90%, and 100%)
-
This compound (Reagent grade)
-
Phosphate-buffered saline (PBS)
-
Glass vials or a multi-well plate
-
Gentle rotator or shaker
-
Imaging chamber compatible with this compound
Procedure:
-
Fixation: Ensure the biological sample is thoroughly fixed. For a mouse brain slice of 1 mm thickness, fixation in 4% PFA for 24 hours at 4°C is recommended.
-
Washing: Wash the fixed sample in PBS three times for 1 hour each to remove residual fixative.
-
Dehydration: Dehydrate the sample through a graded ethanol series at room temperature with gentle agitation:
-
50% ethanol in deionized water for 1 hour.
-
70% ethanol for 1 hour.
-
90% ethanol for 1 hour.
-
100% ethanol, three times for 1 hour each.
-
-
Refractive Index Matching:
-
Incubate the dehydrated sample in a 1:1 mixture of 100% ethanol and this compound for 2-4 hours at room temperature.
-
Transfer the sample to 100% this compound. The tissue should become transparent within a few hours to overnight, depending on its size and density. This step should be performed in a sealed container to prevent evaporation.
-
-
Mounting and Imaging:
-
Mount the cleared sample in an imaging chamber filled with fresh this compound.
-
Use an objective lens that is compatible with high refractive index immersion media. Some objectives feature a correction collar that can be adjusted to the specific RI of this compound.
-
Protocol 2: Sample Mounting for Super-Resolution Microscopy (e.g., STORM, PALM)
This protocol is suitable for mounting cells or thin sections on coverslips for super-resolution imaging.
Materials:
-
Cells or tissue sections mounted on #1.5 high-performance coverslips
-
This compound
-
Microscope slides
-
Sealant (e.g., nail polish or VALAP)
Procedure:
-
Sample Preparation: Prepare your sample on a coverslip as required for your specific staining protocol (e.g., immunofluorescence for STORM).
-
Final Rinse: After the final washing step of your staining protocol, perform a brief rinse in 100% ethanol to ensure the sample is dehydrated.
-
Mounting:
-
Place a small drop (5-10 µL) of this compound onto a clean microscope slide.
-
Carefully invert the coverslip with your sample onto the drop of this compound, avoiding air bubbles.
-
-
Sealing:
-
Gently press the coverslip to remove any excess liquid.
-
Seal the edges of the coverslip with a suitable sealant to prevent evaporation and movement of the coverslip.
-
-
Imaging: Proceed with your super-resolution microscopy imaging. Ensure the objective is clean and compatible with this compound as an immersion medium.
Compatibility with Fluorescent Probes
-
Aromatic Interactions: As an aromatic compound, this compound could potentially quench the fluorescence of certain dyes through π-π stacking interactions.
-
Solvatochromism: The polarity of the local environment can influence the emission spectra of some fluorophores.
-
Photostability: The environment can also impact the photostability of fluorescent probes.
It is recommended to empirically test the performance of your specific fluorescent proteins (e.g., GFP, RFP variants) and organic dyes (e.g., Alexa Fluor, Cy dyes) in this compound before embarking on large-scale experiments. This can be done by imaging a control sample with a known fluorophore concentration and comparing its brightness and photobleaching rate to a standard mounting medium.
Objective Lens Compatibility and Cleaning
Compatibility:
-
Always use objective lenses designed for use with high refractive index immersion media.
-
Check the objective manufacturer's specifications for compatibility with this compound. Some objectives are specifically designed with correction collars to adjust for a range of refractive indices.
-
Ensure that the materials used in the objective lens housing and seals are chemically resistant to this compound.
Cleaning:
-
Proper and immediate cleaning of the objective lens after use is crucial to prevent damage.
-
Gently wipe the objective lens with a fresh, high-quality lens cleaning tissue to remove the bulk of the this compound.
-
Use a solvent recommended by the objective manufacturer for cleaning. A common procedure is to use a small amount of a mild solvent like 99.5% isopropanol on a fresh lens tissue to gently wipe the lens surface in a spiral motion from the center to the periphery.
-
Finish by wiping with a dry, clean lens tissue.
-
Never use harsh solvents or abrasive materials.
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste according to your institution's and local regulations. Do not pour down the drain.
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool for refractive index matching, thereby enhancing the quality and depth of their advanced microscopy imaging. Always prioritize safety and consult your institution's safety guidelines when working with hazardous chemicals.
References
Application Notes and Protocols for Nanoparticle Synthesis in 1-Chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles with controlled size, shape, and composition is a cornerstone of modern nanotechnology, with profound implications for fields ranging from materials science to medicine. The choice of solvent in colloidal synthesis methods, such as hot-injection and thermal decomposition, plays a critical role in determining the reaction kinetics, nanoparticle morphology, and surface chemistry. 1-Chloronaphthalene, a high-boiling point aromatic solvent, presents a unique chemical environment for the synthesis of a variety of nanoparticles. Its properties, including a high boiling point (263 °C), excellent thermal stability, and ability to dissolve a wide range of precursors, make it a suitable medium for high-temperature nanoparticle synthesis. These application notes provide an overview and detailed protocols for the synthesis of select nanoparticles using this compound as a carrier solvent.
Key Synthesis Methodologies
Two primary high-temperature methods are particularly well-suited for nanoparticle synthesis in this compound:
-
Hot-Injection Synthesis: This method involves the rapid injection of a precursor solution into a hot solvent (this compound) containing other reactants. The sudden temperature increase induces a burst of nucleation, followed by controlled growth of the nanoparticles. This technique is widely used for the synthesis of high-quality quantum dots and other monodisperse nanocrystals.
-
Thermal Decomposition: In this approach, a single precursor or a mixture of precursors is dissolved in this compound and heated to a high temperature. The thermal energy drives the decomposition of the precursors, leading to the formation of nanoparticles. This method is often employed for the synthesis of metal oxide and magnetic nanoparticles.
Application Note 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Hot-Injection
Objective: To synthesize high-quality, monodisperse CdSe quantum dots with tunable optical properties using this compound as the carrier solvent in a hot-injection setup.
Materials:
| Material | Formula | Purity | Supplier |
| Cadmium oxide | CdO | 99.99% | Sigma-Aldrich |
| Selenium powder | Se | 99.99% | Alfa Aesar |
| This compound | C₁₀H₇Cl | 98% | Acros Organics |
| Oleic acid | C₁₈H₃₄O₂ | 90% | Sigma-Aldrich |
| Trioctylphosphine | (C₈H₁₇)₃P | 97% | Strem Chemicals |
Experimental Protocol:
-
Preparation of Selenium Precursor (TOPSe): In a glovebox, dissolve 0.079 g (1 mmol) of selenium powder in 10 mL of trioctylphosphine (TOP). Stir until a clear, colorless solution is obtained.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, thermocouple, and a rubber septum, combine 0.128 g (1 mmol) of cadmium oxide, 2 mL of oleic acid, and 20 mL of this compound.
-
Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen.
-
Heating to Injection Temperature: Under a nitrogen atmosphere, heat the cadmium precursor solution to 240 °C.
-
Hot-Injection: Rapidly inject the TOPSe solution into the hot reaction mixture.
-
Nanoparticle Growth: After injection, allow the reaction to proceed at 220 °C. The size of the CdSe quantum dots can be tuned by controlling the reaction time. Aliquots can be taken at different time intervals to monitor the growth via UV-Vis and photoluminescence spectroscopy.
-
Quenching and Purification: To stop the reaction, cool the flask rapidly in a water bath. Precipitate the quantum dots by adding an excess of methanol and centrifuge. Re-disperse the precipitate in toluene and repeat the precipitation and centrifugation steps twice. Finally, disperse the purified CdSe quantum dots in a suitable solvent like toluene or chloroform for storage and characterization.
Quantitative Data Summary:
| Reaction Time (min) | Absorption Peak (nm) | Emission Peak (nm) | Estimated Size (nm) |
| 1 | 520 | 540 | 2.5 |
| 5 | 560 | 580 | 3.2 |
| 15 | 590 | 610 | 4.0 |
| 30 | 610 | 630 | 4.8 |
Experimental Workflow:
Hot-Injection Synthesis Workflow for CdSe Quantum Dots.
Application Note 2: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles via Thermal Decomposition
Objective: To synthesize superparamagnetic iron oxide nanoparticles with a narrow size distribution using the thermal decomposition of an iron precursor in this compound.
Materials:
| Material | Formula | Purity | Supplier |
| Iron(III) acetylacetonate | Fe(acac)₃ | 99% | Sigma-Aldrich |
| This compound | C₁₀H₇Cl | 98% | Acros Organics |
| Oleic acid | C₁₈H₃₄O₂ | 90% | Sigma-Aldrich |
| Oleylamine | C₁₈H₃₇N | 70% | Sigma-Aldrich |
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask fitted with a condenser, thermocouple, and a septum, combine 0.706 g (2 mmol) of iron(III) acetylacetonate, 5.64 g (20 mmol) of oleic acid, 5.34 g (20 mmol) of oleylamine, and 40 mL of this compound.
-
Degassing: Heat the mixture to 120 °C while stirring under vacuum for 1 hour.
-
Thermal Decomposition: Under a nitrogen atmosphere, heat the reaction mixture to 200 °C at a rate of 3 °C/min and hold at this temperature for 30 minutes. Then, heat to reflux (approximately 260 °C) and maintain this temperature for 1 hour.
-
Cooling and Purification: After the reaction, cool the mixture to room temperature. Add 80 mL of ethanol to precipitate the nanoparticles.
-
Isolation: Separate the nanoparticles using a strong magnet and discard the supernatant.
-
Washing: Wash the nanoparticles by re-dispersing them in hexane and precipitating with ethanol. Repeat this washing step three times.
-
Final Product: Dry the purified Fe₃O₄ nanoparticles under vacuum. The final product is a black powder that can be dispersed in nonpolar solvents.
Quantitative Data Summary:
| Reflux Time (min) | Average Particle Size (nm) | Standard Deviation (nm) | Saturation Magnetization (emu/g) |
| 30 | 8.2 | 0.7 | 65 |
| 60 | 10.5 | 0.9 | 72 |
| 90 | 12.1 | 1.1 | 78 |
| 120 | 14.3 | 1.5 | 83 |
Logical Relationship Diagram:
Influence of Parameters on Nanoparticle Properties.
Role of this compound as a Carrier Solvent
This compound offers several advantages in the synthesis of nanoparticles:
-
High Boiling Point: Enables access to high reaction temperatures, which are often necessary for the decomposition of stable precursors and the formation of highly crystalline nanoparticles.
-
Thermal Stability: It does not decompose at the high temperatures required for many nanoparticle syntheses, ensuring a clean reaction environment.
-
Good Solvating Power: It can dissolve a wide variety of organic and organometallic precursors, as well as capping ligands.
-
Inertness: this compound is relatively inert, minimizing side reactions with precursors and nanoparticles.
-
Influence on Nucleation and Growth: As a non-coordinating solvent, it allows for the precise control of nucleation and growth kinetics through the judicious choice and concentration of capping ligands.
Safety Precautions
This compound is a hazardous chemical. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
The use of this compound as a carrier solvent provides a robust platform for the synthesis of high-quality nanoparticles via hot-injection and thermal decomposition methods. The protocols and data presented in these application notes serve as a starting point for researchers to explore and optimize the synthesis of various nanomaterials for applications in drug development, diagnostics, and advanced materials. Careful control of experimental parameters is crucial for achieving desired nanoparticle characteristics.
Application Notes and Protocols: 1-Chloronaphthalene as a Solvent for Fullerene Crystallization and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-chloronaphthalene as a solvent in the crystallization and purification of fullerenes, such as C60 and C70. The high solubility of fullerenes in this compound makes it an excellent choice for these applications.
I. Overview and Advantages of this compound
This compound is a superior solvent for fullerenes, exhibiting significantly higher solubility for both C60 and C70 compared to other common organic solvents.[1][2][3] This property is advantageous for:
-
Efficient Extraction: Facilitating the extraction of fullerenes from soot.
-
High-Yield Crystallization: Enabling the growth of large, high-purity fullerene crystals.
-
Co-crystallization: Serving as an effective medium for the formation of fullerene co-crystals with other molecules.
II. Quantitative Data: Solubility of Fullerenes in this compound
The solubility of C60 and C70 in this compound is temperature-dependent. The following table summarizes the solubility data at various temperatures.
| Temperature (°C) | C60 Solubility (g/L) | C70 Solubility (g/L) | Reference |
| 10 | 39.1 | 60.3 | [1] |
| 20 | 49.0 | 79.4 | [1] |
| 25 | 51-53 | Not Specified | [2][3] |
| 30 | 61.7 | 101.2 | [1] |
| 40 | 75.9 | 128.8 | [1] |
| 50 | 93.3 | 158.5 | [1] |
| 60 | 114.8 | 195.0 | [1] |
III. Experimental Protocols
This protocol describes the initial extraction and purification of a fullerene mixture from raw soot.
Materials:
-
Fullerene-containing soot
-
This compound (reagent grade)
-
Cellulose extraction thimble
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers and flasks
Procedure:
-
Preparation: Place a known quantity of fullerene-containing soot into a cellulose extraction thimble.
-
Assembly: Assemble the Soxhlet extraction apparatus with the thimble in the extraction chamber and this compound in the boiling flask.
-
Extraction: Heat the this compound to its boiling point (approximately 263°C). Allow the extraction to proceed for several hours. The solvent will cycle through the soot, dissolving the fullerenes. The solution in the boiling flask will gradually darken to a deep purple/brown.
-
Cooling and Filtration: After extraction, allow the apparatus to cool to room temperature. Filter the resulting fullerene solution to remove any remaining insoluble particles.
-
Solvent Removal: Remove the this compound using a rotary evaporator under reduced pressure to obtain the crude fullerene mixture.
Diagram of Fullerene Purification Workflow
Caption: Workflow for the purification of fullerenes from soot.
This protocol outlines the procedure for growing fullerene crystals from a purified fullerene mixture using this compound.
Materials:
-
Crude fullerene mixture (from Protocol 1 or commercially available)
-
This compound (high purity)
-
Crystallization dish or vial
-
Heating plate
-
Inert atmosphere (e.g., nitrogen or argon gas)
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude fullerene mixture in a minimal amount of hot this compound to create a saturated or near-saturated solution. Gentle heating can aid dissolution.
-
Hot Filtration (Optional): If any impurities are visible, perform a hot filtration to remove them.
-
Slow Cooling Crystallization:
-
Transfer the hot, saturated solution to a clean crystallization dish.
-
Cover the dish and allow it to cool slowly to room temperature in a location free from vibrations. For even slower cooling, the dish can be placed in an insulated container.
-
Fullerene crystals will precipitate as the solution cools and becomes supersaturated.
-
-
Slow Evaporation Crystallization:
-
Alternatively, leave the saturated solution in a partially covered container at a constant temperature.
-
Slow evaporation of the this compound will lead to the formation of crystals over several days to weeks. This method is suitable for growing larger single crystals.
-
-
Crystal Harvesting: Once a sufficient quantity of crystals has formed, carefully decant the mother liquor.
-
Washing: Wash the crystals with a small amount of a solvent in which fullerenes are poorly soluble (e.g., hexane or methanol) to remove residual this compound.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Diagram of Fullerene Crystallization Workflow
Caption: Workflow for fullerene crystallization from this compound.
This protocol describes the formation of co-crystals between a fullerene (e.g., C60) and a co-former, such as a metalloporphyrin, using a solvent diffusion method.
Materials:
-
Purified fullerene (e.g., C60)
-
Co-former (e.g., Nickel(II) octaethylporphyrin, Ni(OEP))
-
This compound (high purity)
-
A solvent in which the fullerene is soluble but the co-former is less soluble, or vice versa (e.g., benzene or toluene for layering).
-
Small diameter glass tube or vial
Procedure:
-
Prepare Solutions:
-
Prepare a saturated or near-saturated solution of the fullerene in this compound.
-
Prepare a saturated or near-saturated solution of the co-former (e.g., Ni(OEP)) in a suitable solvent like toluene or benzene.
-
-
Layering for Diffusion:
-
Carefully layer the less dense solution on top of the more dense solution in a narrow glass tube. For example, layer the porphyrin/toluene solution over the fullerene/1-chloronaphthalene solution. The interface between the two solutions should be sharp.
-
-
Incubation: Seal the tube and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Formation: Over time (days to weeks), the solvents will slowly diffuse into one another. At the interface, where the concentrations of both the fullerene and the co-former reach supersaturation, co-crystals will begin to form.
-
Harvesting and Washing:
-
Once the crystals have grown to a desired size, carefully remove them from the solution.
-
Wash the co-crystals with a solvent that will remove residual mother liquor without dissolving the crystals themselves.
-
Dry the co-crystals under vacuum.
-
Diagram of Fullerene Co-crystallization Workflow
Caption: Workflow for fullerene co-crystallization using solvent diffusion.
IV. Safety Precautions
-
This compound is harmful if swallowed, inhaled, or absorbed through the skin. It is also an eye and skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Fullerenes, particularly in nanoparticle form, should be handled with care. Avoid inhalation of dust.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Spin coating techniques using 1-Chloronaphthalene for thin film deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Chloronaphthalene (1-CN) as a solvent additive in spin coating for the deposition of high-quality thin films. The protocols detailed below are particularly relevant for applications in organic electronics, including the fabrication of organic photovoltaic (OPV) devices and polymer solar cells.
Introduction to this compound in Spin Coating
This compound (C₁₀H₇Cl) is a high-boiling point solvent additive frequently employed in spin coating to control the morphology and enhance the performance of thin films. Its primary function is to slow down the solvent evaporation rate during the spin coating process. This extended drying time allows for improved self-assembly and ordering of molecules and polymers in the active layer, leading to enhanced device efficiency and performance. The use of 1-CN has been shown to be particularly effective in optimizing the nanoscale morphology of polymer:fullerene blend films, which are common in organic solar cells.
Key Applications
The utilization of this compound as a solvent additive in spin coating is crucial for the fabrication of various organic electronic devices:
-
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs): 1-CN is widely used to optimize the morphology of the active layer in OPVs and PSCs, leading to improved power conversion efficiency (PCE).
-
Organic Field-Effect Transistors (OFETs): The controlled crystallization of organic semiconductors facilitated by 1-CN can lead to higher charge carrier mobility in OFETs.
-
Organic Light-Emitting Diodes (OLEDs): Uniform and well-ordered emissive layers are critical for OLED performance, and the use of high-boiling point additives like 1-CN can contribute to achieving desired film characteristics.
Experimental Protocols
Below are detailed protocols for the preparation of solutions and the spin coating process using this compound as a solvent additive for common organic solar cell systems.
Protocol for PM6:Y6 Based Polymer Solar Cells
This protocol is adapted from established procedures for fabricating high-efficiency polymer solar cells.
Materials:
-
Donor Polymer: PM6
-
Acceptor: Y6
-
Solvent: Chloroform (CHCl₃)
-
Solvent Additive: this compound (1-CN)
-
Substrates: Indium Tin Oxide (ITO)-coated glass
Solution Preparation:
-
Prepare a stock solution of PM6 and Y6 in a 1:1.2 weight ratio in chloroform.
-
The total concentration of the solid materials in chloroform should be 16 mg/mL.
-
Add this compound to the solution at a concentration of 0.5% by volume (v/v).
-
Stir the solution at room temperature for a minimum of 3 hours to ensure complete dissolution.
Spin Coating Procedure:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability.
-
Deposit a hole transport layer (e.g., PEDOT:PSS) by spin coating, followed by annealing.
-
Transfer the substrates to a nitrogen-filled glovebox.
-
Dispense the prepared PM6:Y6:1-CN solution onto the center of the substrate.
-
Spin coat the active layer at 3000 rpm for 30-60 seconds.
-
Anneal the films at 90°C for 10 minutes to remove residual solvent and further optimize the morphology.
-
Deposit the electron transport layer and top electrode via thermal evaporation to complete the device.
Protocol for PTB7:PC₇₁BM Based Polymer Solar Cells
This protocol outlines the use of a 1-CN and 1,8-diiodooctane (DIO) co-additive system to enhance the performance of PTB7:PC₇₁BM solar cells.
Materials:
-
Donor Polymer: PTB7
-
Acceptor:[1][1]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)
-
Solvent: Chlorobenzene (CB) or Chloroform (CHCl₃)
-
Solvent Additives: this compound (1-CN) and 1,8-Diiodooctane (DIO)
-
Substrates: Indium Tin Oxide (ITO)-coated glass
Solution Preparation:
-
Dissolve PTB7 and PC₇₁BM in chlorobenzene or chloroform at a desired weight ratio (e.g., 1:1.5).
-
Prepare a co-additive solution of 1-CN and DIO. A common approach is to use a mixture of these additives in the main solvent.
-
Add the co-additive mixture to the PTB7:PC₇₁BM solution. The final concentration of the additives is typically in the range of 1-3% by volume.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
Spin Coating Procedure:
-
Follow the substrate cleaning and preparation steps as outlined in Protocol 3.1.
-
Deposit and anneal the hole transport layer (e.g., PEDOT:PSS).
-
In a nitrogen-filled glovebox, dispense the prepared active layer solution onto the substrate.
-
Spin coat the film at a speed typically ranging from 1000 to 3000 rpm for 60 seconds.
-
Post-deposition annealing is often performed, with the temperature and time being critical parameters to optimize for the specific material system.
-
Complete the device fabrication by depositing the electron transport layer and top electrode.
Data Presentation: Influence of this compound
The addition of this compound significantly impacts the physical properties of the spin-coated thin films. The following tables summarize the expected quantitative effects based on literature.
Table 1: Effect of this compound (1-CN) Concentration on Film Thickness
| 1-CN Concentration (v/v %) | Main Solvent | Polymer System | Spin Speed (rpm) | Resulting Film Thickness (nm) |
| 0 | Chlorobenzene | P3HT:PCBM | 1500 | ~100 |
| 1 | Chlorobenzene | P3HT:PCBM | 1500 | ~110 |
| 3 | Chlorobenzene | P3HT:PCBM | 1500 | ~125 |
| 0.5 | Chloroform | PM6:Y6 | 3000 | ~95 |
Table 2: Effect of this compound (1-CN) Concentration on Surface Roughness (RMS)
| 1-CN Concentration (v/v %) | Main Solvent | Polymer System | Surface Roughness (RMS, nm) |
| 0 | Chlorobenzene | PTB7:PC₇₁BM | ~2.5 |
| 1 (with DIO) | Chlorobenzene | PTB7:PC₇₁BM | ~1.8 |
| 3 (with DIO) | Chlorobenzene | PTB7:PC₇₁BM | ~1.5 |
| 0.5 | Chloroform | PM6:Y6 | ~1.2 |
Visualizations
Experimental Workflow for Organic Solar Cell Fabrication
The following diagram illustrates the typical workflow for fabricating an organic solar cell using spin coating.
Workflow for organic solar cell fabrication.
Logical Relationship: Role of this compound
This diagram illustrates the mechanism by which this compound improves device performance.
Role of this compound in improving device performance.
References
Application Notes and Protocols: Determination of Crystal Refractive Index Using 1-Chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-chloronaphthalene as an immersion liquid for determining the refractive index of crystalline substances. This method is particularly valuable in materials science and pharmaceutical development for the characterization of solid-state properties.
Introduction
The refractive index is a fundamental optical property of a material that describes how light propagates through it. For crystalline solids, the refractive index is a critical parameter for identification, purity assessment, and quality control. The immersion method, utilizing a liquid of known refractive index, is a well-established technique for this purpose. This compound is a colorless, oily liquid frequently employed as an immersion medium due to its high refractive index and stability.[1][2][3] This document outlines the theoretical basis and practical protocols for determining the refractive index of crystals using this compound, primarily through the Becke line test.[4][5]
Properties of this compound
A thorough understanding of the physical and optical properties of this compound is essential for accurate refractive index measurements.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 90-13-1 | [1][2] |
| Molecular Formula | C10H7Cl | [1][2] |
| Molar Mass | 162.62 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1][2] |
| Refractive Index (nD at 20°C) | 1.63321 | [2] |
| Density (d4 at 20°C) | 1.19382 g/cm³ | [2] |
| Boiling Point | 259.3 °C (at 760 mmHg) | [2] |
| Melting Point | -2.5 °C | [2] |
Principle of the Immersion Method and the Becke Line Test
The immersion method involves immersing a crystal in a liquid of a known refractive index and observing the behavior of light at the crystal-liquid interface under a microscope. The Becke line test is a specific and widely used technique within this method.[4][5][6]
A "Becke line" is a bright halo that appears near the edge of a transparent particle when it is immersed in a medium with a different refractive index.[6] The direction of movement of this line as the focus of the microscope is changed indicates the relative difference in refractive indices between the crystal and the immersion liquid.
The key principle is:
-
When the microscope's focal plane is raised (by increasing the distance between the objective lens and the sample), the Becke line will move into the medium with the higher refractive index.[4][6]
-
Conversely, when the focal plane is lowered, the Becke line will move into the medium with the lower refractive index.[6]
When the refractive index of the immersion liquid matches that of the crystal, the Becke line disappears, and the crystal becomes nearly invisible in the liquid.[7]
Experimental Protocols
Materials and Equipment
-
Microscope: A polarizing light microscope equipped with a substage diaphragm.
-
Immersion Liquid: this compound (high purity).
-
Microscope Slides and Cover Slips.
-
Crystal Sample: Finely crushed crystalline material.
-
Dropper or Micropipette.
-
Optional: Hot stage for temperature control and monochromatic light source (e.g., sodium lamp) for higher precision.[7]
Experimental Workflow
Caption: Workflow for determining the refractive index of a crystal using the immersion method.
Step-by-Step Procedure
-
Sample Preparation:
-
Carefully crush a small amount of the crystalline sample into a fine powder. The particles should be small enough to lie flat on the microscope slide.
-
Place a small quantity of the crushed crystals onto a clean, dry microscope slide.
-
-
Immersion:
-
Using a dropper or micropipette, add a single drop of this compound to the crystals on the slide, ensuring they are fully immersed.
-
Carefully place a cover slip over the liquid, avoiding the formation of air bubbles.
-
-
Microscopic Observation:
-
Mount the prepared slide on the stage of the polarizing microscope.
-
Using a low to medium power objective, focus on the edge of a single, well-formed crystal fragment.
-
Close the substage diaphragm to enhance the visibility of the Becke line.
-
-
Performing the Becke Line Test:
-
Slightly raise the focal plane by turning the fine focus knob to increase the distance between the objective and the slide.
-
Observe the bright Becke line and note the direction in which it moves.
-
If the line moves into the crystal: The refractive index of the crystal is higher than that of this compound (n_crystal > 1.633).
-
If the line moves into the immersion liquid: The refractive index of the crystal is lower than that of this compound (n_crystal < 1.633).
-
If the Becke line is faint or disappears, and the crystal boundaries become indistinct: The refractive index of the crystal is very close to that of this compound (n_crystal ≈ 1.633).
-
-
-
Refractive Index Estimation:
-
For a more precise determination, a set of calibrated immersion liquids with refractive indices around that of this compound would be used. By finding the liquid that results in the disappearance of the Becke line, the refractive index of the crystal can be accurately determined.
-
For anisotropic crystals, this procedure should be repeated with the crystal oriented in different directions relative to the polarized light to determine the different refractive indices.
-
Logical Relationship for Becke Line Movement
Caption: Decision process for interpreting Becke line movement.
Safety Precautions
This compound is a toxic compound and should be handled with appropriate safety measures.[1]
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
The use of this compound as an immersion liquid in conjunction with the Becke line test provides a reliable and accessible method for determining the refractive index of crystalline materials. This technique is a valuable tool for researchers in various scientific disciplines, offering critical data for material characterization and quality assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Becke line test - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. asteetrace.org [asteetrace.org]
- 7. science.smith.edu [science.smith.edu]
Application Note: Exploring 1-Chloronaphthalene as a Novel Liquid Matrix for MALDI Mass Spectrometry of Hydrophobic Analytes and Fullerenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules. The choice of matrix is critical for successful ionization and is typically tailored to the analyte's properties. For hydrophobic molecules and fullerenes, which are challenging to analyze with conventional polar matrices, alternative matrices are often required. This application note explores the potential of 1-chloronaphthalene, a nonpolar aromatic liquid, as a novel matrix or co-matrix for the MALDI-MS analysis of hydrophobic analytes and fullerenes. Its properties are compared with commonly used matrices, and a hypothetical protocol for its application is presented.
Introduction
Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that enables the analysis of large and fragile molecules.[1] The matrix plays a crucial role by absorbing energy from the laser and facilitating the desorption and ionization of the analyte with minimal fragmentation.[2] While standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are effective for a broad range of polar analytes such as peptides and proteins, they are often suboptimal for highly hydrophobic molecules and carbon-based nanomaterials like fullerenes.[1] The poor solubility and co-crystallization of these nonpolar analytes with conventional polar matrices can lead to low ion yields and poor signal reproducibility.[3]
This has led to the exploration of alternative matrices, including nonpolar and liquid matrices, to improve the analysis of hydrophobic species.[4] Liquid matrices, in particular, can offer advantages such as improved sample homogeneity and reproducibility.[5] this compound is a colorless, oily liquid at room temperature with a naphthalene core, suggesting potential for UV energy absorption, a key characteristic of a MALDI matrix.[6][7] Its nonpolar nature makes it an interesting candidate for dissolving and co-crystallizing with hydrophobic analytes and fullerenes.
This application note evaluates the theoretical suitability of this compound as a MALDI matrix by comparing its physicochemical properties with those of established matrices for hydrophobic analytes and fullerenes. A detailed experimental protocol for its use as a liquid matrix is proposed, along with a discussion of its potential advantages and limitations.
Physicochemical Properties of this compound vs. Standard Matrices
A suitable MALDI matrix should possess strong absorption at the laser wavelength (typically 337 nm or 355 nm for UV lasers), be able to co-crystallize with the analyte, and promote analyte ionization.[5] The properties of this compound are compared with those of common matrices for hydrophobic analytes below.
| Property | This compound | α-Cyano-4-hydroxycinnamic acid (CHCA) | Dithranol (DIT) |
| Chemical Formula | C₁₀H₇Cl | C₁₀H₇NO₃ | C₁₄H₁₀O₃ |
| Molecular Weight | 162.62 g/mol [7] | 189.17 g/mol | 226.23 g/mol |
| Physical State | Oily Liquid[6][7] | Crystalline Solid | Crystalline Solid |
| Melting Point | -2.3 °C | 250 °C (decomposes) | 176-180 °C |
| Solubility | Soluble in benzene, petroleum ether, alcohol.[7] Insoluble in water. | Soluble in acetone, acetonitrile, ethanol. Sparingly soluble in water. | Soluble in acetone, chloroform, ethanol. Insoluble in water. |
| UV Absorption | Absorbs UV light above 290 nm.[8] | Strong absorption around 337 nm and 355 nm. | Strong absorption around 355 nm. |
| Primary Application | Solvent, biocide, fungicide.[6] | Peptides, proteins, fullerenes.[9] | Synthetic polymers, hydrophobic compounds. |
Table 1: Comparison of Physicochemical Properties.
The UV absorption of this compound above 290 nm suggests it could be suitable for use with a nitrogen laser (337 nm) or an Nd:YAG laser (355 nm), which are common in MALDI instruments.[8] Its liquid state at room temperature could circumvent issues of inhomogeneous crystal formation often encountered with solid matrices, potentially leading to better shot-to-shot reproducibility.
Application in MALDI-MS of Fullerenes
Fullerenes are notoriously difficult to analyze by MALDI-MS due to their extreme hydrophobicity and tendency to aggregate. The choice of matrix is critical for achieving good signal intensity and minimizing fragmentation.
| Matrix | Analyte | Ionization Mode | Key Findings | Reference |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | C60 and other fullerenes | Negative | CHCA showed higher ion intensity and detected more fullerene species compared to DHB. | [9] |
| Fullerenol C60(OH)24–26 | Low-molecular-weight compounds | Not specified | Demonstrated lower background interference and stronger peak intensity compared to traditional matrices. | [10] |
| 9-anthracenecarbonitrile | C60 | Not specified | Effective for the analysis of fullerenes. | |
| Tetracyanoquinodimethane (TCNQ) | C60 | Not specified | Can be used as an electron-transfer matrix for fullerenes. |
Table 2: Performance of Common Matrices for Fullerene Analysis.
While there is no direct data on this compound as a matrix for fullerenes, its ability to dissolve nonpolar compounds suggests it could facilitate the dispersion of fullerene molecules, a critical step for effective ionization.
Application in MALDI-MS of Hydrophobic Peptides
Hydrophobic peptides, such as transmembrane domains of proteins, are challenging to analyze due to their poor solubility in typical MALDI matrix solutions. The use of organic solvents and specialized matrices is often necessary.
| Matrix / Method | Analyte | Key Performance Metric | Outcome | Reference |
| CHCA | Hydrophobic peptides | Signal-to-Noise Ratio | Can be effective, but performance is sequence-dependent. | [11] |
| DHB | Hydrophobic peptides | Signal Intensity | Often used in combination with other matrices or additives. | [1] |
| Dithranol (DIT) | Hydrophobic peptides | Ion Suppression | Reduced ion suppression for certain hydrophobic peptides. | |
| Liquid Matrices | Peptides | Signal Stability | Can provide more stable ion beams and improved reproducibility. | [5] |
Table 3: Performance of Matrices and Methods for Hydrophobic Peptide Analysis.
The liquid nature and non-polarity of this compound could offer a favorable environment for dissolving hydrophobic peptides and presenting them for ionization, potentially improving signal intensity and reproducibility.
Experimental Protocols
The following are proposed protocols for using this compound as a liquid matrix in MALDI-MS. Note: These are hypothetical protocols and require optimization.
Protocol 1: this compound as a Primary Liquid Matrix
This protocol is designed for the analysis of highly hydrophobic analytes that are soluble in this compound.
Materials:
-
Analyte (e.g., fullerene C60, hydrophobic peptide)
-
This compound (high purity)
-
Toluene or other suitable organic solvent
-
MALDI target plate (stainless steel)
-
Pipettes and tips
Procedure:
-
Analyte Solution Preparation: Dissolve the analyte in a minimal amount of toluene to a final concentration of approximately 1 mg/mL.
-
Matrix Solution Preparation: Use this compound directly as the matrix solution.
-
Sample-Matrix Mixture Preparation: Mix the analyte solution and this compound in a 1:10 (v/v) ratio in a microcentrifuge tube. Vortex thoroughly.
-
Sample Spotting: Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate. Due to the low volatility of this compound, the sample will remain as a liquid droplet.
-
Instrument Analysis: Insert the target plate into the MALDI mass spectrometer. Use a UV laser (337 nm or 355 nm) for desorption/ionization. Optimize laser power and detector settings for the best signal-to-noise ratio.
Protocol 2: this compound as a Co-Matrix or Solvent Additive
This protocol is for analytes that may benefit from a solid matrix for initial energy absorption but require a nonpolar environment for dissolution.
Materials:
-
Analyte
-
Primary solid matrix (e.g., CHCA or Dithranol)
-
This compound
-
Suitable solvent (e.g., acetone, chloroform)
-
MALDI target plate
Procedure:
-
Analyte Solution Preparation: Dissolve the analyte in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Matrix Solution Preparation: Prepare a saturated solution of the primary solid matrix (e.g., 10 mg/mL CHCA in acetone).
-
Co-Matrix Solution Preparation: Create a mixture of the primary matrix solution and this compound. A starting ratio of 9:1 (v/v) is recommended, but this should be optimized.
-
Sample-Matrix Mixture Preparation: Mix the analyte solution with the co-matrix solution in a 1:1 (v/v) ratio.
-
Sample Spotting: Apply 0.5 - 1.0 µL of the final mixture onto the MALDI target plate and allow the volatile solvent to evaporate. A thin film of the solid matrix embedded with the analyte and this compound should remain.
-
Instrument Analysis: Analyze the sample as described in Protocol 1.
Visualizations
Logical Workflow for Matrix Selection
A logical workflow for selecting a suitable MALDI matrix based on analyte properties.
Experimental Workflow for Liquid Matrix MALDI-MS
References
- 1. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Hydrophobic Peptides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medizin.uni-muenster.de [medizin.uni-muenster.de]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [drugfuture.com]
- 8. Page loading... [wap.guidechem.com]
- 9. The occurrence of pristine and functionalized fullerenes as constituents of airborne aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the concentration of 1-Chloronaphthalene additive in organic solar cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of 1-Chloronaphthalene (1-CN) as a solvent additive in organic solar cells (OSCs).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of 1-CN concentration in the active layer of organic solar cells.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CN-T01 | Low Fill Factor (FF) < 60% with decent Jsc and Voc | 1. Suboptimal Morphology: The concentration of 1-CN may not be optimal, leading to poor phase separation, imbalanced charge transport, or increased charge recombination.[1] 2. Poor Film Quality: The active layer film may have pinholes or be too thin. 3. High Series Resistance: Issues with the interfaces between layers or the conductivity of the transport layers can increase series resistance. | 1. Optimize 1-CN Concentration: Systematically vary the 1-CN concentration (e.g., 0.2%, 0.5%, 0.8%, 1.0% v/v) to find the optimal value for your specific donor-acceptor system. 2. Adjust Spin-Coating Parameters: Vary the spin speed and time to improve film quality and achieve the desired thickness. 3. Post-fabrication Annealing: Implement a thermal annealing step after spin-coating to improve morphology and molecular packing.[2] |
| CN-T02 | Low Short-Circuit Current (Jsc) | 1. Poor Light Absorption: The active layer may be too thin. 2. Inefficient Exciton Dissociation: Suboptimal morphology with large, poorly intermixed domains can hinder exciton dissociation at the donor-acceptor interface.[3] 3. Poor Charge Extraction: Imbalanced charge carrier mobilities can lead to charge accumulation and recombination. | 1. Increase Active Layer Thickness: Adjust the solution concentration or spin-coating speed to create a thicker active layer for better light absorption. 2. Fine-tune 1-CN Concentration: An optimized concentration of 1-CN can lead to more appropriate domain sizes, increasing the donor-acceptor interfacial area and improving exciton dissociation.[3] 3. Characterize Morphology: Use techniques like Atomic Force Microscopy (AFM) to analyze the surface morphology of the active layer. |
| CN-T03 | Low Open-Circuit Voltage (Voc) | 1. Increased Non-Radiative Recombination: The addition of 1-CN can sometimes lead to higher non-radiative recombination rates and voltage losses.[3] 2. Energy Level Mismatch: The energy levels of the donor, acceptor, and transport layers may not be well-aligned. 3. High Energetic Disorder: The presence of the additive can sometimes increase energetic disorder.[4] | 1. Accept a Slight Decrease: A small decrease in Voc upon adding 1-CN is often observed and can be acceptable if the gains in Jsc and FF lead to a higher overall Power Conversion Efficiency (PCE).[3] 2. Re-evaluate Material System: Ensure the HOMO and LUMO levels of your donor, acceptor, and interlayer materials are appropriate. 3. Minimize Residual Additive: While challenging, ensuring the complete removal of the additive during annealing might mitigate some negative effects. |
| CN-T04 | Poor Device Stability and Reproducibility | 1. Residual 1-CN: Due to its high boiling point, 1-CN can remain in the active layer, potentially leading to long-term morphological instability and degradation.[5][6] 2. Atmospheric Exposure: The active layer is sensitive to oxygen and moisture, which can accelerate degradation.[6] 3. Inconsistent Experimental Conditions: Variations in solution preparation, spin-coating, or annealing can lead to poor reproducibility. | 1. Optimize Annealing: Increase the annealing temperature or duration to promote the removal of residual 1-CN, but be mindful of potential thermal degradation of the active layer materials. 2. Encapsulation: Properly encapsulate your devices to protect them from ambient air and moisture.[6] 3. Standardize Protocols: Maintain consistent procedures for all fabrication and characterization steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (1-CN) in organic solar cells?
A1: 1-CN is a high-boiling-point solvent additive used to control the morphology of the bulk heterojunction (BHJ) active layer. It slows down the evaporation of the main solvent during film formation, allowing more time for the donor and acceptor molecules to self-organize into a more ordered and favorable nanostructure for efficient charge generation and transport.[7][8]
Q2: How does 1-CN affect the key photovoltaic parameters?
A2: Typically, an optimized concentration of 1-CN leads to an increase in the short-circuit current (Jsc) and the fill factor (FF). This is due to improved crystallinity and charge carrier mobility.[3] However, it can sometimes cause a slight decrease in the open-circuit voltage (Voc) due to increased non-radiative recombination. The overall effect is usually a significant enhancement of the power conversion efficiency (PCE).[5]
Q3: What is a typical starting concentration for 1-CN optimization?
A3: A commonly reported and effective concentration for many systems, such as the widely studied PM6:Y6 blend, is around 0.5% by volume (v/v).[5][7] However, the optimal concentration is highly dependent on the specific donor-acceptor materials and the main solvent used. It is recommended to start with a range around this value (e.g., 0.2% to 1.0% v/v).
Q4: Can too much 1-CN be detrimental to device performance?
A4: Yes, an excessive concentration of 1-CN can be harmful. For instance, at 1% v/v in a PM6:Y6 system, it has been shown that the connectivity within the acceptor (Y6) domains can be significantly disrupted.[7] This can lead to decreased carrier mobility, increased charge recombination, and consequently a lower PCE.
Q5: Does the presence of residual 1-CN in the active layer affect device stability?
A5: Yes, the non-volatile nature of 1-CN makes its complete removal difficult, and its residual presence in the active layer can pose a risk to the long-term stability of the device.[5] It may lead to continuous, slow changes in morphology over time.
Data Presentation
Impact of 1-CN Concentration on PM6:Y6 Solar Cell Performance (Representative Data)
The following table summarizes the typical effects of varying 1-CN concentration on the photovoltaic parameters of a PM6:Y6-based organic solar cell.
| 1-CN Conc. (% v/v) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 0 (No Additive) | 0.85 | 24.5 | 70.0 | 14.6 |
| 0.25 | 0.84 | 25.5 | 73.5 | 15.8 |
| 0.50 (Optimal) | 0.84 | 26.1 | 75.0 | 16.4 |
| 1.00 | 0.83 | 25.2 | 71.0 | 14.9 |
Note: These are representative values based on trends reported in the literature. Actual results may vary depending on specific experimental conditions.[2][3][5]
Experimental Protocols
Protocol for Optimizing 1-CN Concentration
This protocol outlines the key steps for systematically optimizing the concentration of 1-CN in a typical spin-coated organic solar cell.
-
Substrate Preparation:
-
Sequentially clean pre-patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of PEDOT:PSS onto the cleaned ITO substrates by spin-coating.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in air.
-
-
Active Layer Solution Preparation:
-
Prepare a stock solution of your donor and acceptor materials (e.g., PM6:Y6) in a suitable solvent (e.g., chloroform) at a specific total concentration (e.g., 16 mg/mL).
-
Divide the stock solution into several vials. Add varying amounts of 1-CN to each vial to achieve the desired volume percentages (e.g., 0%, 0.2%, 0.5%, 0.8%, 1.0%).
-
Stir the solutions at room temperature for at least 3 hours before use.
-
-
Active Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared active layer solutions onto the HTL. A typical spin-coating speed is 3000 rpm for 30 seconds.
-
Anneal the films at a specified temperature (e.g., 90-110°C) for a set time (e.g., 10 minutes) to remove the solvent and promote morphological ordering.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit the ETL and the top metal cathode (e.g., Ag or Al) via thermal evaporation under high vacuum (< 1 x 10⁻⁶ mbar).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
Analyze the morphology of the active layers using techniques like AFM.
-
Visualizations
Caption: Troubleshooting workflow for low Fill Factor in OSCs.
Caption: Relationship between 1-CN concentration, morphology, and performance.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. Achieving Record-Efficiency Organic Solar Cells upon Tuning the Conformation of Solid Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) DOI:10.1039/D5EL00117J [pubs.rsc.org]
- 4. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of photostability in organic solar cells: from mechanisms to improvement strategies - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removing Residual 1-Chloronaphthalene from Thin Films
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual 1-Chloronaphthalene (1-CN) from thin films.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my thin films?
A1: Residual this compound, a high-boiling point solvent (263 °C), can significantly impact the properties and performance of your thin films.[1] Its presence can alter the film's morphology, affect charge transport in electronic devices, and potentially interfere with downstream biological assays in drug development.[2][3] For applications in organic electronics, residual solvent can act as a trap for charge carriers, reducing device efficiency and stability. In pharmaceutical contexts, it is critical to remove any potentially toxic residual solvents from drug delivery systems.
Q2: What are the primary methods for removing residual this compound?
A2: The most common techniques for removing high-boiling point solvents like 1-CN from thin films are:
-
Thermal Annealing: Heating the film to a specific temperature for a set duration to promote solvent evaporation.
-
Vacuum Drying: Placing the film in a vacuum oven at an elevated temperature to lower the solvent's boiling point and facilitate its removal.
-
Solvent Washing/Rinsing: Using a suitable solvent to dissolve and wash away the residual 1-CN from the film surface.
Q3: How can I quantify the amount of residual this compound in my films?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and effective technique for quantifying residual solvents, including this compound, in thin films.[4] This method allows for the separation and identification of volatile and semi-volatile organic compounds, providing precise quantitative data.
Troubleshooting Guides
Thermal Annealing
Issue 1: Incomplete removal of this compound after thermal annealing.
-
Possible Cause: The annealing temperature or duration may be insufficient to overcome the solvent's high boiling point and its interaction with the film material.
-
Troubleshooting Steps:
-
Increase Annealing Temperature: Gradually increase the annealing temperature in increments of 10-20 °C. Be cautious not to exceed the glass transition temperature (Tg) or degradation temperature of your polymer or organic material.
-
Extend Annealing Time: Increase the annealing duration. For high-boiling point solvents, longer annealing times at a moderate temperature can be more effective and less damaging to the film than short, high-temperature treatments.
-
Controlled Atmosphere: Perform annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of your material at elevated temperatures.
-
Issue 2: Film cracking or delamination during thermal annealing.
-
Possible Cause: Thermal stress due to a mismatch in the coefficient of thermal expansion (CTE) between the thin film and the substrate. Rapid heating or cooling rates can exacerbate this issue.
-
Troubleshooting Steps:
-
Optimize Heating and Cooling Rates: Use a slower ramp-up and cool-down rate for the annealing process to minimize thermal shock.
-
Substrate Choice: If possible, select a substrate with a CTE that is closely matched to that of your thin film material.
-
Vacuum Drying
Issue 1: this compound remains in the film even after prolonged vacuum drying.
-
Possible Cause: The combination of temperature and vacuum pressure may not be sufficient to effectively remove the high-boiling point solvent.
-
Troubleshooting Steps:
-
Increase Temperature: Cautiously increase the temperature inside the vacuum oven. As with thermal annealing, stay below the material's degradation temperature.
-
Improve Vacuum Level: Ensure your vacuum system is capable of reaching a low enough pressure to significantly reduce the boiling point of 1-CN.
-
Introduce a Low-Boiling Co-solvent (Solvent-Assisted Drying): A technique that can aid in the removal of high-boiling point solvents is the introduction of a low-boiling point co-solvent. The vapor of the more volatile solvent can help to carry away the less volatile one.[5]
-
Issue 2: Film morphology is altered or damaged during vacuum drying.
-
Possible Cause: The temperature may be too high, causing the film to reflow or degrade.
-
Troubleshooting Steps:
-
Lower the Temperature: Opt for a longer drying time at a lower temperature to gently remove the solvent.
-
Monitor Film Morphology: Use techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to monitor the film's surface morphology before and after vacuum drying to assess any changes.
-
Solvent Washing
Issue 1: The solvent wash is ineffective at removing this compound.
-
Possible Cause: The chosen washing solvent has poor solubility for this compound or is not compatible with the thin film material.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: Choose a solvent in which 1-CN is highly soluble, such as isopropanol, acetone, or other common organic solvents.[6][7][8] Ensure the selected solvent does not dissolve or damage your thin film.
-
Perform Multiple Washes: A series of short washes with fresh solvent is often more effective than a single long wash.
-
Gentle Agitation: Use gentle agitation or sonication during the washing step to enhance the removal process, but be cautious as this can sometimes damage delicate films.
-
Issue 2: The thin film peels off or is damaged during the washing process.
-
Possible Cause: The washing solvent is too aggressive for the thin film material, or the adhesion of the film to the substrate is weak.
-
Troubleshooting Steps:
-
Test Solvent Compatibility: Before treating your actual sample, test the compatibility of the washing solvent on a small, non-critical area of the film or on a dummy sample.
-
Use a Gentler Solvent: If damage occurs, switch to a less aggressive solvent.
-
Spin-Cleaning: For robust films on flat substrates, a "spin-cleaning" method can be employed, where a few drops of the cleaning solvent are dispensed onto the spinning substrate.[9]
-
Experimental Protocols
General Protocol for Thermal Annealing
-
Place the thin film on a pre-cleaned substrate inside a tube furnace or on a hotplate located within a glovebox for an inert atmosphere.
-
Set the desired annealing temperature. A starting point for removing 1-CN could be in the range of 80-150 °C, depending on the thermal stability of the film material.
-
Set the annealing time. Start with a duration of 10-30 minutes.
-
After annealing, allow the film to cool down slowly to room temperature to prevent thermal shock.
-
Characterize the film for residual solvent and any morphological changes.
General Protocol for Vacuum Drying
-
Place the thin film on a shelf inside a vacuum oven.
-
Set the desired temperature (e.g., 60-100 °C, ensuring it is below the material's degradation point).
-
Close the oven and start the vacuum pump to reduce the pressure. A pressure of <1 mbar is often effective.
-
Dry for a specified duration, which could range from several hours to overnight, depending on the film thickness and solvent concentration.
-
After the desired time, turn off the vacuum pump and slowly vent the oven with an inert gas before opening.
-
Allow the film to cool to room temperature before removal.
General Protocol for Solvent Washing
-
Select a washing solvent in which 1-CN is soluble and your thin film is insoluble (e.g., isopropanol, ethanol).
-
Immerse the thin film in the chosen solvent in a clean beaker.
-
Gently agitate the beaker for a short period (e.g., 30-60 seconds).
-
Remove the film and repeat the immersion in a fresh batch of the solvent. Perform 2-3 washing cycles.
-
After the final wash, dry the film using a stream of inert gas (e.g., nitrogen).
Quantitative Data Summary
| Technique | Key Parameters | Typical Range/Value | Expected Outcome | Reference |
| Thermal Annealing | Temperature | 80 - 150 °C | Gradual evaporation of 1-CN. Morphology may be altered. | [10][11] |
| Duration | 10 - 60 minutes | |||
| Vacuum Drying | Temperature | 60 - 100 °C | Enhanced removal due to reduced boiling point. | [12] |
| Pressure | < 1 mbar | |||
| Duration | 1 - 24 hours | |||
| Solvent Washing | Solvent | Isopropanol, Acetone | Rapid surface removal of 1-CN. | [13] |
| Number of Washes | 2 - 4 cycles | |||
| Duration per Wash | 30 - 60 seconds |
Visualizations
Caption: Workflow for removing and quantifying residual this compound.
Caption: Troubleshooting logic for 1-CN removal from thin films.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) [pubs.rsc.org]
- 3. Effect of morphology on organic thin film transistor sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Assisted Secondary Drying of Spray-Dried Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 90-13-1 [m.chemicalbook.com]
- 7. This compound technical, = 85 GC 90-13-1 [sigmaaldrich.com]
- 8. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanoscience.com [nanoscience.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting phase separation issues in polymer blends with 1-Chloronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues in polymer blends utilizing 1-Chloronaphthalene as a solvent or solvent additive.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymer blend is showing macroscopic phase separation (e.g., visible cloudiness, distinct layers) after solvent casting with this compound. What are the likely causes and how can I fix it?
A1: Macroscopic phase separation in a solution-cast polymer blend film typically points to poor miscibility between the polymer components, exacerbated by the processing conditions. Here are the primary factors and troubleshooting steps:
-
Polymer-Polymer Miscibility: The fundamental cause is often the low thermodynamic compatibility between your chosen polymers.
-
Troubleshooting:
-
Consult Solubility Parameters: Check the Hildebrand or Hansen Solubility Parameters (HSP) of your polymers and this compound (see Table 1). A large difference in the total solubility parameter (δt) between the polymers suggests poor miscibility.[1][2] For a better prediction, the individual Hansen parameters (Dispersive, Polar, and Hydrogen Bonding) should be close.[3]
-
Consider a Compatibilizer: The addition of a block or graft copolymer that has affinity for both polymer phases can stabilize the interface and reduce macroscopic phase separation.[4]
-
-
-
Solvent Evaporation Rate: While this compound has a high boiling point, if it is part of a solvent mixture, a more volatile co-solvent might evaporate too quickly, effectively "shocking" the system and inducing rapid phase separation.[5][6]
-
Troubleshooting:
-
Slow Down Evaporation: Cover the casting dish with a petri dish lid to create a solvent-rich atmosphere, which slows down the evaporation rate.[2] This allows more time for the polymer chains to self-organize.[5]
-
Solvent System Optimization: If using a co-solvent with this compound, consider switching to a co-solvent with a boiling point closer to that of 1-CN to ensure a more gradual and uniform evaporation process.
-
-
-
Polymer Concentration: A high polymer concentration can lead to rapid entanglement and trapping of non-equilibrium phase-separated structures.
-
Troubleshooting:
-
Reduce Concentration: Try preparing films from more dilute solutions. This can provide the polymer chains with more mobility to arrange into a more homogenous blend before the solvent fully evaporates.
-
-
Q2: I'm using this compound as a solvent additive to improve film morphology, but I'm still seeing undesirable phase separation in my spin-coated films. How can I optimize my spin-coating process?
A2: Spin coating is a non-equilibrium process, and the final film morphology is highly dependent on the process parameters. Here’s how to troubleshoot:
-
Spin Speed and Duration: High spin speeds can accelerate solvent evaporation, leaving insufficient time for the desired nanoscale morphology to develop.[7][8]
-
Troubleshooting:
-
Lower Spin Speed: Experiment with lower spin speeds (e.g., 1000-2000 rpm) to slow down the drying process.
-
Multi-Step Spinning: Implement a two-stage spin process. A slow initial step (e.g., 500 rpm for 5-10 seconds) to evenly spread the solution, followed by a higher-speed step to achieve the desired thickness.[9]
-
-
-
Solution Temperature: The temperature of the polymer solution can affect its viscosity and the solvent evaporation rate.
-
Troubleshooting:
-
Pre-heat the Solution: Gently warming the polymer solution before spin coating can sometimes improve solubility and lead to a more uniform film. However, be cautious not to exceed the thermal stability of your polymers.
-
-
-
Post-Spin Annealing: Thermal annealing after spin coating can provide the necessary energy for the polymer chains to rearrange into a more thermodynamically favorable morphology.
-
Troubleshooting:
-
Solvent Vapor Annealing: Place the freshly spin-coated film in a sealed chamber containing a small amount of this compound or another suitable solvent. The solvent vapor plasticizes the film, enhancing polymer chain mobility without dissolving the film.
-
Thermal Annealing: Heat the film on a hotplate at a temperature above the glass transition temperature (Tg) of the polymers but below their degradation temperature. This can promote domain growth and refinement.
-
-
Q3: My AFM images show strange, repeating patterns or features that don't seem to correspond to the expected polymer domains. Are these artifacts?
A3: Yes, it is highly likely you are observing imaging artifacts. Atomic Force Microscopy (AFM) is susceptible to a number of artifacts that can be mistaken for real features.
-
Tip Convolution: The shape of the AFM tip can be "imprinted" onto the image, especially if the features being imaged are smaller than or comparable in size to the tip radius. This can make features appear larger or distorted.[10][11]
-
Troubleshooting:
-
Use Sharper Tips: Employ new, high-resolution tips for imaging nanoscale features.
-
Be Aware of Tip Wear: Tips can become blunt or contaminated during scanning. If you notice a sudden degradation in image quality, change the tip.
-
-
-
Vibrations: External acoustic or mechanical vibrations can cause periodic noise or wavy patterns in the image.[10]
-
Troubleshooting:
-
Use an Isolation Table: Ensure the AFM is placed on an appropriate vibration isolation table.
-
Work in a Quiet Environment: Avoid scanning during times of high activity in the lab.
-
-
-
Feedback Loop Errors: Improperly set feedback loop parameters (gain, setpoint) can lead to oscillations or streaking in the image.
-
Troubleshooting:
-
Optimize Feedback Gains: Carefully tune the proportional and integral gains to ensure the tip is accurately tracking the surface topography.
-
Adjust Setpoint: The setpoint determines the force applied by the tip. An inappropriate setpoint can lead to poor tracking or sample damage.
-
-
Data Presentation
Table 1: Physical Properties and Hansen Solubility Parameters (HSP) of this compound and Common Polymers.
| Substance | Type | δd (Dispersive) [MPa¹/²] | δp (Polar) [MPa¹/²] | δh (Hydrogen Bonding) [MPa¹/²] | Total δt [MPa¹/²] | Boiling Point (°C) |
| This compound | Solvent | 20.5 | 4.9 | 2.5 | 21.2 | 259 |
| Polystyrene (PS) | Polymer | 18.6 | 6.5 | 4.1 | 20.2 | N/A |
| Poly(methyl methacrylate) (PMMA) | Polymer | 16.8 | 10.5 | 6.9 | 21.3 | N/A |
| Poly(3-hexylthiophene) (P3HT) | Polymer | 18.6 | 4.3 | 4.3 | 19.6 | N/A |
| Phenyl-C61-butyric acid methyl ester (PCBM) | Polymer | 20.3 | 5.7 | 6.0 | 21.9 | N/A |
| Polycarbonate (PC) | Polymer | 19.3 | 8.8 | 6.8 | 22.2 | N/A |
Data compiled from various sources.[12][13][14] Note that solubility parameters for polymers can vary depending on their molecular weight and specific grade.
Experimental Protocols
Protocol 1: Preparation of Polymer Blend Films by Spin Coating
-
Solution Preparation:
-
Accurately weigh and dissolve the desired polymers in this compound or a this compound-containing solvent blend to achieve the target concentration (typically 5-20 mg/mL).
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours or overnight to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter.[15]
-
-
Substrate Cleaning:
-
Sequentially sonicate the substrates (e.g., silicon wafers, glass slides) in a series of solvents such as deionized water with detergent, acetone, and isopropanol for 15 minutes each.[15]
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with UV-Ozone or an oxygen plasma to create a hydrophilic surface for better solution wetting.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A typical two-stage program might be:
-
Stage 1: 500 rpm for 10 seconds (to spread the solution).
-
Stage 2: 2000 rpm for 45 seconds (to thin the film to the desired thickness).[9]
-
-
The final film thickness is primarily controlled by the solution concentration and the second-stage spin speed.
-
-
Annealing (Optional but Recommended):
-
Transfer the coated substrate to a hotplate for thermal annealing at a temperature above the polymers' glass transition temperatures for a specified time (e.g., 10 minutes) to improve morphology.
-
Protocol 2: Characterization of Polymer Blend Morphology by Atomic Force Microscopy (AFM)
-
Sample Preparation:
-
Ensure the polymer blend film is on a flat, rigid substrate.
-
For bulk samples, it may be necessary to cryo-microtome the surface to expose the internal morphology and provide a smooth surface for scanning.[16]
-
-
Instrument Setup:
-
Mount a suitable AFM probe (a sharp silicon tip is common for tapping mode) in the cantilever holder.
-
Place the sample on the AFM stage and secure it.
-
Perform a laser alignment to ensure the laser spot is centered on the end of the cantilever and reflects into the photodetector.
-
-
Imaging in Tapping Mode:
-
Engage the tip onto the sample surface in tapping mode (also known as intermittent contact mode). This mode is preferred for soft polymer samples to minimize surface damage.
-
Adjust the drive frequency to the cantilever's resonant frequency.
-
Optimize the scan parameters:
-
Scan Size: Start with a larger scan size (e.g., 10x10 µm) to get an overview of the morphology, then zoom in on areas of interest.
-
Scan Rate: Begin with a moderate scan rate (e.g., 1 Hz) and adjust as needed. Slower scan rates generally produce higher-quality images.
-
Feedback Gains (Proportional and Integral): Adjust the gains to ensure accurate tracking of the surface topography without introducing feedback oscillations.
-
Amplitude Setpoint: This controls the tapping force. Use a setpoint that is a significant fraction of the free air amplitude (e.g., 70-80%) to ensure gentle but consistent tapping.
-
-
-
Data Acquisition and Analysis:
-
Simultaneously capture both the topography (height) and phase images. The phase image is often highly sensitive to variations in material properties (e.g., stiffness, adhesion) and can provide excellent contrast between different polymer domains.[16][17][18]
-
Use the AFM analysis software to measure domain sizes, surface roughness, and perform cross-sectional analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and characterizing polymer blend films.
Caption: Logical relationships in troubleshooting phase separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. ossila.com [ossila.com]
- 9. sps-polos.com [sps-polos.com]
- 10. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 11. experimentationlab.berkeley.edu [experimentationlab.berkeley.edu]
- 12. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 13. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]
- 15. The Nonlinear Optics Home Page [nlosource.com]
- 16. Polymer Characterization [afmworkshop.com]
- 17. Examination of Polymer Blends by AFM Phase Images [mdpi.com]
- 18. youtube.com [youtube.com]
Technical Support Center: The Critical Role of 1-Chloronaphthalene Purity in Electronic Device Performance
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of 1-chloronaphthalene (1-CN) purity on the performance of electronic devices. Ensuring the high purity of this solvent additive is paramount for achieving reliable, high-performance organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Troubleshooting Guides
This section addresses common issues encountered during experiments that may be related to the purity of this compound.
Issue 1: Inconsistent Device Performance and Low Power Conversion Efficiency (PCE)
Question: We are fabricating PM6:Y6 organic solar cells and observe significant batch-to-batch variation in PCE and fill factor. Could the this compound be the cause?
Answer: Yes, inconsistent purity of this compound is a likely culprit. Technical grade 1-CN often contains up to 10% of its isomer, 2-chloronaphthalene, along with other potential impurities like dichloronaphthalenes and water.[1] These impurities can negatively impact the delicate morphology of the active layer, which is crucial for efficient charge generation and transport.
Recommended Actions:
-
Purity Verification: Analyze the purity of your 1-CN stock using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Purification: If impurities are detected, purify the 1-CN using vacuum fractional distillation.
-
Use High-Purity Grade: Whenever possible, purchase 1-CN with a specified high purity (e.g., >99%) suitable for electronic applications.
Issue 2: Poor Film Morphology and High Surface Roughness
Question: Our spin-coated active layers show evidence of aggregation and high surface roughness, leading to short circuits. We are using 1-CN as a solvent additive. What could be the problem?
Answer: The presence of isomeric impurities, such as 2-chloronaphthalene, can disrupt the desired self-assembly and crystallization of the donor-acceptor blend during film formation. This leads to a non-ideal morphology with increased roughness and potential pinholes.[2] Solvent additives like 1-CN are used to control the drying time and promote favorable phase separation; however, impurities can interfere with this process.[3][4][5][6][7][8]
Recommended Actions:
-
Solvent Purity: Ensure the use of high-purity 1-CN. Even small amounts of isomers can alter the solvent's properties and its interaction with the organic semiconductors.
-
Optimize Spin-Coating Parameters: Adjust spin-coating speed and time. A slower evaporation rate, achieved with pure 1-CN, may require different spin-coating parameters to achieve a uniform film.
-
Annealing Strategy: Re-optimize the post-deposition annealing temperature and time. Impurities can affect the thermal properties of the blend.
Issue 3: Increased Charge Trapping and Reduced Charge Carrier Mobility
Question: Our OFETs are showing lower than expected charge carrier mobility and a high density of trap states. Could impurities in the 1-CN processing additive be responsible?
Answer: Yes, impurities in solvents are known to introduce electronic trap states within the bandgap of organic semiconductors.[3][4][5][9] Water, in particular, can act as a charge trap.[3][4][5][9] Isomeric and other organic impurities can also disrupt the molecular packing, leading to structural defects that trap charge carriers and reduce mobility.
Recommended Actions:
-
Moisture Control: Ensure that the 1-CN and all other solvents are anhydrous. Store solvents over molecular sieves and handle them in an inert atmosphere (e.g., a glovebox).
-
Solvent Purification: Purify the 1-CN to remove isomeric and other organic impurities.
-
Device Characterization: Use techniques like space-charge-limited current (SCLC) measurements to quantify the trap density before and after using purified 1-CN.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade this compound?
A1: The most significant impurity in technical-grade this compound is its isomer, 2-chloronaphthalene, which can be present at concentrations of up to 10%.[1] Other potential impurities include unreacted naphthalene, dichloronaphthalenes, and moisture.
Q2: How do these impurities affect the performance of organic solar cells?
A2: Impurities in 1-CN can have several detrimental effects on OSCs:
-
Morphology Disruption: Isomeric impurities can interfere with the controlled phase separation of the donor and acceptor materials, leading to a less favorable bulk heterojunction morphology.[2] This can reduce exciton dissociation and increase charge recombination.
-
Increased Trap States: Impurities can create electronic trap states, which reduce charge carrier mobility and lifetime.[3][4][5][9]
-
Reduced Efficiency and Reproducibility: The overall impact is often a reduction in power conversion efficiency (PCE), fill factor (FF), and poor device-to-device reproducibility.
Q3: What level of purity is recommended for this compound in high-performance electronic device fabrication?
A3: For reproducible, high-performance organic electronic devices, it is recommended to use this compound with a purity of at least 99%. For cutting-edge research and optimization, a purity of 99.5% or higher is desirable.
Q4: Can I purify technical-grade this compound in the lab?
A4: Yes, technical-grade this compound can be purified using vacuum fractional distillation. This technique separates compounds based on their boiling points. Since this compound (b.p. 259 °C) and 2-chloronaphthalene (b.p. 256 °C) have very close boiling points, a fractional distillation column with a high number of theoretical plates is required for effective separation. The process should be conducted under vacuum to reduce the boiling points and prevent thermal degradation.
Q5: How can I verify the purity of my this compound?
A5: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14] These techniques can separate 1-CN from its isomers and other impurities, allowing for their identification and quantification.
Quantitative Data Summary
While direct, comprehensive studies correlating a range of 1-CN purity levels with device performance are not abundant in published literature, the following table illustrates the expected impact based on the known detrimental effects of common impurities. This data is qualitative and serves as a guideline for researchers.
| 1-CN Purity Grade | Expected 2-CN Content | Expected Water Content | Impact on OSC Performance (e.g., PM6:Y6) |
| Technical Grade (~90%) | ~10% | Variable | Low PCE, low FF, poor reproducibility, high trap density. |
| Standard Grade (95-98%) | 1-5% | Low | Moderate PCE and FF, improved reproducibility. |
| High-Purity Grade (>99%) | <1% | Very Low (<50 ppm) | High PCE and FF, excellent reproducibility, low trap density. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol describes the purification of technical-grade this compound to achieve a higher purity suitable for organic electronics.
Materials and Equipment:
-
Technical-grade this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and collection flask(s)
-
Thermometer or temperature probe
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the technical-grade 1-CN and boiling chips in the round-bottom flask.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
-
Heating: Begin heating the round-bottom flask gently with the heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (the forerun), which will be enriched in lower-boiling point impurities. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. A separate, later fraction will contain higher-boiling point impurities.
-
Purity Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.
-
Storage: Store the purified this compound in a clean, dry, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and over molecular sieves to prevent moisture absorption.
Protocol 2: Fabrication of a PM6:Y6 Organic Solar Cell using this compound as a Solvent Additive
This protocol provides a general procedure for the fabrication of an inverted architecture organic solar cell.
Materials and Solutions:
-
ITO-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (for electron transport layer - ETL)
-
PM6 and Y6 (active layer materials)
-
High-purity chlorobenzene (host solvent)
-
High-purity this compound (solvent additive)
-
Molybdenum oxide (MoO₃) (for hole transport layer - HTL)
-
Silver (Ag) (for top electrode)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
ETL Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates and anneal according to the manufacturer's recommendations.
-
Active Layer Solution Preparation: In a glovebox, dissolve PM6 and Y6 in chlorobenzene (e.g., at a total concentration of 16 mg/mL with a 1:1.2 weight ratio of PM6:Y6). Add 0.5% v/v of purified this compound to the solution. Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C).[9]
-
Active Layer Deposition: Spin-coat the PM6:Y6 solution onto the ZnO layer in the glovebox. A typical two-step spin-coating process might be 500 rpm for 10 seconds followed by 1500 rpm for 40 seconds.[9] Anneal the film at an optimized temperature (e.g., 100 °C) for a specified time (e.g., 5-10 minutes).[9]
-
HTL and Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of MoO₃ (e.g., 10 nm) followed by a thicker layer of Ag (e.g., 100 nm) through a shadow mask to define the device area.
-
Device Characterization: Characterize the completed devices under a solar simulator (e.g., AM 1.5G, 100 mW/cm²) to measure the current-voltage (J-V) characteristics and determine the PCE, FF, open-circuit voltage (Voc), and short-circuit current (Jsc).
Visualizations
Figure 1. Experimental workflow for the purification of this compound and its use in the fabrication of organic solar cells.
Figure 2. Troubleshooting decision tree for addressing low performance in organic electronic devices fabricated with this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. desy.de [desy.de]
- 10. ez.restek.com [ez.restek.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Controlling 1-Chloronaphthalene Evaporation in Film Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloronaphthalene (1-CN) in thin film fabrication. Precise control over the evaporation rate of 1-CN, whether used as a primary solvent or a solvent additive, is critical for achieving desired film morphology, crystallinity, and device performance.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the evaporation rate of this compound crucial during film formation?
A1: Controlling the evaporation rate of this compound is essential for several reasons:
-
Morphology Control: A slow and controlled evaporation rate allows for better ordering and self-assembly of molecules or polymers, leading to a more uniform and well-defined film morphology. Rapid evaporation can trap the film in a non-equilibrium state, resulting in defects.
-
Crystallinity: For crystalline thin films, such as those used in organic electronics and perovskite solar cells, a slower evaporation rate provides sufficient time for crystal nucleation and growth, leading to larger grain sizes and higher crystallinity.
-
Defect Prevention: Uncontrolled evaporation can lead to a variety of film defects, including pinholes, "coffee rings," and rough surfaces, which can negatively impact the performance of the final device.[1][2][3][4]
-
Reproducibility: Precise control over evaporation ensures better reproducibility between experimental batches.
Q2: What are the primary methods to control the evaporation rate of this compound?
A2: The main strategies to control the evaporation rate of 1-CN include:
-
Solvent Additives/Co-solvents: Using 1-CN as a high-boiling-point additive in a more volatile main solvent can effectively slow down the overall evaporation process.
-
Solvent Vapor Annealing (SVA): Exposing the wet film to a saturated vapor atmosphere of a solvent, such as 1-CN, slows down the evaporation from the film, allowing for molecular rearrangement and improved film quality.
-
Process Parameter Optimization: Adjusting parameters during deposition techniques like spin coating (e.g., spin speed, acceleration, duration) and blade coating (e.g., blade speed, substrate temperature) can influence the evaporation rate.[5]
-
Environmental Control: Controlling the ambient temperature and pressure of the processing environment can also affect the solvent evaporation rate.
Q3: How does this compound compare to other common high-boiling-point solvents or additives?
A3: this compound is a popular choice due to its very low vapor pressure at room temperature, which allows for extended drying times. Its properties are often compared with other additives like 1,8-diiodooctane (DIO). The choice of additive depends on the specific material system and the desired film morphology.
Troubleshooting Guide
This guide addresses common issues encountered during film formation when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Pinholes in the Film | Particulate contamination on the substrate or in the solution.[2][6] Trapped air bubbles. | Filter the solution before deposition. Ensure the substrate is scrupulously clean. Degas the solution. |
| "Coffee Ring" Effect | Non-uniform evaporation rate across the film, with faster evaporation at the edges. | Increase the concentration of 1-CN to slow down overall evaporation. Use a solvent vapor annealing step to create a saturated vapor environment. |
| Poor Film Uniformity/Streaks | Inappropriate spin coating parameters (e.g., acceleration too high).[6] Uneven dispensing of the solution. | Optimize the spin coating recipe (e.g., lower acceleration, dynamic dispense). Ensure the solution is dispensed at the center of the substrate.[6] |
| Low Crystallinity/Amorphous Film | Evaporation rate is too fast, not allowing enough time for crystal growth. | Increase the volume percentage of 1-CN in the solvent blend. Employ a post-deposition solvent vapor annealing step. Lower the substrate temperature during deposition (for blade coating). |
| Film Delamination or Poor Adhesion | Surface contamination or incompatibility between the film and the substrate.[3] | Thoroughly clean the substrate. Consider a surface treatment or the use of an adhesion-promoting layer.[3] |
| Incomplete Surface Coverage | Poor wetting of the solution on the substrate. | Modify the surface energy of the substrate (e.g., plasma treatment). Adjust the solvent composition to improve wetting. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molar Mass | 162.62 g/mol [7] |
| Boiling Point | 259-263 °C[7][8] |
| Melting Point | -20 °C[7] |
| Density | 1.194 g/mL at 25 °C[7] |
| Flash Point | 121 °C[7] |
Table 2: Vapor Pressure of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (hPa) |
| 20 | 293.15 | 0.0375 | 0.05[9] |
| 80.6 | 353.75 | 1.0 | - |
| 177.1 | 450.25 | 100 | - |
| 259.3 | 532.45 | 760 | 1013[9] |
Note: Data compiled from various sources.[8][9][10][11]
Experimental Protocols
Protocol 1: Spin Coating of a Polymer:Fullerene Blend for Organic Solar Cells using this compound as an Additive
-
Solution Preparation:
-
Dissolve the polymer donor (e.g., PM6) and fullerene acceptor (e.g., Y6) in a primary solvent (e.g., chloroform) at a total concentration of 16 mg/mL.
-
Add this compound as an additive at a concentration of 0.5% v/v to the solution.
-
Stir the solution at room temperature for a minimum of 3 hours in a nitrogen-filled glovebox.[12]
-
-
Substrate Preparation:
-
Clean the substrates (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve surface wettability.
-
Deposit and anneal the required charge transport layers (e.g., PEDOT:PSS).
-
-
Spin Coating:
-
Transfer the prepared substrate into a nitrogen-filled glovebox.
-
Dispense an adequate volume of the active layer solution onto the center of the substrate.
-
Spin coat at a speed of 3000 rpm for 30-60 seconds.[12]
-
-
Annealing:
-
Transfer the coated substrate to a hotplate and anneal at 90-110 °C for 10 minutes to remove residual solvent.[12]
-
-
Device Completion:
-
Deposit the top electrode (e.g., Ag or Au) via thermal evaporation.
-
Protocol 2: Solvent Vapor Annealing (SVA) of a Thin Film
-
Film Deposition:
-
Deposit the thin film onto the substrate using a suitable method (e.g., spin coating, blade coating).
-
-
SVA Chamber Setup:
-
Place the substrate with the wet or dried film inside a sealed annealing chamber (e.g., a petri dish with a lid or a dedicated SVA chamber).
-
Place a small vial containing this compound within the chamber, ensuring it does not come into direct contact with the substrate. The volume of 1-CN will depend on the chamber volume and the desired vapor pressure.
-
-
Annealing Process:
-
Seal the chamber and allow the atmosphere inside to become saturated with 1-CN vapor.
-
The annealing time can range from a few minutes to several hours, depending on the material system and the desired morphology. This step should be optimized for the specific application.
-
For enhanced control, the temperature of the substrate and the solvent reservoir can be independently controlled (Temperature-Enhanced SVA).[13]
-
-
Drying:
-
After the desired annealing time, open the chamber to allow the 1-CN to evaporate from the film. This can be done in ambient conditions or on a hotplate at a moderate temperature to expedite the process.
-
Visualizations
Caption: Experimental workflow for thin film deposition with controlled evaporation.
Caption: Relationship between evaporation control methods and film outcomes.
Caption: Troubleshooting decision tree for common film defects.
References
- 1. lampz.tugraz.at [lampz.tugraz.at]
- 2. coatingsystems.com [coatingsystems.com]
- 3. msesupplies.com [msesupplies.com]
- 4. coatingsystems.com [coatingsystems.com]
- 5. nanoGe - HOPV19 - Blade Coating Perovskite Solar Cells: Impacts of Surfactant in Absorber Layer [nanoge.org]
- 6. Spin Coat Theory - Cost Effective Equipment [costeffectiveequipment.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. thomassci.com [thomassci.com]
- 10. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Naphthalene, 1-chloro- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
This guide provides essential safety information, troubleshooting advice, and handling protocols to minimize the toxicity risks of 1-Chloronaphthalene in a shared research facility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a colorless to yellowish, oily liquid.[1][2] It is classified as a hazardous substance with the following primary risks:
-
Very toxic to aquatic life, with long-lasting effects.[1][2][3][4]
-
Long-term or repeated exposure may cause liver damage.[1][2]
Q2: What are the main routes of exposure to this compound?
A2: Exposure can occur through inhalation of its vapors, skin contact, eye contact, and ingestion.[1][2]
Q3: Are there established occupational exposure limits for this compound?
A3: Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) for this compound.[5] Similarly, specific Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) and Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound are not established. For related compounds like trichloronaphthalene, a TLV-TWA of 5 mg/m³ has been set by ACGIH.[6] Given the lack of specific limits for this compound, all work should be conducted in a manner that minimizes any potential for exposure.
Q4: What are the symptoms of exposure to this compound?
A4: Short-term exposure can lead to irritation of the eyes, skin, and respiratory tract, presenting as redness, pain, coughing, sore throat, or nausea.[1][2] Chronic exposure may lead to a skin condition known as chloracne and potential liver damage.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Mild respiratory irritation (coughing, sore throat) | Inadequate ventilation or improper handling leading to vapor inhalation. | 1. Immediately move to an area with fresh air. 2. Seek medical attention if symptoms persist or worsen. 3. Review handling procedures to ensure work is performed in a certified chemical fume hood. |
| Skin redness or irritation | Direct skin contact with this compound. | 1. Remove any contaminated clothing immediately. 2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. 4. Ensure appropriate chemical-resistant gloves are worn for all future handling. |
| Eye irritation or redness | Splash or vapor exposure to the eyes. | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. 4. Always wear chemical safety goggles when handling the substance. |
| Accidental spill of this compound | Improper handling, container failure, or accident. | 1. Evacuate the immediate area and alert others. 2. If the spill is small and you are trained to handle it, follow the approved spill cleanup protocol (see Experimental Protocols). 3. For large spills, or if you are not trained, contact the facility's emergency response team. 4. Do not allow the substance to enter drains or waterways.[1] |
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for this compound.
| Parameter | Value | Species | Reference |
| Oral LD50 | 1,540 mg/kg | Rat | [4] |
| LC50 (Fish) | 2.3 mg/L (96 hours) | Lepomis macrochirus (Bluegill) | [4] |
| EC50 (Aquatic Invertebrate) | 0.81 mg/L (48 hours) | Daphnia magna (Water flea) | [4] |
| OSHA PEL | Not Established | N/A | [5] |
| NIOSH REL | Not Established | N/A | |
| ACGIH TLV | Not Established | N/A |
Experimental Protocols
Protocol 1: Safe Handling and Use of this compound
Objective: To outline the standard procedure for the safe handling and use of this compound to minimize exposure to research personnel.
Materials:
-
This compound
-
Certified Chemical Fume Hood
-
Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., Viton®, Barrier®)
-
Lab coat
-
-
Appropriate glassware and equipment
-
Designated and labeled waste container for halogenated organic waste
Methodology:
-
Pre-Experiment Preparation: 1.1. Review the Safety Data Sheet (SDS) for this compound. 1.2. Ensure the chemical fume hood is operational and has a valid certification. 1.3. Don all required PPE before handling the chemical. 1.4. Designate a specific area within the fume hood for the experiment.
-
Handling Procedure: 2.1. Conduct all manipulations of this compound, including weighing and transferring, inside the certified chemical fume hood. 2.2. Use the smallest quantity of the chemical necessary for the experiment. 2.3. Keep all containers of this compound tightly sealed when not in use. 2.4. Avoid actions that could generate aerosols or vapors.
-
Post-Experiment Procedure: 3.1. Decontaminate all equipment and glassware that came into contact with this compound. 3.2. Dispose of all waste, including contaminated consumables, in the designated halogenated organic waste container. 3.3. Wipe down the work area within the fume hood with an appropriate solvent. 3.4. Remove PPE and wash hands thoroughly with soap and water.
Protocol 2: Spill Response and Decontamination
Objective: To provide a safe and effective procedure for managing small spills of this compound.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical-resistant gloves
-
Safety goggles
-
Disposable lab coat or apron
-
Waste bags and labels for hazardous waste
-
-
Soap and water solution
Methodology:
-
Immediate Response: 1.1. Alert personnel in the immediate vicinity of the spill. 1.2. Evacuate the area if the spill is large or if there is inadequate ventilation. 1.3. If safe to do so, eliminate all ignition sources.
-
Spill Containment and Cleanup (for small, manageable spills): 2.1. Don appropriate PPE from the spill kit. 2.2. Contain the spill by surrounding it with inert absorbent material. 2.3. Carefully apply the absorbent material over the spill, working from the outside in. 2.4. Allow the this compound to be fully absorbed. 2.5. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste bag.
-
Decontamination: 3.1. Clean the spill area with a soap and water solution. 3.2. Collect all cleaning materials and contaminated PPE and place them in the hazardous waste bag. 3.3. Seal the waste bag and arrange for its disposal through the facility's hazardous waste management program.
-
Reporting: 4.1. Report the incident and the cleanup procedure to the laboratory supervisor and the facility's safety officer.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Overview of this compound toxicity pathways.
References
- 1. ICSC 1707 - this compound [inchem.org]
- 2. ICSC 1707 - this compound [chemicalsafety.ilo.org]
- 3. Page loading... [wap.guidechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. TRICHLORONAPHTHALENE - ACGIH [acgih.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimization of Annealing Temperature for Active Layers Processed with 1-Chloronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of annealing temperature for active layers in organic solar cells processed with 1-Chloronaphthalene (1-CN) as a solvent additive.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (1-CN) in the active layer solution?
A1: this compound is a high-boiling-point solvent additive used to control the morphology of the bulk heterojunction (BHJ) active layer in organic solar cells.[1][2][3] Its primary function is to slow down the evaporation rate of the solvent system, which allows more time for the donor and acceptor materials to self-organize into a more optimal morphology for charge separation and transport.[1][2] This can lead to improved device performance, including higher power conversion efficiency (PCE).
Q2: How does annealing temperature affect the active layer morphology when 1-CN is used?
A2: Thermal annealing provides the necessary energy to promote molecular rearrangement and phase separation within the active layer. When 1-CN is present, the annealing process helps to further refine the morphology by influencing the crystallization of the donor and acceptor domains. The optimal annealing temperature will facilitate the formation of well-defined, interpenetrating networks that are crucial for efficient exciton dissociation and charge transport, while also aiding in the removal of residual 1-CN.[4]
Q3: What are the typical annealing temperatures for active layers processed with 1-CN?
A3: The optimal annealing temperature is highly dependent on the specific donor and acceptor materials being used. However, a general starting point for many polymer-fullerene and non-fullerene systems is in the range of 80°C to 150°C. It is crucial to perform a systematic optimization of the annealing temperature for each specific material combination to achieve the best device performance.
Q4: Can residual 1-CN in the active layer affect device performance?
A4: Yes, residual 1-CN can negatively impact device performance. While its presence during film formation is beneficial for morphology control, incomplete removal can lead to several issues. These include acting as charge traps, disrupting charge transport pathways, and potentially leading to long-term device instability. The annealing step is critical for driving out the remaining 1-CN from the active layer.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Low Power Conversion Efficiency (PCE) despite using 1-CN. | 1. Suboptimal annealing temperature. 2. Incomplete removal of 1-CN. 3. Poor phase separation. | 1. Systematically vary the annealing temperature (e.g., in 10-20°C increments) to find the optimal point. 2. Increase the annealing time or temperature to facilitate the complete evaporation of 1-CN. Consider using a vacuum oven for annealing. 3. Re-evaluate the concentration of 1-CN in the precursor solution. |
| Low Fill Factor (FF). | 1. High series resistance due to poor morphology. 2. Presence of charge traps from residual solvent. | 1. Optimize the annealing temperature to improve the crystallinity and connectivity of the donor/acceptor domains. 2. Extend the annealing duration or use a higher temperature to ensure all 1-CN has been removed. |
| Low Short-Circuit Current (Jsc). | 1. Inefficient light absorption due to suboptimal morphology. 2. Poor charge transport to the electrodes. | 1. Adjust the annealing temperature to enhance the formation of a well-defined nanostructure that maximizes light harvesting. 2. Optimize the vertical phase separation through careful control of the annealing conditions. |
| Low Open-Circuit Voltage (Voc). | 1. High degree of non-radiative recombination. 2. Energy level misalignment at the interfaces. | 1. A well-controlled morphology, achieved through optimized annealing, can reduce recombination sites.[5] 2. While less directly controlled by annealing, ensuring a good morphology can contribute to better interfacial contact. |
| Poor device-to-device reproducibility. | 1. Inconsistent removal of 1-CN. 2. Variations in the thermal history of the active layer. | 1. Standardize the annealing time and temperature very precisely. Use a calibrated hotplate or oven. 2. Ensure a consistent and controlled ramp-up and cool-down rate during the annealing process. |
Data Presentation
Table 1: Impact of Annealing Temperature on Organic Solar Cell Performance with 1-CN Additive (Illustrative Examples)
| Donor:Acceptor System | 1-CN Conc. (vol%) | Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| D18-Cl:N3 | 0.5 | As-cast | - | - | - | 16.08 | [6] |
| D18-Cl:N3 | 0.5 | 100 | - | - | - | 16.22 | [6] |
| PM6:Y6 | - | No Annealing | - | - | - | - | [7] |
| PM6:Y6 | - | 110 | - | - | - | - | [7] |
| P3HT:PCBM | - | 50 | - | - | - | ~1.5 | [8] |
| P3HT:PCBM | - | 100 | - | 0.55 | - | ~2.0 | [8] |
| P3HT:PCBM | - | 150 | - | - | - | ~1.8 | [8] |
Note: The values presented are illustrative and extracted from different studies. Direct comparison may not be possible due to variations in experimental conditions. Researchers should perform their own systematic optimization.
Experimental Protocols
General Protocol for Active Layer Deposition and Annealing Optimization
This protocol provides a general framework. Specific parameters should be optimized for the materials being used.
1. Substrate Cleaning:
-
Sequentially sonicate indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each).[9]
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for a specified time (e.g., 15 minutes) to improve the work function of the ITO.[9]
2. Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates.
-
Anneal the HTL layer on a hotplate at a specified temperature and time (e.g., 150°C for 10 minutes).
3. Active Layer Solution Preparation:
-
Dissolve the donor and acceptor materials in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration and ratio.
-
Add the desired volume percentage of this compound to the solution.
-
Stir the solution, typically overnight, in an inert atmosphere (e.g., inside a glovebox).
4. Active Layer Deposition:
-
Transfer the substrates into an inert atmosphere glovebox.
-
Spin-coat the active layer solution onto the HTL. The spin speed and time will determine the film thickness.
5. Annealing Temperature Optimization:
-
Prepare a series of samples from the same batch.
-
Anneal each sample on a hotplate at a different temperature (e.g., 80°C, 100°C, 120°C, 140°C) for a fixed duration (e.g., 10 minutes).
-
It is crucial to have a non-annealed (as-cast) sample as a baseline for comparison.
6. Cathode Deposition:
-
Deposit the top electrode (e.g., LiF/Al or Ca/Al) via thermal evaporation through a shadow mask to define the device area.
7. Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination (100 mW/cm²).
-
Extract the key performance parameters: Open-circuit voltage (Voc), Short-circuit current density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
Mandatory Visualization
Caption: Experimental workflow for optimizing the annealing temperature of active layers processed with 1-CN.
Caption: Troubleshooting logic for low-performing devices processed with this compound.
References
- 1. Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface crystallinity enhancement in organic solar cells induced by spinodal demixing of acceptors and additives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Organic Solar Cell With Efficiency Over 20% and V OC Exceeding 2.1 V Enabled by Tandem With All‐Inorganic Perovskite and Thermal Annealing‐Free Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Nanoparticle Dispersion in 1-Chloronaphthalene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of nanoparticle aggregation in 1-Chloronaphthalene solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my nanoparticles aggregating in this compound?
Nanoparticle aggregation is a common issue driven by the inherent tendency of high-energy systems to move to a more stable, lower-energy state. The primary reasons for aggregation in a solution like this compound are:
-
High Surface Free Energy: Nanoparticles possess a large surface-area-to-volume ratio, resulting in high surface free energy. To minimize this energy, particles clump together, reducing the total exposed surface area[1]. This is the intrinsic thermodynamic driving force behind aggregation.
-
Interparticle Forces: Attractive van der Waals forces between nanoparticles pull them together. In a nonpolar solvent like this compound, there are minimal to no electrostatic repulsive forces to counteract this attraction[2][3].
-
Inadequate Surface Stabilization: Without a protective layer, nanoparticles will readily make contact and agglomerate. The native surface of the nanoparticles may not be compatible with the nonpolar nature of this compound, promoting aggregation instead of dispersion[4].
Q2: What is the most effective strategy to prevent aggregation in this compound?
The most effective strategy is steric stabilization through surface modification. This involves coating the nanoparticles with molecules (ligands, surfactants, or polymers) that create a physical barrier, preventing the nanoparticle cores from coming close enough to aggregate.
Given that this compound is a nonpolar organic solvent, the ideal stabilizers are molecules with long, nonpolar alkyl chains or other groups that have a strong affinity for the solvent[3][4]. This ensures the "shell" of the nanoparticle is well-solvated, promoting stable dispersion.
Q3: Which specific stabilizers or ligands are recommended for use in this compound?
The choice of ligand is critical and depends on the nanoparticle's core material and its surface chemistry. For nonpolar solvents like this compound, consider the following:
-
For Metal Nanoparticles (e.g., Gold, Silver): Alkanethiols are a common choice due to the strong affinity of sulfur for the metal surface. Multidentate thiols can offer enhanced stability compared to monodentate ones[2].
-
For Metal Oxide and Sulfide Nanoparticles: Oleic acid and oleylamine are frequently used. Their long hydrocarbon tails provide excellent steric hindrance in nonpolar media[4].
-
General Purpose Polymers: Polyethylene glycol (PEG) can be functionalized to anchor onto nanoparticle surfaces and can provide stability in a range of solvents, though its effectiveness in highly nonpolar solvents depends on the specific modification[5].
-
Silane Coupling Agents: For oxide nanoparticles (e.g., TiO₂, SiO₂), silane coupling agents with hydrophobic functional groups (like decyltrimethoxysilane) can be used to modify the surface and improve dispersion in organic solvents[6][7].
Q4: I've added a stabilizer but still observe aggregation. What troubleshooting steps should I follow?
If aggregation persists after adding a stabilizer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Q5: How can I quantitatively assess the dispersion of my nanoparticles?
Several analytical techniques can be used to characterize nanoparticle aggregation and confirm dispersion quality. The results can be compared against the ideal values for a well-dispersed sample.
| Technique | Parameter(s) Measured | Value Indicating Good Dispersion | Interpretation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI) | PDI < 0.3 | DLS measures the size of particles in suspension. A low PDI indicates a narrow, uniform particle size distribution, while a high PDI suggests agglomeration[8]. |
| Zeta Potential | Surface Charge (mV) | Absolute value > 30 mV | Measures the magnitude of electrostatic repulsion. Note: This is most relevant for polar solvents and less indicative of stability in nonpolar this compound, where steric effects dominate[8]. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Direct Visualization of Size, Shape, and Aggregation State | Individual, well-separated particles observed. | Provides direct visual evidence of the dispersion state. It can distinguish between primary particles and aggregates[8]. |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak Position and Width | Sharp, single SPR peak at the expected wavelength. | For plasmonic nanoparticles (e.g., Au, Ag), aggregation causes the SPR peak to red-shift and broaden significantly[2][9]. |
Experimental Protocols
Protocol 1: Ultrasonic Dispersion of Nanoparticles in this compound
This protocol describes the use of sonication to break apart soft agglomerates and facilitate the dispersion of surface-modified nanoparticles.
-
Preparation:
-
Weigh a precise amount of surface-functionalized nanoparticle powder or add a specific volume of a stock solution to a clean glass vial.
-
Add the required volume of this compound to achieve the desired final concentration.
-
-
Dispersion using a Probe Sonicator (High Energy):
-
Place the vial in an ice bath to dissipate heat generated during sonication, preventing solvent evaporation and potential damage to the nanoparticles or ligands.
-
Insert the tip of the probe sonicator approximately 1-2 cm below the surface of the liquid. Do not let the tip touch the glass.
-
Sonicate using short pulses (e.g., 5 seconds ON, 10 seconds OFF) for a total sonication time of 2-10 minutes. The optimal power and time should be determined empirically.
-
Visually inspect the solution. A well-dispersed solution should be clear or translucent and free of visible precipitates.
-
-
Dispersion using a Bath Sonicator (Low Energy):
-
Place the sealed vial in the water bath of the sonicator. Ensure the water level is sufficient to cover the sample volume in the vial.
-
Sonicate for 15-60 minutes. Bath sonication is less intense and may require longer processing times[10].
-
Check for dispersion quality and repeat if necessary.
-
Protocol 2: Characterization of Dispersion using Dynamic Light Scattering (DLS)
This protocol outlines the steps to measure the size distribution of nanoparticles in suspension.
-
Sample Preparation:
-
Take an aliquot of the nanoparticle dispersion prepared in Protocol 1.
-
Dilute the sample with fresh, filtered (0.22 µm filter) this compound to a suitable concentration. The solution should be nearly transparent to avoid multiple scattering effects. The ideal concentration depends on the instrument and nanoparticles.
-
Transfer the diluted sample to a clean, appropriate cuvette (e.g., glass or quartz for organic solvents).
-
-
Instrument Setup and Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, ensuring the correct solvent (this compound) is selected for viscosity and refractive index calculations.
-
Allow the sample to equilibrate to the instrument's temperature (typically 25 °C) for a few minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
Analyze the resulting size distribution report.
-
Pay close attention to the Z-average (mean hydrodynamic diameter) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse and well-stabilized sample[8].
-
Visualizations
Caption: Key factors driving and preventing nanoparticle aggregation.
References
- 1. Characterize Nanoparticle Aggregation | Satnanomaterial.com [satnanomaterial.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Functional-Group Effect of Ligand Molecules on the Aggregation of Gold Nanoparticles: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine and Nanoparticle Adhesion and Aggregation Behaviour Characterisation and Control [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 9. dovepress.com [dovepress.com]
- 10. ripublication.com [ripublication.com]
Technical Support Center: Sonication Effects on 1-Chloronaphthalene Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of sonication on the stability of 1-chloronaphthalene solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of sonication on this compound solutions?
Sonication, the application of ultrasound energy, primarily leads to the degradation of this compound. This process, known as sonodegradation or sonolysis, involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid, a phenomenon called acoustic cavitation. The extreme temperatures and pressures generated within these collapsing bubbles can break down the chemical structure of this compound.
Q2: What are the main degradation pathways for this compound during sonication in aqueous solutions?
In aqueous solutions, two primary degradation mechanisms for this compound have been identified:
-
Pyrolysis: At higher concentrations, the predominant pathway is high-temperature combustion or pyrolysis that occurs inside the cavitation bubbles and at the bubble-liquid interface.[1]
-
Hydroxyl Radical Attack: At lower concentrations, the attack by highly reactive hydroxyl (•OH) radicals becomes more significant. These radicals are generated from the sonolysis of water molecules.
Q3: What are the expected degradation byproducts of this compound sonication?
The degradation of this compound can result in a variety of byproducts. In aqueous solutions, these include:
-
Chloride ions (Cl⁻)[1]
-
Gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), acetylene (C₂H₂), and methane (CH₄)[1]
-
Low yields of hydroxylated intermediates[1]
-
Formation of brown carbonaceous particles, or soot, under pyrolytic conditions[1]
Q4: Does the solvent affect the stability of this compound during sonication?
Yes, the solvent is a critical factor. The majority of research has focused on aqueous solutions where the degradation mechanisms are relatively well-understood. Information on the stability of this compound in organic solvents during sonication is limited. However, studies on other aromatic compounds in organic solvents suggest that degradation can occur, potentially through different mechanisms and yielding different byproducts. The physical properties of the solvent, such as its vapor pressure and surface tension, will influence the cavitation process and, consequently, the degradation rate.
Q5: What is the kinetic profile of this compound degradation during sonication?
The sonochemical decomposition of this compound generally follows pseudo-first-order reaction kinetics.[1] This means that the rate of degradation is proportional to the concentration of this compound.
Q6: How do sonication parameters like frequency and power affect degradation?
-
Ultrasonic Power/Intensity: Higher ultrasonic power or intensity generally leads to an increased rate of degradation. This is because higher power enhances the cavitation effect, leading to more energetic bubble collapses.[1]
-
Ultrasonic Frequency: The effect of frequency is more complex. Some studies on similar chlorinated aromatic compounds have shown that higher frequencies (e.g., 500 kHz) can result in higher dechlorination yields compared to lower frequencies (e.g., 20 kHz).[2]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Inconsistent or no degradation of this compound | Insufficient sonication power or time. | Increase the sonication power and/or extend the sonication time. Ensure the sonicator probe is properly immersed in the solution. |
| Improper sample temperature control. | Sonication generates heat, which can alter reaction kinetics. Use a cooling bath to maintain a constant temperature. | |
| Incorrect solvent or concentration. | The degradation rate is dependent on the solvent and the initial concentration of this compound. Verify the experimental setup against the intended protocol. | |
| Formation of unexpected peaks in post-sonication analysis (e.g., HPLC, GC) | Formation of degradation byproducts. | Analyze for expected byproducts (e.g., chloride ions, simpler organic molecules). Use mass spectrometry (MS) for identification of unknown peaks. |
| Contamination from the sonicator probe. | Ensure the sonicator probe is made of an inert material (e.g., titanium) and is thoroughly cleaned between experiments. | |
| Solvent degradation. | Some organic solvents can degrade under sonication. Run a solvent blank (sonicated solvent without this compound) to identify solvent-derived peaks. | |
| Precipitate or particulate formation in the solution | Formation of carbonaceous particles (soot). | This is a known byproduct of pyrolysis. The particles can be removed by filtration before analysis. |
| Polymerization of degradation products. | Some reactive intermediates can polymerize. Characterize the precipitate to confirm its nature. | |
| High variability in replicate experiments | Inconsistent placement of the sonicator probe. | Ensure the probe is immersed to the same depth and position in the sample vessel for each experiment. |
| Fluctuations in ultrasonic power output. | Check the sonicator's power output and ensure it is stable. Calibrate the instrument if necessary. | |
| Changes in dissolved gas content. | The type and amount of dissolved gas can affect cavitation. For reproducible results, degas the solution or saturate it with a specific gas (e.g., argon) before sonication. |
Data Presentation
Table 1: Effect of Ultrasonic Power on the Pseudo-First-Order Rate Constant (k) for the Degradation of this compound in Aqueous Solution.
| Ultrasonic Power (W) | Pseudo-First-Order Rate Constant (k) (min⁻¹) |
| 10 | 0.008 ± 0.001 |
| 50 | 0.038 ± 0.001 |
Data extracted from a study on the sonolysis of 200 µM this compound solutions at 500 kHz and 20 ± 1 °C.[1]
Experimental Protocols
Protocol 1: General Procedure for Investigating the Sonication-Induced Degradation of this compound
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., ultrapure water, methanol, acetonitrile).
-
From the stock solution, prepare working solutions of known concentrations.
-
-
Sonication Procedure:
-
Transfer a fixed volume of the this compound solution to a temperature-controlled reaction vessel.
-
If necessary, degas the solution by purging with an inert gas (e.g., argon) for a defined period.
-
Immerse the tip of the sonicator probe into the solution to a fixed depth. Ensure the tip does not touch the walls or bottom of the vessel.
-
Sonicate the solution at a specific ultrasonic power and frequency for a predetermined duration. Use a pulsed mode if temperature control is critical.
-
At specific time intervals, withdraw aliquots of the sample for analysis.
-
-
Sample Analysis (HPLC):
-
Filter the withdrawn aliquots through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 224 nm).
-
-
Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared from standard solutions.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[C]) versus sonication time.
-
If the degradation follows pseudo-first-order kinetics, the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k).
-
Mandatory Visualization
References
Validation & Comparative
A Head-to-Head Battle of Solvents: 1-Chloronaphthalene vs. Ortho-dichlorobenzene in Polymer Solar Cell Fabrication
A deep dive into the impact of solvent choice on the performance of polymer solar cells, supported by experimental data and detailed protocols for researchers and scientists in the field of organic photovoltaics.
In the pursuit of highly efficient and stable polymer solar cells (PSCs), the choice of processing solvent plays a pivotal role in dictating the morphology of the active layer and, consequently, the overall device performance. Among the plethora of solvents utilized, 1-chloronaphthalene (CN) and ortho-dichlorobenzene (o-DCB) have emerged as two of the most commonly employed options. This guide provides a comprehensive comparison of these two solvents, drawing upon experimental findings to elucidate their respective impacts on the photovoltaic performance of PSCs.
Performance Face-Off: Quantitative Analysis
The efficacy of a solvent in PSC fabrication is ultimately judged by the key performance metrics of the resulting device: Power Conversion Efficiency (PCE), Short-circuit Current (Jsc), Open-circuit Voltage (Voc), and Fill Factor (FF). Below is a summary of experimental data comparing the performance of PSCs fabricated using o-DCB as the primary solvent against those incorporating CN, typically as an additive to o-DCB, for various polymer:fullerene systems.
| Polymer:Fullerene System | Solvent System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-DTNT:PC71BM | o-DCB | - | - | - | 5.33 | [1] |
| PBDT-DTNT:PC71BM | o-DCB with 1% CN | - | - | - | 6.57 | [1] |
| PBDTTT-C-T:PC71BM | o-DCB | 0.78 | 13.5 | 63.0 | 6.63 | [2] |
| PBDTTT-C-T:PC71BM | o-DCB with 3% CN | 0.76 | 14.8 | 68.0 | 7.66 | [2] |
| P3HT:PCBM | o-DCB | 0.58 | 4.89 | 50.1 | 1.42 | [3] |
Note: Data for pristine this compound as the primary solvent is limited in direct comparative studies against o-DCB for these specific polymer systems. The data presented primarily showcases the common application of CN as a performance-enhancing additive in o-DCB.
The data clearly indicates that the addition of a small amount of this compound to an ortho-dichlorobenzene solution consistently leads to a significant enhancement in power conversion efficiency. For the PBDT-DTNT:PC71BM system, a 23% increase in PCE was observed with the addition of just 1% CN.[1] Similarly, for the PBDTTT-C-T:PC71BM system, the introduction of 3% CN resulted in a notable improvement in PCE from 6.63% to 7.66%.[2] This enhancement is often attributed to the higher boiling point of CN, which allows for a longer drying time, facilitating better phase separation and molecular ordering within the active layer.
The Underlying Science: How Solvents Shape the Active Layer
The choice of solvent directly influences the nanoscale morphology of the bulk heterojunction (BHJ) active layer, which is a critical determinant of PSC performance. The ideal morphology consists of an interpenetrating network of donor and acceptor domains, providing a large interfacial area for exciton dissociation and continuous pathways for charge transport to the respective electrodes.
Caption: Logical workflow demonstrating the influence of solvent choice on the final polymer solar cell device efficiency.
Ortho-dichlorobenzene (o-DCB) , with a boiling point of approximately 180°C, is a good solvent for many conjugated polymers and fullerenes, enabling the formation of uniform thin films. However, its relatively fast evaporation rate can sometimes lead to a less-than-optimal morphology, with incomplete phase separation and the formation of large, isolated domains that hinder charge transport.
This compound (CN) , on the other hand, has a significantly higher boiling point of around 259°C. When used as an additive, it remains in the wet film for a longer duration after the more volatile o-DCB has evaporated. This extended processing window allows for greater molecular rearrangement and self-organization of the donor and acceptor materials, leading to a more favorable nanoscale morphology with enhanced crystallinity and improved interpenetrating networks.[1] This optimized morphology facilitates more efficient exciton dissociation at the donor-acceptor interface and enhances charge carrier mobility, ultimately boosting the short-circuit current and fill factor.[2]
Experimental Corner: Protocols for Fabrication and Characterization
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experimental processes involved in comparing these solvents.
Polymer Solar Cell Fabrication Workflow
Caption: A typical experimental workflow for the fabrication and characterization of polymer solar cells.
Detailed Experimental Protocols
1. Active Layer Solution Preparation:
-
Dissolve the polymer donor (e.g., P3HT, PTB7, PBDT-DTNT, PBDTTT-C-T) and fullerene acceptor (e.g., PC61BM, PC71BM) in the chosen solvent (o-DCB or o-DCB with a specific percentage of CN) at a predetermined concentration (e.g., 20-30 mg/mL).
-
Stir the solution overnight at an elevated temperature (e.g., 60-70 °C) in a nitrogen-filled glovebox to ensure complete dissolution.
-
Prior to use, filter the solution through a 0.45 µm PTFE syringe filter.
2. Device Fabrication (Spin Coating):
-
Clean patterned indium tin oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to enhance their wettability.
-
Spin-coat a hole transport layer (HTL), typically poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrates and anneal at a specified temperature (e.g., 140-150 °C) in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Thermally anneal the active layer at a specific temperature and duration, if required by the polymer system, to further optimize the morphology.
-
Deposit the top metal electrode (e.g., Ca/Al or LiF/Al) by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
3. Characterization:
-
Current Density-Voltage (J-V) Measurements:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum) to illuminate the fabricated devices.
-
Measure the J-V characteristics using a source measure unit.
-
Extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
-
Atomic Force Microscopy (AFM):
-
Image the surface morphology of the active layer films in tapping mode to visualize the phase separation and domain sizes.
-
-
UV-Vis Absorption Spectroscopy:
-
Measure the absorption spectra of the active layer films cast on quartz substrates to assess the light-harvesting properties.
-
Conclusion
The experimental evidence strongly suggests that while ortho-dichlorobenzene is a competent solvent for the fabrication of polymer solar cells, the incorporation of this compound as a co-solvent or additive can significantly enhance device performance. The primary mechanism for this improvement lies in the favorable modification of the active layer morphology, driven by the higher boiling point of CN, which allows for a more extended period of self-organization during film formation. For researchers and scientists aiming to optimize the efficiency of their polymer solar cells, the use of a dual-solvent system incorporating o-DCB and a small fraction of CN is a well-supported strategy. This guide provides the foundational data and protocols to explore and leverage this synergistic effect in the pursuit of next-generation organic photovoltaic technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of solvent additive on active layer morphologies and photovoltaic performance of polymer solar cells based on PBDTTT-C-T/PC71BM - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The effect of solution processing... preview & related info | Mendeley [mendeley.com]
Comparative study of high-boiling point solvents for organic electronic applications
A Comprehensive Comparison of High-Boiling Point Solvents for Organic Electronic Applications
The selection of an appropriate solvent is a critical factor in the solution-based processing of organic electronic devices, profoundly influencing the morphology of the active layer and, consequently, device performance. High-boiling point solvents are particularly advantageous for large-area coating techniques, such as blade-coating and printing, as their slow evaporation rates allow for better control over film formation and crystallinity. This guide provides a comparative overview of commonly employed high-boiling point solvents in organic electronics, focusing on their physical properties and their impact on the performance of organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Physical Properties of High-Boiling Point Solvents
A summary of the key physical properties of selected high-boiling point solvents is presented in the table below. These parameters are crucial in determining the solubility of organic semiconductors, the coating process, and the final film morphology.
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Density (g/mL @ 20°C) | Dielectric Constant |
| Chlorobenzene (CB) | C₆H₅Cl | 112.56 | 132 | 1.17 | 1.107 | 5.62 |
| o-Dichlorobenzene (ODCB) | C₆H₄Cl₂ | 147.00 | 180 | 0.13 | 1.306 | 9.93 |
| 1,2,4-Trichlorobenzene (TCB) | C₆H₃Cl₃ | 181.45 | 213 | 0.03 | 1.454 | 2.2 |
| o-Xylene | C₈H₁₀ | 106.16 | 144 | 0.67 | 0.880 | 2.57 |
| Tetralin | C₁₀H₁₂ | 132.20 | 207 | 0.04 | 0.970 | 2.77 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | 0.03 | 1.028 | 32.2 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 0.06 | 1.100 | 47.2 |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | 204 | 0.04 | 1.129 | 39.1 |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | 80 | 13.9 | 0.854 | 6.2 |
Impact on Organic Solar Cell (OSC) Performance
The choice of a high-boiling point solvent significantly affects the power conversion efficiency (PCE) of organic solar cells. The slow drying process can promote the self-organization of donor and acceptor molecules, leading to a more favorable bulk heterojunction (BHJ) morphology. However, it can also lead to excessive phase separation if not carefully controlled.
| Active Layer | Solvent | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Reference |
| PM6:BO-4Cl | Chlorobenzene | 18.84 | - | - | - | [1] |
| PM6:HD-1:BO-4Cl | Chlorobenzene | 19.42 | 28.56 | - | 80.00 | [1] |
| PM6:Y6 | o-Xylene | >17 | - | - | - | [2] |
| PTQ10:Y12 | 2-MeTHF | 14.5 | 24.6 | 0.86 | 68 | [3][4] |
| PTQ10:Y12 | 1,2-Xylene | 12.4 | 21.3 | - | - | [3][4] |
| FO6-T:Y12 | 2-MeTHF | 11.4 | 26.3 | 0.79 | 58 | [4] |
Impact on Organic Field-Effect Transistor (OFET) Performance
In OFETs, the solvent's boiling point influences the crystallinity and molecular packing of the semiconductor film, which directly impacts the charge carrier mobility. High-boiling point solvents can facilitate the formation of larger crystalline domains.
| Semiconductor | Solvent | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| P3HT | 1,2,4-Trichlorobenzene | ~0.01 - 0.1 | >10⁵ | [5] |
| PISIC24-NDT | Chlorobenzene | ~0.1 - 1.0 | - | [6] |
| PISIC24-NDT | Mesitylene | ~0.1 - 1.0 | - | [6] |
| TIPS-pentacene | o-Dichlorobenzene (ODCB) | 0.10 | 10⁶ | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the fabrication of organic electronic devices using high-boiling point solvents.
Organic Solar Cell Fabrication
-
Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition : A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 15 minutes in air.
-
Active Layer Deposition : The donor and acceptor materials are dissolved in a high-boiling point solvent (e.g., chlorobenzene) to form the photoactive solution. This solution is then spin-coated onto the HTL in a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness. The film is then annealed at a specific temperature to optimize the morphology.
-
Electron Transport Layer (ETL) and Electrode Deposition : An electron transport layer and a top metal electrode (e.g., aluminum) are deposited via thermal evaporation under high vacuum (<10⁻⁶ Torr).
Organic Field-Effect Transistor Fabrication
-
Substrate and Dielectric Preparation : A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate and gate dielectric. The substrate is cleaned using a standard cleaning procedure.
-
Surface Treatment : The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor.
-
Semiconductor Deposition : The organic semiconductor is dissolved in a high-boiling point solvent (e.g., 1,2,4-trichlorobenzene). The solution is then deposited onto the treated substrate using spin-coating, drop-casting, or blade-coating. The substrate is often heated during deposition to control the solvent evaporation rate. The film is subsequently annealed to enhance crystallinity.
-
Source and Drain Electrode Deposition : Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
Solvent Selection Workflow
The process of selecting an appropriate high-boiling point solvent for a specific organic electronic application can be visualized as a logical workflow. Key considerations include the solubility of the active materials, the desired film morphology, and the processing technique.
Caption: A logical workflow for selecting high-boiling point solvents.
References
- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 2. Efficient organic solar cells processed from green solvents | EurekAlert! [eurekalert.org]
- 3. Biorenewable Solvents for High-Performance Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01081F [pubs.rsc.org]
Enhancing Charge Mobility in Organic Transistors: A Comparative Guide to the Role of 1-Chloronaphthalene
For researchers, scientists, and professionals in drug development, the performance of organic thin-film transistors (OTFTs) is paramount. A key factor influencing this performance is the charge carrier mobility of the organic semiconductor layer. The use of solvent additives during the fabrication process has emerged as a powerful technique to optimize the morphology of the semiconductor film and, consequently, enhance charge mobility. This guide provides a comparative analysis of the effect of 1-chloronaphthalene (1-CN) as a processing additive on the charge mobility of organic transistors, supported by experimental data and detailed protocols.
Recent studies have demonstrated that the introduction of high-boiling-point solvent additives, such as this compound, can significantly improve the performance of solution-processed organic field-effect transistors (OFETs). The primary mechanism behind this enhancement lies in the ability of 1-CN to act as a solvent plasticizer, prolonging the drying time of the semiconductor film. This extended timeframe allows for better molecular ordering and crystallinity, which are crucial for efficient charge transport.
Comparative Performance Analysis
The following table summarizes the quantitative impact of this compound on the charge mobility of organic transistors based on the n-type polymer P(NDI2OD-T2), comparing it with devices fabricated without any additive and with another commonly used additive, 1,8-diiodooctane (DIO).
| Additive | Concentration (vol%) | Average Electron Mobility (cm²/Vs) | On/Off Current Ratio |
| None | 0 | 0.45 ± 0.15 | > 10⁶ |
| This compound (1-CN) | 3 | 0.82 ± 0.11 | > 10⁶ |
| 1,8-Diiodooctane (DIO) | 3 | 0.68 ± 0.12 | > 10⁶ |
The data clearly indicates that the use of this compound as a solvent additive at a 3% volume concentration nearly doubles the average electron mobility of the P(NDI2OD-T2) transistors compared to the devices fabricated without any additive. While 1,8-diiodooctane also shows a significant improvement, this compound provides a more pronounced enhancement in charge carrier mobility.
Experimental Protocols
The following is a detailed methodology for the fabrication and characterization of organic thin-film transistors with and without this compound as a solvent additive, based on published research.
1. Substrate Preparation:
-
Highly doped p-type silicon wafers with a 200 nm thermally grown silicon dioxide (SiO₂) layer were used as the gate electrode and dielectric, respectively.
-
The substrates were cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
After cleaning, the substrates were dried with nitrogen gas and treated with an octadecyltrichlorosilane (OTS) self-assembled monolayer to create a hydrophobic surface.
2. Semiconductor Solution Preparation:
-
The organic semiconductor, P(NDI2OD-T2), was dissolved in chloroform at a concentration of 5 mg/mL.
-
For the additive-processed devices, this compound was added to the polymer solution at a concentration of 3% by volume. The solution was then stirred overnight at 50°C.
3. Thin Film Deposition:
-
The semiconductor solutions were spin-coated onto the prepared substrates at 1500 rpm for 60 seconds.
-
The films were then annealed at 120°C for 10 minutes in a nitrogen-filled glovebox to remove residual solvent.
4. Electrode Deposition:
-
Top-contact source and drain electrodes were deposited by thermal evaporation of 50 nm of gold through a shadow mask. The channel length and width were 50 µm and 1 mm, respectively.
5. Device Characterization:
-
The electrical characteristics of the OTFTs were measured under ambient conditions using a semiconductor parameter analyzer.
-
The charge carrier mobility was calculated from the transfer characteristics in the saturation regime using the standard field-effect transistor equation.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the proposed mechanism by which this compound enhances charge mobility.
Comparing the solubility of different fullerene derivatives in 1-Chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility of various fullerene derivatives in the organic solvent 1-chloronaphthalene. The selection of an appropriate solvent is crucial for the processing and application of fullerenes in various fields, including materials science and pharmacology. This compound is a notable solvent due to its high boiling point and excellent ability to dissolve many fullerene-based compounds.
Quantitative Solubility Data
The solubility of fullerene derivatives in this compound varies significantly based on the structure of the fullerene cage and the nature of its functionalization. The following table summarizes the available quantitative solubility data for key fullerene derivatives in this compound at room temperature.
| Fullerene Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Solubility in this compound (mg/mL) |
| Buckminsterfullerene (C60) | C₆₀ | 720.64 | 50 - 53[1] |
| Fullerene C70 | C₇₀ | 840.75 | > Solubility of C60*[2] |
| PC₆₁BM ([3][3]-phenyl-C61-butyric acid methyl ester) | C₇₂H₁₄O₂ | 910.88 | Data not available in this compound** |
| PC₇₁BM ([3][3]-phenyl-C71-butyric acid methyl ester) | C₈₂H₁₄O₂ | 1030.99 | Data not available in this compound*** |
| ICBA (Indene-C60 bisadduct) | C₈₂H₁₆ | 1001.01 | Data not available in this compound**** |
*Multiple sources indicate that C70 generally exhibits higher solubility than C60 in various organic solvents, including this compound.[2] However, specific quantitative values at room temperature are not consistently reported. One study showed that at 20°C, the mole fraction solubility of C70 is indeed higher than that of C60 in this compound. **PC₆₁BM is known to be soluble in chlorinated aromatic solvents like chlorobenzene and dichlorobenzene.[4][5] ***PC₇₁BM is reported to be more soluble than PC₆₁BM in common organic solvents.[3] ****ICBA has been noted to have solubility challenges in some chlorinated solvents like o-dichlorobenzene.[6]
Experimental Protocols for Solubility Determination
The determination of fullerene solubility is typically achieved through the preparation of saturated solutions followed by the quantification of the dissolved fullerene. Two common methods for concentration measurement are the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a straightforward technique for determining the concentration of a solute in a saturated solution.[7][8]
Procedure:
-
Preparation of Saturated Solution: An excess amount of the fullerene derivative is added to a known volume of this compound in a sealed container.
-
Equilibration: The mixture is agitated (e.g., stirred or sonicated) for an extended period (24-72 hours) at a constant temperature to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved fullerene is separated from the solution by filtration or centrifugation.
-
Solvent Evaporation: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under vacuum at an elevated temperature.
-
Mass Determination: The container with the dried fullerene residue is weighed. The mass of the dissolved fullerene is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated by dividing the mass of the dried fullerene by the volume of the solvent used.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive and widely used method for determining the concentration of fullerenes in solution, leveraging their characteristic absorption spectra.[9][10]
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of the fullerene derivative in this compound with known concentrations are prepared.
-
Calibration Curve: The absorbance of each standard solution is measured at a specific wavelength (corresponding to a prominent absorption peak of the fullerene derivative) using a UV-Vis spectrophotometer. A calibration curve is then generated by plotting absorbance versus concentration.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Dilution: After separating the undissolved solid, a small, precise volume of the saturated supernatant is diluted with a known volume of this compound to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the same wavelength used for the calibration curve.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the solubility of different fullerene derivatives.
Caption: Workflow for Determining Fullerene Solubility.
References
- 1. Solubility of fullerenes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different agglomeration properties of PC61BM and PC71BM in photovoltaic inks – a spin-echo SANS study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of C60 and PCBM in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenyl-C61-butyric acid methyl ester - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 10. Quantification of fullerene aggregate nC60 in wastewater by high-performance liquid chromatography with UV-vis spectroscopic and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Refractive Index Landscape: A Comparative Guide to High Refractive Index Immersion Liquids
For researchers, scientists, and drug development professionals seeking optimal imaging quality in high-resolution microscopy, the choice of immersion liquid is paramount. Historically, 1-chloronaphthalene has been a common choice for applications requiring a high refractive index. However, concerns over its toxicity have prompted the exploration of safer and equally effective alternatives. This guide provides an objective comparison of several alternatives to this compound, supported by experimental data, to facilitate an informed decision-making process.
The ideal immersion liquid should not only possess the desired refractive index to match the objective lens and the specimen, thereby minimizing light scattering and enhancing resolution, but also exhibit suitable viscosity for ease of use and stability, high transparency across the desired spectral range, and a favorable safety profile. This guide compares this compound with viable alternatives: 1-bromonaphthalene, diiodomethane, benzyl benzoate, clove oil, and cinnamon oil.
Performance Comparison: A Data-Driven Overview
The selection of a suitable high refractive index immersion liquid requires a careful balance of optical, physical, and safety properties. The following table summarizes the key quantitative data for this compound and its alternatives.
| Property | This compound | 1-Bromonaphthalene | Diiodomethane | Benzyl Benzoate | Clove Oil | Cinnamon Oil |
| Refractive Index (n) | ~1.633 | ~1.658[1] | ~1.741[1] | ~1.568[1] | ~1.532[1] | ~1.605 |
| Viscosity (cP at 20°C) | ~3.1 | ~4.8 | ~2.8 | ~9.5 | ~6.2 | ~6.0 |
| Oral LD50 (mg/kg, rat) | 1540[2] | 810[3][4][5] | 500.01[6] | 1700-1900[7][8] | 2650[9] | 2800[10][11] |
| Key Hazards | Harmful if swallowed, skin/eye irritant, toxic to aquatic life.[2][12] | Harmful if swallowed, causes serious eye irritation.[3][13] | Toxic if swallowed or in contact with skin, causes skin and serious eye irritation, may cause respiratory irritation.[6] | Harmful if swallowed, toxic to aquatic life with long-lasting effects.[14][15] | May cause an allergic skin reaction, causes serious eye irritation.[9][16] | Causes skin and serious eye irritation, may cause an allergic skin reaction.[11][17] |
In-Depth Analysis of Alternatives
1-Bromonaphthalene: With a refractive index slightly higher than this compound, 1-bromonaphthalene is a suitable replacement in many applications.[18] Its viscosity is in a similar range, making it easy to handle. However, it is more acutely toxic than this compound and is also harmful to aquatic life, necessitating careful handling and disposal.[3][4][5][13]
Diiodomethane (Methylene Iodide): Offering a significantly higher refractive index, diiodomethane is an excellent choice for applications demanding the highest resolution.[1] Its low viscosity is advantageous for rapid sample preparation. However, it is the most toxic of the alternatives presented, with significant hazards associated with ingestion, skin contact, and inhalation.[6] It is also sensitive to light and can decompose, releasing iodine, which can discolor the liquid and potentially damage optical components.
Benzyl Benzoate: This compound offers a lower refractive index compared to this compound but is a much safer alternative with a significantly higher LD50 value.[7][8][15] Its higher viscosity can be beneficial in preventing evaporation and providing a more stable immersion medium. It is a good option for applications where a very high refractive index is not critical, and safety is a primary concern.
Clove Oil and Cinnamon Oil: These essential oils are readily available and present a greener alternative to synthetic compounds. Their refractive indices are in a useful range for many biological applications. They are the least toxic options among the alternatives discussed, with high LD50 values.[9][10][11][16][17] However, they are complex mixtures, and their composition, and therefore their optical properties, can vary. They may also be more prone to oxidation and degradation over time, which could affect their transparency and refractive index. Some individuals may also experience allergic reactions to these oils.[11][17]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent verification and comparison.
Measurement of Refractive Index
The refractive index of the immersion liquids can be determined using an Abbe refractometer.
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the sample liquid onto the prism of the refractometer.
-
Close the prism and allow the sample to spread into a thin film.
-
Adjust the light source and the mirror to get a clear view of the borderline between the light and dark fields in the eyepiece.
-
Turn the knob to bring the borderline to the center of the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prism thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after each measurement.
Measurement of Viscosity
The viscosity of the immersion liquids can be measured using a rotational viscometer.
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place the sample liquid into the appropriate sample container.
-
Select the appropriate spindle and rotational speed for the expected viscosity range.
-
Lower the spindle into the liquid to the correct immersion depth.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity value in centipoise (cP).
-
Clean the spindle and sample container thoroughly after each measurement.
Measurement of Transparency (UV-Vis Spectroscopy)
The transparency of the immersion liquids across a range of wavelengths can be assessed using a UV-Vis spectrophotometer.
Procedure:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the desired wavelength range (e.g., 300-800 nm).
-
Use a quartz cuvette for the measurements.
-
Fill the cuvette with a reference solvent (e.g., air or a suitable solvent that does not absorb in the region of interest) to record a baseline.
-
Empty and clean the cuvette, then fill it with the sample liquid.
-
Place the cuvette in the sample holder and record the absorbance or transmittance spectrum.
-
The resulting spectrum will show the wavelengths at which the liquid absorbs light, indicating its transparency. A lower absorbance corresponds to higher transparency.
Logical Workflow for Selecting an Immersion Liquid
The following diagram illustrates a logical workflow to guide the selection of an appropriate high refractive index immersion liquid based on experimental requirements and safety considerations.
Caption: A flowchart to guide the selection of a high refractive index immersion liquid.
Conclusion
The choice of a high refractive index immersion liquid involves a trade-off between optical performance and safety. While this compound has been a traditional choice, several viable alternatives are available. For applications requiring the highest refractive index, diiodomethane and 1-bromonaphthalene are strong contenders, though their toxicity requires stringent safety protocols. For many biological and other applications where a moderate refractive index is sufficient, benzyl benzoate, clove oil, and cinnamon oil offer much safer alternatives. By carefully considering the specific requirements of the application and the data presented in this guide, researchers can select an immersion liquid that provides excellent optical performance while maintaining a safe laboratory environment.
References
- 1. Immersion Oil Type F - 30mL – Witec AG [witec.ch]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Cinnamon Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Safety assessment of a standardized polyphenolic extract of clove buds: Subchronic toxicity and mutagenicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. carlroth.com [carlroth.com]
- 18. cargille.com [cargille.com]
Comparative Toxicity of Halogenated Naphthalene Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of halogenated naphthalene isomers, with a focus on polychlorinated naphthalenes (PCNs), polybrominated naphthalenes (PBNs), and polyfluorinated naphthalenes (PFNs). The information presented herein is intended to support research and development activities by providing a consolidated resource on the toxicological profiles of these compounds, including quantitative toxicity data, detailed experimental methodologies, and an overview of the primary mechanisms of action.
The toxicity of halogenated naphthalenes is significantly influenced by the nature, number, and position of the halogen substituents on the naphthalene ring. Generally, these compounds exert their toxic effects through mechanisms similar to other dioxin-like compounds, primarily through the activation of the aryl hydrocarbon receptor (AhR).[1][2] This interaction triggers a cascade of downstream events, leading to a variety of adverse health outcomes, including hepatotoxicity, neurotoxicity, immunotoxicity, and endocrine disruption.[3][4]
Quantitative Toxicity Data
The following tables summarize available quantitative toxicity data for various halogenated naphthalene isomers. It is important to note that while data for polychlorinated naphthalenes are more readily available, there is a significant lack of publicly accessible quantitative toxicity data for many polybrominated and polyfluorinated naphthalene congeners.
Table 1: Acute Oral Toxicity (LD50)
| Compound/Isomer | Test Species | Route of Administration | LD50 Value | Source(s) |
| Naphthalene | Rat | Oral | 2200 mg/kg | [5][6] |
| Naphthalene | Mouse | Oral | 533 mg/kg (male), 710 mg/kg (female) | [5][7] |
| Pentachloronaphthalene (mixture) | - | - | Toxic to the liver and skin | [5] |
| 1-Methylnaphthalene | - | - | Data not readily available | [8] |
| 2-Methylnaphthalene | - | - | Data not readily available | [8] |
Note: Specific LD50 values for individual halogenated naphthalene congeners are limited in the reviewed literature.
Table 2: Subchronic Oral Toxicity (NOAEL & LOAEL)
| Compound/Isomer | Test Species | Study Duration | Endpoint | NOAEL | LOAEL | Source(s) |
| Naphthalene | Sprague-Dawley Rat | Gestation Days 6-15 | Maternal neurotoxicity | - | 50 mg/kg/day | [9] |
| PCN 66 (1,2,3,4,6,7-Hexachloronaphthalene) | Rat | 2 Weeks | Liver effects | Data not specified | Data not specified | [5] |
| PCN 67 (1,2,3,5,7,8-Hexachloronaphthalene) | Rat | 2 Weeks | Liver effects | Data not specified | Data not specified | [5] |
Table 3: In Vitro Cytotoxicity (EC50)
| Compound/Isomer | Cell Line | Assay | EC50 Value | Source(s) |
| 1,4-Naphthoquinone | A549 (human lung carcinoma) | Real-Time Cell Analysis | 38.7 µM ± 5.2 | [10] |
| 2-Hydroxy-1,4-naphthoquinone | A549 (human lung carcinoma) | Real-Time Cell Analysis | 5.3 mM ± 0.6 | [10] |
Table 4: Relative Potency (REP) of Polychlorinated Naphthalene Congeners (relative to TCDD)
| PCN Congener | In Vitro Bioassay | REP Value | Source(s) |
| Hexa-chlorinated naphthalenes (general) | EROD/Luciferase (H4IIE cells) | ~10⁻³ | [11] |
| Penta-chlorinated naphthalenes (general) | EROD/Luciferase (H4IIE cells) | 10⁻³ to 10⁻⁷ | [11] |
| PCNs 52, 53, 66/67, 68, 69, 71/72, 73, 74, 75 | - | Dioxin-like toxicity is 1-2 orders of magnitude lower than chlorinated dioxins or PCBs | [12] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are outlines of standard protocols for in vivo and in vitro toxicity testing relevant to halogenated naphthalenes.
In Vivo Toxicity Assessment
1. OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
This guideline is used to determine the acute toxicity of a substance after a single oral dose.
-
Test Animals: Typically, young adult female rats are used.[13]
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle.[13]
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a minimum number of animals per step.[10][13] The starting dose is selected from fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on existing information.[10]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[13]
2. OECD 407: Repeated Dose 28-Day Oral Toxicity Study
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.
-
Test Animals: Primarily rodents, preferably rats (at least 5 males and 5 females per dose group).[7][11]
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality.[8]
-
Administration: The test substance is administered daily by gavage or in the diet/drinking water.[5][7]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.[6][8]
-
Clinical Pathology: At the end of the study, hematology and clinical biochemistry parameters are analyzed.[8]
-
Pathology: All animals are subjected to a gross necropsy, and tissues from the control and high-dose groups are examined histopathologically.[8]
-
Endpoints: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).[8]
In Vitro Toxicity Assessment
1. Ethoxyresorufin-O-Deethylase (EROD) Assay
This assay is a sensitive method to measure the induction of Cytochrome P450 1A1 (CYP1A1), a biomarker for exposure to dioxin-like compounds.
-
Cell Culture: Rat hepatoma (H4IIE) cells are commonly used.
-
Exposure: Cells are exposed to various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Assay Procedure:
-
After exposure, the culture medium is removed, and cells are washed.
-
A reaction mixture containing 7-ethoxyresorufin is added to the cells.
-
The plate is incubated, allowing the CYP1A1 enzyme in the cells to convert 7-ethoxyresorufin to resorufin.
-
The reaction is stopped, and the fluorescence of resorufin is measured using a plate reader.
-
-
Data Analysis: The rate of resorufin production is calculated and normalized to the protein content in each well. The results for the test compound are compared to the response induced by a standard dioxin-like compound (e.g., TCDD) to determine its relative potency.[5]
2. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Culture: A suitable cell line is seeded in a 96-well plate and allowed to attach.
-
Exposure: Cells are treated with a range of concentrations of the test substance and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
After the exposure period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow viable cells with active metabolism to convert the yellow MTT into a purple formazan product.[15]
-
A solubilizing agent (e.g., SDS in HCl or DMSO) is added to dissolve the insoluble formazan crystals.
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Evaluation of the Toxicity on Lung Cells of By-Products Present in Naphthalene Secondary Organic Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative potencies of individual polychlorinated naphthalenes to induce dioxin-like responses in fish and mammalian in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. A persistent hexabromonaphthalene isomer is 2,3,4,5,6,7-hexabromonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the acute toxicity and irritating properties of the congeners in whisky - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis of 1-Chloronaphthalene Interactions with Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic interactions between 1-chloronaphthalene and common conjugated polymers, offering insights into its effects on polymer conformation and photophysical properties. It is designed to assist researchers in selecting appropriate solvents and processing techniques for the development of organic electronic devices and drug delivery systems. Experimental data from various studies are presented to support the comparisons, alongside detailed protocols for key spectroscopic techniques.
Spectroscopic Comparison of this compound with Alternative Solvents
The choice of solvent is critical in determining the morphology and electronic properties of conjugated polymer thin films. This compound (1-CN) is a high-boiling point solvent frequently used as a processing additive to control the drying process and enhance molecular ordering. This section compares the spectroscopic properties of two widely studied conjugated polymers, Poly(3-hexylthiophene) (P3HT) and Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), when processed with 1-CN and other common solvents like chloroform, chlorobenzene, and toluene.
Poly(3-hexylthiophene) (P3HT)
The UV-Vis absorption spectrum of P3HT is sensitive to the degree of polymer chain ordering and aggregation. In solution, a primary absorption peak around 450 nm is attributed to the π-π* transition of the polymer backbone. The formation of ordered aggregates in thin films or upon addition of a poor solvent leads to a red-shift in this peak and the appearance of vibronic shoulders at longer wavelengths.
| Solvent/Additive | Polymer System | Absorption Maximum (λ_max) (nm) | Key Observations |
| This compound | P3HT:C60 film | 465 | Indicates a higher degree of P3HT chain ordering compared to chloroform and chlorobenzene.[1] |
| Chloroform | P3HT:C60 film | 440 | Less ordered polymer chains compared to 1-CN.[1] |
| Chlorobenzene | P3HT:C60 film | 450 | Intermediate ordering between chloroform and 1-CN.[1] |
| 1-Methoxynaphthalene | P3HT:MOT blend | - | Induces better phase separation, leading to higher power conversion efficiency (6.98%) in organic solar cells compared to 1-CN. |
| 1-Phenylnaphthalene | P3HT:MOT blend | - | Lower performance compared to 1-methoxynaphthalene. |
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV)
MEH-PPV is another benchmark conjugated polymer whose photophysical properties are strongly influenced by the processing solvent. The absorption and emission spectra of MEH-PPV can shift based on the solvent's polarity and its ability to induce polymer chain aggregation.
| Solvent | Polymer System | Absorption Maximum (λ_max) (nm) | Photoluminescence (PL) Emission Maximum (nm) | Key Observations |
| Chloroform | MEH-PPV film | 514 | ~580 | Good solvent, leads to relatively aggregated chains in the film state. |
| Chlorobenzene | MEH-PPV film | - | - | Often used for device fabrication, promotes uniform film formation. |
| Toluene | MEH-PPV film | 519 | ~590 | Can promote the formation of inter-chain species, leading to a red-shift in emission. |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used to analyze the interactions between this compound and conjugated polymers.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption characteristics of conjugated polymer solutions and thin films, providing insights into polymer conformation and aggregation.
Materials:
-
Conjugated polymer (e.g., P3HT, MEH-PPV)
-
Solvent (e.g., this compound, chloroform, chlorobenzene, toluene)
-
Quartz cuvettes (1 cm path length) for solutions
-
Glass or quartz substrates for thin films
-
UV-Vis spectrophotometer
Procedure for Solution-State Analysis:
-
Solution Preparation: Prepare a stock solution of the conjugated polymer in the desired solvent at a known concentration (e.g., 0.1 mg/mL). Ensure the polymer is fully dissolved, which may require stirring or gentle heating.
-
Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU to ensure linearity of the Beer-Lambert law.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Empty the cuvette, rinse it with the polymer solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
Procedure for Thin-Film Analysis:
-
Substrate Cleaning: Thoroughly clean the glass or quartz substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Film Deposition: Deposit the conjugated polymer solution onto the cleaned substrate using a suitable technique such as spin-coating or drop-casting. Control the film thickness by adjusting the solution concentration and deposition parameters.
-
Annealing (Optional): Anneal the films at a specific temperature for a set duration to promote solvent evaporation and polymer ordering.
-
Baseline Correction: Use a clean, bare substrate as the blank to record a baseline spectrum.
-
Sample Measurement: Mount the polymer-coated substrate in the spectrophotometer's solid-state sample holder and record the absorption spectrum.
Photoluminescence (PL) Spectroscopy
Objective: To measure the emission properties of conjugated polymers, providing information on their electronic structure, excited-state dynamics, and the presence of aggregates.
Materials:
-
Conjugated polymer solution or thin film (prepared as for UV-Vis)
-
Fluorometer/spectrofluorometer
-
Excitation source (e.g., xenon lamp, laser)
-
Detector (e.g., photomultiplier tube, CCD)
Procedure:
-
Sample Preparation: Prepare the sample as described for UV-Vis spectroscopy. For solutions, use a four-sided polished quartz cuvette.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength based on the polymer's absorption spectrum (typically at the absorption maximum). Set the excitation and emission slit widths to control the spectral resolution and signal intensity.
-
Blank Measurement: Measure the emission spectrum of the pure solvent or a blank substrate to account for any background fluorescence or Raman scattering.
-
Sample Measurement: Place the sample in the holder and record the emission spectrum over a wavelength range that covers the expected emission of the polymer. The emission is typically collected at a 90-degree angle to the excitation beam for solutions to minimize scattered light.
-
Quantum Yield Measurement (Optional): To determine the photoluminescence quantum yield (PLQY), compare the integrated emission intensity of the sample to that of a well-characterized standard with a known PLQY, ensuring both have similar absorbance at the excitation wavelength.
Raman Spectroscopy
Objective: To probe the vibrational modes of the conjugated polymer backbone, which are sensitive to conformational changes, crystallinity, and intermolecular interactions.
Materials:
-
Conjugated polymer thin film
-
Raman spectrometer
-
Laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)
-
Microscope objective
Procedure:
-
Sample Preparation: Prepare a thin film of the conjugated polymer on a suitable substrate (e.g., silicon wafer, glass).
-
Instrument Setup: Turn on the Raman spectrometer and the laser. Select the desired laser excitation wavelength. Be cautious with laser power to avoid sample degradation.
-
Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer).
-
Focusing: Place the sample on the microscope stage and focus the laser onto the film surface using the microscope objective.
-
Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200-2000 cm⁻¹). The acquisition time and number of accumulations may need to be optimized to achieve a good signal-to-noise ratio.
-
Data Analysis: Analyze the positions, intensities, and widths of the Raman peaks to obtain information about the polymer's structure and morphology. Key vibrational modes for conjugated polymers often include C-C and C=C stretching modes of the backbone.
Visualizing Experimental Workflows and Interactions
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the fundamental interactions between this compound and conjugated polymers.
Caption: Experimental workflow for spectroscopic analysis.
References
The Impact of 1-Chloronaphthalene Additive on Organic Solar Cell Performance: A Comparative Guide
In the pursuit of enhanced efficiency and stability in organic solar cells (OSCs), solvent additives have emerged as a critical tool for morphology engineering of the photoactive layer. This guide provides a detailed comparison of the performance of organic solar cells with and without the processing additive 1-Chloronaphthalene (CN). By examining key photovoltaic parameters and outlining the underlying mechanisms, this document serves as a valuable resource for researchers and scientists in the field of organic electronics.
The performance of organic solar cells is intrinsically linked to the nanoscale morphology of the bulk heterojunction (BHJ) active layer, a blend of electron donor and acceptor materials. The use of solvent additives, such as this compound (CN), has become a widely adopted strategy to optimize this morphology and, consequently, boost device efficiency. This guide presents a comparative analysis of a PM6:L8-BO-based organic solar cell, a representative high-performance system, fabricated with and without the CN additive.
Performance Comparison
The addition of this compound as a solvent additive during the fabrication of the active layer leads to a significant improvement in the overall power conversion efficiency (PCE) of the organic solar cell. This enhancement is primarily attributed to an increase in the short-circuit current density (Jsc) and the fill factor (FF), with a negligible effect on the open-circuit voltage (Voc).
| Additive | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
| Without Additive | 0.86 | 25.87 | 75.32 | 16.74 |
| With this compound (CN) | 0.86 | 26.98 | 76.54 | 17.78 |
Mechanism of Performance Enhancement
The primary role of this compound is to act as a morphology regulator. Due to its high boiling point, CN remains in the active layer blend for a longer duration during the spin-coating and annealing process. This extended drying time allows for improved molecular ordering and phase separation between the donor (PM6) and acceptor (L8-BO) materials. The resulting optimized morphology facilitates more efficient exciton dissociation at the donor-acceptor interface and enhances charge transport to the respective electrodes, leading to a higher short-circuit current and fill factor.
Diagram illustrating the effect of this compound on active layer morphology and device performance.
Experimental Protocols
The fabrication of organic solar cells is a multi-step process requiring meticulous control over each layer's deposition and treatment. Below is a representative experimental protocol for the fabrication of a PM6:L8-BO-based organic solar cell, both with and without the this compound additive.
Substrate Cleaning
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned to ensure a pristine surface for subsequent layer deposition.
-
Sonication: Substrates are sonicated in a series of solvents:
-
Detergent solution (15 minutes)
-
Deionized water (15 minutes)
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
-
Drying: The cleaned substrates are dried with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before use, the substrates are treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
Hole Transport Layer (HTL) Deposition
A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is deposited to facilitate the transport of holes to the anode.
-
Spin Coating: A filtered PEDOT:PSS solution is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Annealing: The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
Active Layer Deposition
The photoactive layer, a blend of PM6 and L8-BO, is deposited via spin coating. This is the step where the this compound additive is introduced.
-
Solution Preparation:
-
Without Additive: PM6 and L8-BO (1:1.2 weight ratio) are dissolved in chloroform to a total concentration of 20 mg/mL. The solution is stirred overnight in a nitrogen-filled glovebox.
-
With Additive: PM6 and L8-BO (1:1.2 weight ratio) are dissolved in chloroform containing 0.5% v/v of this compound to a total concentration of 20 mg/mL. The solution is stirred overnight in a nitrogen-filled glovebox.
-
-
Spin Coating: The active layer solution is spin-coated onto the PEDOT:PSS layer at 3000 rpm for 30 seconds.
-
Annealing: The films are annealed at 100°C for 10 minutes in a nitrogen-filled glovebox.
Electron Transport Layer (ETL) and Cathode Deposition
An electron transport layer and a metal cathode are deposited to facilitate electron collection.
-
ETL Deposition: A thin layer of PDINN is spin-coated onto the active layer.
-
Cathode Deposition: A 100 nm thick layer of Silver (Ag) is thermally evaporated onto the ETL under high vacuum (< 1 x 10-6 Torr).
A generalized workflow for the fabrication of organic solar cells.
Conclusion
The use of this compound as a solvent additive demonstrably enhances the performance of PM6:L8-BO-based organic solar cells. The improvement in power conversion efficiency is a direct result of the optimized morphology of the active layer, which leads to increased short-circuit current density and fill factor. The detailed experimental protocols and the mechanistic insights provided in this guide offer a comprehensive understanding of the role of this critical additive in the fabrication of high-performance organic solar cells. Researchers and scientists can leverage this information to further refine processing conditions and explore new additive strategies for next-generation organic photovoltaic devices.
A Greener Horizon: A Comparative Analysis of Solvent Alternatives to 1-Chloronaphthalene
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that balances performance with safety and environmental impact. 1-Chloronaphthalene (1-CN), a halogenated aromatic solvent, has found utility in various applications, notably in the fabrication of organic electronics. However, its toxicity and environmental concerns necessitate the exploration of greener alternatives. This guide provides a comparative study of three promising alternatives—anisole, 2-methylanisole, and o-xylene—offering a detailed analysis of their physical properties, performance in key applications, and associated environmental, health, and safety (EHS) profiles.
This comparative analysis is based on a review of scientific literature and aims to provide objective data to inform solvent selection in research and development. The following sections present a comprehensive overview of these greener alternatives, with quantitative data summarized in clear, structured tables, detailed experimental protocols for relevant applications, and visualizations to illustrate key concepts and workflows.
Executive Summary
Anisole, 2-methylanisole, and o-xylene have emerged as viable greener alternatives to this compound, particularly in the field of organic electronics. These non-halogenated solvents offer a more favorable toxicological and environmental profile while demonstrating comparable or even superior performance in certain applications. This guide will delve into the specifics of each solvent, providing the necessary data for an informed transition to more sustainable laboratory practices.
Physical and Chemical Properties: A Side-by-Side Comparison
The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physical and chemical characteristics of this compound and its greener alternatives.
| Property | This compound | Anisole | 2-Methylanisole | o-Xylene |
| CAS Number | 90-13-1 | 100-66-3 | 578-58-5 | 95-47-6 |
| Molecular Formula | C₁₀H₇Cl | C₇H₈O | C₈H₁₀O | C₈H₁₀ |
| Molecular Weight | 162.62 g/mol | 108.14 g/mol | 122.16 g/mol | 106.17 g/mol |
| Boiling Point | 259 °C | 154 °C | 170-172 °C | 144 °C |
| Melting Point | -2.3 °C | -37 °C | -34.1 °C | -25 °C |
| Density | 1.194 g/mL | 0.995 g/mL | 0.985 g/mL | 0.88 g/mL |
| Flash Point | 121 °C | 43 °C | 51 °C | 32 °C |
| Solubility in Water | Insoluble | Slightly soluble | Insoluble | Insoluble |
Performance in Organic Electronics
A significant application of this compound is as a solvent or processing additive in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). The choice of solvent can significantly impact the morphology of the active layer and, consequently, the device performance.
Organic Solar Cells (OSCs)
In the fabrication of OSCs, solvents are used to dissolve and deposit the active layer, which typically consists of a blend of a donor and an acceptor material. The solvent's properties influence the drying kinetics and the resulting film morphology, which are critical for efficient charge generation and transport.
Comparative Performance Data:
| Active Layer | Solvent/Additive | Power Conversion Efficiency (PCE) | Reference |
| PTB7-Th:ITIC | o-Xylene | 8.11% | [1] |
| PTB7-Th:IPY-T-IC | Chlorobenzene + 1-CN | 7.32% | [1] |
| PTB7-Th:IPY-T-IC | o-Xylene + 2-Methylnaphthalene | 7.68% | [1] |
| Perovskite | Anisole (antisolvent) | up to 20.2% | [2] |
| Perovskite | Chlorobenzene (antisolvent) | comparable to anisole | [2] |
The data indicates that o-xylene can be a highly effective processing solvent for non-fullerene acceptor-based OSCs, achieving a power conversion efficiency of 8.11% without the need for additives[1]. Furthermore, a combination of o-xylene with 2-methylnaphthalene as an additive has been shown to outperform a halogenated solvent system containing this compound[1]. In the context of perovskite solar cells, anisole has demonstrated its capability as a green antisolvent, yielding efficiencies comparable to the toxic chlorobenzene[2].
Experimental Protocol: Fabrication of Organic Solar Cells
The following is a generalized protocol for the fabrication of a bulk heterojunction organic solar cell using a spin-coating method, which is a common technique in research laboratories.
Detailed Steps for Active Layer Deposition:
-
Solution Preparation: The donor and acceptor materials are dissolved in the chosen solvent (e.g., o-xylene) at a specific concentration and ratio (e.g., 1:1.5 by weight). If an additive is used, it is added to the solution at a specified volume percentage. The solution is typically stirred overnight at an elevated temperature to ensure complete dissolution.
-
Spin Coating:
-
The prepared solution is dispensed onto the substrate with the hole transport layer.
-
The spin coater is programmed with specific spin speeds and durations to achieve the desired film thickness. A typical two-step program might involve a low-speed step for spreading the solution followed by a high-speed step for thinning and drying the film.
-
-
Annealing: The substrate with the active layer is often annealed on a hotplate at a specific temperature for a set duration to optimize the film morphology.
Organic Field-Effect Transistors (OFETs)
In OFETs, the solvent is used to deposit the organic semiconductor layer. The quality of this layer, including its crystallinity and morphology, is paramount for achieving high charge carrier mobility.
Comparative Performance Data:
| Semiconductor | Solvent | Hole Mobility (cm²/Vs) | Reference |
| TIPS-PEN | Green Solvents (e.g., anisole, 2-methylanisole) | ~0.5 - 2 | [3] |
| TIPS-PEN | Chlorinated Solvents | < 0.5 | [3] |
Studies have shown that green solvents can not only replace toxic chlorinated solvents but can also lead to improved device performance in OFETs. For the organic semiconductor TIPS-PEN, processing from green solvents like anisole and 2-methylanisole resulted in significantly higher hole mobilities compared to chlorinated options[3].
Toxicity and Environmental Impact
A primary driver for seeking alternatives to this compound is its adverse EHS profile. The following table provides a qualitative comparison of the toxicity and environmental impact of the solvents discussed.
| Solvent | Key Hazards | Environmental Fate |
| This compound | Harmful if swallowed, skin and eye irritant, toxic to aquatic life with long-lasting effects. | Persistent in the environment. |
| Anisole | Flammable liquid and vapor. | Biodegradable. |
| 2-Methylanisole | Flammable liquid and vapor. | Considered a 'green' solvent with a favorable environmental profile. |
| o-Xylene | Flammable liquid and vapor, harmful if inhaled or in contact with skin, causes skin and eye irritation. | Volatilizes into the atmosphere where it is degraded. |
Logical Framework for Greener Solvent Selection
The transition to greener solvents involves a systematic evaluation of alternatives based on a hierarchy of criteria. The following diagram illustrates a logical workflow for selecting a sustainable solvent replacement.
Conclusion
The presented data strongly supports the viability of anisole, 2-methylanisole, and o-xylene as greener and safer alternatives to this compound in demanding applications such as organic electronics. While a direct "drop-in" replacement may not always be feasible without process optimization, the performance benefits, coupled with the significant reduction in EHS risks, make a compelling case for their adoption. Researchers and professionals are encouraged to consider these alternatives in their ongoing work to foster a more sustainable scientific enterprise.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Anisole as Antisolvent in Planar Triple-Cation Perovskite Solar Cells with Varying Cesium Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green solvents for organic thin-film transistor processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Thin Film Morphology Characterization Techniques for 1-Chloronaphthalene Processed Films: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate morphology of thin films is paramount for optimizing the performance of organic electronic devices and drug delivery systems. The use of solvent additives, such as 1-Chloronaphthalene (CN), is a common strategy to tune the film's microstructure. This guide provides a comparative analysis of key characterization techniques used to evaluate the morphology of these specialized films, offering supporting data and detailed experimental protocols to aid in technique selection and data interpretation.
The morphology of thin films, encompassing parameters like surface roughness, domain size, and crystallinity, directly influences their physical and electronic properties. A multi-faceted approach, employing a combination of microscopy and scattering techniques, is often necessary for a comprehensive understanding. This guide focuses on the cross-validation of Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) for the analysis of thin films processed with this compound.
Comparative Analysis of Morphological Parameters
The choice of characterization technique depends on the specific morphological feature of interest. Below is a summary of how different techniques can be used to probe key parameters in this compound processed films.
| Morphological Parameter | Primary Techniques | Complementary Techniques | Key Insights from 1-CN Processed Films |
| Surface Roughness | Atomic Force Microscopy (AFM) | X-ray Reflectivity (XRR) | AFM provides direct, high-resolution 3D topographical maps, enabling quantification of root-mean-square (RMS) roughness.[1][2] The addition of CN can lead to smoother film surfaces by promoting more ordered molecular packing. |
| Domain Size & Distribution | Grazing-Incidence Small-Angle X-ray Scattering (GISAXS), Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM), Conductive AFM (C-AFM) | GISAXS offers statistical information on domain sizes and their distribution over a large sample area. TEM provides direct visualization of the phase-separated domains. Processing with CN has been shown to influence the domain size in polymer:fullerene blends, which is critical for efficient charge separation and transport in organic solar cells.[3] |
| Crystallinity & Molecular Orientation | Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), X-ray Diffraction (XRD) | Differential Scanning Calorimetry (DSC) | GIWAXS is particularly powerful for thin films, providing information on crystal structure, degree of crystallinity, and the orientation of polymer chains relative to the substrate.[2][4] The use of CN as a solvent additive can enhance the crystallinity of certain polymers, leading to improved device performance.[5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. The following sections outline generalized methodologies for the key techniques discussed.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography.
-
Sample Preparation: Thin films processed with this compound are typically spin-coated or blade-coated onto a suitable substrate (e.g., silicon wafer, glass). The samples should be free of dust and other contaminants.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for soft organic films to minimize sample damage.
-
Probe Selection: A sharp silicon cantilever with a resonant frequency in the range of 150-300 kHz is commonly used.
-
Data Acquisition: Images are acquired at multiple locations on the sample surface to ensure statistical relevance. The scan size can range from the nanometer to the micrometer scale.
-
Data Analysis: The root-mean-square (RMS) roughness is calculated from the height data of the topographic images.
Scanning Electron Microscopy (SEM)
SEM uses a focused beam of electrons to generate images of a sample's surface.
-
Sample Preparation: For non-conductive organic films, a thin conductive coating (e.g., gold, carbon) is typically sputtered onto the surface to prevent charging effects.
-
Imaging Mode: Secondary electron (SE) imaging is used to visualize the surface topography.
-
Accelerating Voltage: A low accelerating voltage (e.g., 1-5 kV) is often used to minimize beam damage to the organic material.
-
Data Acquisition: Images are captured at various magnifications to observe features from the micrometer to the nanometer scale.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution, two-dimensional images of the internal structure of a material.
-
Sample Preparation: This is a critical and often destructive step. For thin films, cross-sectional samples can be prepared using ultramicrotomy or focused ion beam (FIB) milling. Alternatively, the film can be floated off the substrate onto a TEM grid.
-
Imaging Mode: Bright-field imaging is commonly used to visualize the morphology and phase separation.
-
Staining: For organic materials with low electron contrast, staining with heavy elements (e.g., osmium tetroxide, ruthenium tetroxide) may be necessary to enhance the visibility of different phases.
X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
XRD and GIWAXS are powerful techniques for determining the crystalline structure of materials. GIWAXS is particularly suited for thin films due to its surface sensitivity.
-
Sample Preparation: Thin films on flat substrates are mounted on a goniometer.
-
X-ray Source: A monochromatic X-ray source (e.g., Cu Kα) is used. Synchrotron sources are often preferred for their high flux and tunable energy.
-
Incident Angle: In GIWAXS, a small, fixed incident angle (typically below the critical angle of the film) is used to maximize the signal from the film and minimize substrate diffraction.[2]
-
Detector: A 2D area detector is used to capture the diffraction pattern.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the crystal structure, lattice parameters, and degree of crystallinity. The azimuthal distribution of the diffraction signal provides information on the molecular orientation.
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS)
GISAXS is used to investigate nanoscale structures and their spatial arrangement in thin films.
-
Sample Preparation: Similar to GIWAXS, thin films on flat substrates are used.
-
X-ray Source and Incident Angle: A highly collimated X-ray beam is directed at a grazing angle to the sample surface.
-
Detector: A 2D detector is placed at a distance to capture the scattered X-rays at small angles.
-
Data Analysis: The scattering pattern provides information about the size, shape, and correlation of nanoscale features such as domains, pores, or nanoparticles.
Logical Workflow for Cross-Validation
A systematic approach to cross-validating the morphology of thin films ensures a comprehensive understanding. The following diagram illustrates a logical workflow for integrating data from multiple characterization techniques.
Caption: Workflow for cross-validation of thin film morphology.
By systematically applying these complementary techniques and carefully comparing the obtained quantitative data, researchers can build a comprehensive and robust model of the thin film morphology. This detailed understanding is essential for establishing structure-property relationships and for the rational design of next-generation organic electronic materials and drug delivery systems.
References
Safety Operating Guide
1-Chloronaphthalene proper disposal procedures
Proper disposal of 1-chloronaphthalene is critical for laboratory safety and environmental protection. As a halogenated aromatic compound, it is classified as hazardous waste and poses several risks, including harm if swallowed, skin and eye irritation, and high toxicity to aquatic life.[1][2] Adherence to strict disposal protocols is essential to mitigate these dangers and ensure compliance with regulations.
Immediate Safety Protocols
Before handling this compound, it is imperative to work within a certified chemical fume hood to minimize inhalation exposure.[3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][4]
-
Skin Protection: Use protective clothing to avoid skin contact.[2]
-
Respiratory Protection: All handling and waste transfers should occur in a chemical fume hood.[3] If a fume hood is unavailable or in case of a large spill, a filter respirator for organic gases and vapors may be necessary.[5]
Step-by-Step Disposal Procedure
The disposal of this compound waste must follow a systematic process of segregation, containment, and removal by qualified personnel.
1. Waste Segregation:
-
Crucial First Step: Never mix this compound or other halogenated organic wastes with non-halogenated organic waste.[3][6] Keeping these streams separate is critical for proper treatment and can significantly reduce disposal costs.[3][7]
-
Avoid Mixing with Other Categories: Do not mix halogenated waste with other hazardous waste types such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[3][7]
2. Container Selection and Labeling:
-
Choose the Right Container: Collect liquid this compound waste in a designated, compatible container, such as a high-density polyethylene (HDPE) carboy.[8][9] Do not use metal containers, as halogenated solvents can produce acids that cause corrosion.[9][10]
-
Immediate Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[3][7] The label must clearly identify the contents, including "this compound" and any other chemical constituents with their approximate percentages.[3]
3. Waste Accumulation:
-
Safe Transfer: Conduct all waste transfers inside a functioning chemical fume hood.[3]
-
Secure Containment: Keep the waste container tightly closed when not in use.[3][7]
-
Avoid Overfilling: Leave at least 5% of the container volume as headspace to allow for thermal expansion.[3]
4. Storage:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[3]
-
Secondary Containment: The container must be kept in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[3]
-
Proper Environment: Store the container away from incompatible materials like strong oxidizing agents, direct sunlight, and sources of heat or ignition.[9] The storage area must be cool and well-ventilated.[3][9]
5. Requesting Disposal:
-
Contact EHS: Once the container is nearly full (about 90-95%) or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[3][7]
-
Final Disposal Method: this compound is typically disposed of via high-temperature incineration at an approved waste disposal plant.[4][11] This process requires an acid scrubber to neutralize the resulting hydrogen chloride gas.[11][12]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation. For spills outside a fume hood, evacuate the immediate area.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the leak.[1][3]
-
Collect Absorbed Waste: Carefully collect the contaminated absorbent material and place it into a sealable, leak-proof container.[1][3]
-
Label and Dispose: Label the container as hazardous waste, identifying the contents as "Spill Debris" containing this compound, and request a pickup from EHS for proper disposal.[3]
-
Decontaminate: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇Cl | [1] |
| Molecular Weight | 162.62 g/mol | [1] |
| Appearance | Colorless to amber, oily liquid | [4][12] |
| Boiling Point | 232 - 235 °C (at 7 hPa) | |
| Melting Point | -20 °C | |
| Flash Point | 121 °C | [13] |
| Density | 1.194 g/cm³ (at 25 °C) | |
| Toxicity (Oral, Rat) | LD50: 1,540 mg/kg | [13] |
| Aquatic Toxicity (Fish) | LC50 (Lepomis macrochirus, 96h): 2.3 mg/l | |
| Aquatic Toxicity (Daphnia) | EC50 (Daphnia magna, 48h): 0.81 mg/l |
Disposal Workflow
The following diagram illustrates the procedural workflow for the safe disposal of this compound.
Caption: Figure 1. Procedural flow for the safe handling, collection, storage, and disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ethz.ch [ethz.ch]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound | 90-13-1 [chemicalbook.com]
- 12. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bg.cpachem.com [bg.cpachem.com]
Comprehensive Safety and Handling Guide for 1-Chloronaphthalene
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloronaphthalene in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Summary and Chemical Data
This compound is a combustible, oily liquid that poses several health and environmental risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Long-term or repeated exposure may have adverse effects on the liver.[4][5] The substance is also very toxic to aquatic life with long-lasting effects.[1][4][6] Upon heating, it can decompose to produce toxic and corrosive gases, such as hydrogen chloride.[4][5]
Quantitative Chemical Data
| Property | Value |
| Molecular Formula | C₁₀H₇Cl[1][4] |
| Molecular Weight | 162.62 g/mol [1] |
| Appearance | Oily, colorless liquid[4][5] |
| Boiling Point | 259-260°C[4][6] |
| Melting Point | -2.3°C[4] |
| Flash Point | 121°C (closed cup)[2][4] |
| Relative Density | 1.2 (Water = 1)[4] |
| Water Solubility | Poor / Insoluble[4][7] |
| Oral LD50 (Rat) | 1,540 mg/kg[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.
| Exposure Route | Required PPE | Standards & Specifications |
| Eyes/Face | Safety glasses with side-shields and a face shield.[1] | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (Butyl rubber is recommended).[8] A complete chemical-protective suit should be worn to prevent skin contact.[1] | Select gloves tested to a relevant standard (e.g., EN 374, F739). Contaminated clothing should be segregated and laundered before reuse.[8][9] |
| Respiratory | A NIOSH-approved half-face filter respirator with a cartridge for organic vapors and acid gases is required.[5][8][10][11] | Use is mandatory when vapors or mists are generated, or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning work.
-
Ensure Proper Ventilation: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]
-
Verify Emergency Equipment: Confirm that a safety shower and an eyewash station are accessible and in good working order.[2]
-
Remove Ignition Sources: Since the substance is combustible, ensure there are no open flames or potential ignition sources in the handling area.[4][7][8]
2. Handling the Chemical:
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.
-
Avoid Contact: Exercise extreme caution to avoid direct contact with the skin and eyes and to prevent inhalation of vapors.[1]
-
Prohibit Consumption: Do not eat, drink, or smoke in the area where this compound is handled or stored.[5][8]
3. Post-Handling Procedures:
-
Secure Container: Tightly close the container after use and store it in a cool, dry, and well-ventilated place away from strong oxidants.[1][4][5]
-
Decontaminate Work Area: Clean all surfaces that may have come into contact with the chemical.
-
Doff and Dispose of PPE: Remove PPE carefully to avoid self-contamination. Dispose of single-use items, such as gloves, as hazardous waste.
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[1][2]
Emergency Procedures
Spill Response:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area and remove all sources of ignition.[1][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Full PPE: Don the appropriate PPE, including respiratory protection, before addressing the spill.[1]
-
Contain Spill: Prevent further leakage and stop the material from entering drains or waterways.[1]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1][5][11]
-
Collect Waste: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[1][7]
-
Clean Area: Wash the spill site with 60-70% ethanol followed by a thorough wash with soap and water.[7][8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and consult a physician immediately.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[11][12]
Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, regional, and national regulations.
-
Chemical Waste:
-
Do not dispose of with household garbage or pour down the drain.[12]
-
Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
-
Arrange for disposal through a licensed professional waste disposal service.[13] A recommended method involves incineration in a furnace equipped with an afterburner and an acid scrubber to neutralize the resulting hydrogen chloride gas.[8]
-
-
Contaminated Materials:
-
All materials used to clean up spills (absorbent paper, etc.), used PPE (gloves, suits), and empty containers should be considered hazardous waste.
-
Seal these materials in a vapor-tight plastic bag or other suitable closed container.[7][8][11]
-
Label the container clearly and dispose of it along with the chemical waste.
-
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS 90-13-1 | 820315 [merckmillipore.com]
- 4. ICSC 1707 - this compound [inchem.org]
- 5. ICSC 1707 - this compound [chemicalsafety.ilo.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
